2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNOGHAGXLAOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737646 | |
| Record name | (Imidazo[1,2-a]pyridin-3-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127657-46-9 | |
| Record name | (Imidazo[1,2-a]pyridin-3-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride
Abstract
This technical guide provides a detailed and scientifically grounded methodology for the synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride, a pivotal intermediate in contemporary pharmaceutical research. The document offers an in-depth exploration of a robust and widely adopted synthetic pathway, emphasizing the chemical principles that govern the reaction, best practices for experimental execution, and critical parameters for ensuring a reproducible and high-yield outcome. This guide is tailored for researchers, medicinal chemists, and professionals in drug development who require a comprehensive understanding of this essential synthetic process.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold in the landscape of medicinal chemistry. Its inherent structural and electronic characteristics have rendered it a "privileged" structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Within this class of compounds, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid and its hydrochloride salt are exceptionally valuable as versatile building blocks. They provide a reactive handle for further molecular elaboration, enabling the synthesis of complex drug candidates.
A thorough understanding of an efficient and scalable synthesis for this key intermediate is, therefore, a cornerstone for research programs targeting imidazo[1,2-a]pyridine-based therapeutics. This guide aims to provide a lucid and practical exposition of a common and effective synthetic route, focusing not just on the procedural steps but also on the underlying chemical logic.
The Predominant Synthetic Pathway: A Detailed Mechanistic and Procedural Analysis
A highly reliable and frequently employed synthesis of this compound begins with the reaction of a 2-aminopyridine with an appropriate C4 synthon, followed by cyclization, hydrolysis, and salt formation. This multi-step approach is favored due to its operational simplicity, the accessibility of starting materials, and its consistent delivery of high yields.
A well-documented and efficient method for this transformation involves the initial reaction of 2-aminopyridine with ethyl 4-chloroacetoacetate. This is followed by the hydrolysis of the intermediate ester to the corresponding carboxylic acid, which is then converted to its stable hydrochloride salt.
Step 1: Condensation and Cyclization to Ethyl 2-(Imidazo[1,2-a]pyridin-3-yl)acetate
The initial and crucial step in this synthesis is the construction of the imidazo[1,2-a]pyridine core. This is typically achieved through the condensation of 2-aminopyridine with ethyl 4-chloroacetoacetate. The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon bearing the chlorine atom, followed by an intramolecular condensation to form the bicyclic heteroaromatic system.
Caption: Reaction scheme for the synthesis of this compound.
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
The ethyl ester intermediate is then subjected to hydrolysis to yield the desired carboxylic acid. Acid-catalyzed hydrolysis is commonly employed for this transformation. This step is critical as the carboxylic acid moiety is often the key functional group for subsequent coupling reactions in drug discovery programs.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free carboxylic acid to its hydrochloride salt. This is typically achieved by treating a solution of the acid with hydrochloric acid. The hydrochloride salt is often preferred for its improved stability, crystallinity, and handling properties, which are advantageous for storage and further use.
Detailed Experimental Protocol
The following protocol is a synthesized representation of best practices and should be adapted and optimized based on laboratory-specific conditions and analytical capabilities.
Materials and Reagents
-
2-Aminopyridine
-
Ethyl 4-chloroacetoacetate
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Activated charcoal
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, filtration apparatus)
-
Rotary evaporator
Step-by-Step Procedure
Part A: Synthesis of Ethyl 2-(Imidazo[1,2-a]pyridin-3-yl)acetate
-
To a solution of 2-aminopyridine (1 equivalent) in absolute ethanol, add ethyl 4-chloroacetoacetate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Part B: Synthesis of this compound
-
Suspend the crude or purified ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 8-12 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water and then with a small amount of cold ethanol or diethyl ether.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydrochloride salt. If the solution is colored, treatment with activated charcoal may be necessary before recrystallization.
Caption: A generalized experimental workflow for the synthesis.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Purity |
| Ester Synthesis | 2-Aminopyridine, Ethyl 4-chloroacetoacetate | Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | 70-85% | >95% (crude) |
| Hydrolysis and Salt Formation | Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, HCl | This compound | 80-95% | >98% |
Yields and purity are representative and may vary based on reaction scale and purification efficacy.
Causality and Field-Proven Insights
-
Choice of Solvent: Ethanol is a common choice for the initial condensation as it is a good solvent for both reactants and its boiling point is suitable for the reaction temperature.
-
Reaction Control: Monitoring the reaction by TLC is crucial to determine the point of completion and to avoid the formation of by-products from prolonged heating.
-
Acid-Catalyzed Hydrolysis: The use of concentrated hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis of the ester and also facilitates the in-situ formation of the hydrochloride salt of the final product.
-
Purification: While the crude product from the first step can sometimes be carried forward, purification by column chromatography can lead to a cleaner final product and is recommended for achieving high purity standards required for pharmaceutical applications. Recrystallization of the final salt is a highly effective method for removing impurities.
Conclusion
The synthetic pathway detailed in this guide represents a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the experimental best practices outlined, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The robustness of this synthesis makes it amenable to both small-scale laboratory synthesis and larger-scale production.
References
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
-
Gudmundsson, K. S., Johns, B. A., & Weatherhead, J. (2009). The synthesis of substituted imidazo[1,2-a]pyridine-3-yl-acetic acids. Tetrahedron Letters, 50(17), 1956-1959. [Link]
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Liras, S., Allen, J. G., & Segelstein, B. E. (2001). A mild and efficient one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines. Synthetic Communications, 31(4), 577-583. [Link]
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Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1,2-a-fused pyridines. Tetrahedron, 52(48), 15031-15070. [Link]
mechanism of action of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
An In-depth Technical Guide to the Postulated Mechanism of Action of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, leading to several clinically approved drugs.[1][2] This technical guide addresses the compound this compound, a molecule for which the specific mechanism of action has not been extensively elucidated in publicly available literature. Drawing upon the well-established biological activities of structurally related imidazo[1,2-a]pyridine derivatives and the analogous compound anagrelide, this document proposes and technically substantiates several plausible mechanisms of action. We will explore potential activities in oncology, hematology, and infectious diseases, providing detailed experimental protocols to systematically investigate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound class.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Versatile Pharmacophore
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and minodronic acid (for osteoporosis) feature this core structure.[3] The scaffold's rigid, planar nature and its ability to be readily functionalized at various positions allow for the fine-tuning of its interaction with diverse biological targets. This has led to the discovery of derivatives with potent anti-cancer, anti-tuberculosis, anti-inflammatory, and antiviral properties.[1][3][4][5]
Given the structural features of this compound, particularly the acetic acid moiety at the 3-position, it is reasonable to hypothesize its involvement in key enzymatic or signaling pathways where such a functional group can play a critical role in binding or catalysis.
Postulated Mechanism of Action I: Anti-Neoplastic Activity via PI3K/Akt/mTOR Pathway Inhibition
A prominent and well-documented activity of imidazo[1,2-a]pyridine derivatives is their anti-cancer efficacy, often mediated through the inhibition of critical cell survival pathways.[4]
Scientific Rationale
Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade.[4] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers. It is hypothesized that the imidazo[1,2-a]pyridine core of our target compound can function as a scaffold that positions the acetic acid side chain to interact with the ATP-binding pocket of PI3K, leading to competitive inhibition.
Proposed Signaling Pathway
The proposed inhibitory action of this compound on the PI3K/Akt/mTOR pathway is depicted below.
Figure 1: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Experimental Validation Workflow
To validate this hypothesis, a multi-step experimental approach is necessary.
Step 1: In Vitro Kinase Assay
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Objective: To determine the direct inhibitory effect of the compound on PI3K isoforms.
-
Protocol:
-
Utilize a commercially available luminescence-based kinase assay kit (e.g., PI3K-Glo™ Kinase Assay).
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial dilutions of the compound to generate a dose-response curve.
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Incubate recombinant human PI3K isoforms (α, β, γ, δ) with the compound and ATP.
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Measure the remaining ATP levels via a luciferase reaction. A decrease in luminescence indicates kinase activity, while a sustained signal suggests inhibition.
-
Calculate the IC50 value for each isoform.
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Step 2: Western Blot Analysis of Downstream Signaling
-
Objective: To confirm pathway inhibition in a cellular context.
-
Protocol:
-
Culture a relevant cancer cell line known for PI3K pathway activation (e.g., MCF-7 breast cancer cells).[6]
-
Treat cells with varying concentrations of the compound for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins: p-Akt (Ser473), total Akt, p-mTOR, and total mTOR. Use a housekeeping protein (e.g., GAPDH) as a loading control.
-
A dose-dependent decrease in the phosphorylation of Akt and mTOR would confirm pathway inhibition.
-
Postulated Mechanism of Action II: Anti-Platelet Activity via Phosphodiesterase Inhibition
The structural similarity of the imidazo[1,2-a]pyridine core to the imidazoquinazoline scaffold of anagrelide suggests a potential role in hematology, specifically in regulating platelet counts.[7][8]
Scientific Rationale
Anagrelide is a phosphodiesterase III (PDE-III) inhibitor used to treat thrombocythemia, a condition of elevated platelet counts.[9] Its primary mechanism involves inhibiting the maturation of megakaryocytes, the precursors of platelets.[7][9] This inhibition is thought to be linked to its PDE-III inhibitory activity. We hypothesize that this compound may also exhibit PDE inhibitory activity, leading to a reduction in platelet production.
Proposed Cellular Mechanism
The proposed mechanism involves the inhibition of PDE in megakaryocytes, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels interfere with the maturation process, resulting in decreased platelet formation.
Figure 2: Postulated inhibition of megakaryocyte maturation.
Experimental Validation Workflow
Step 1: In Vitro PDE Assay
-
Objective: To assess the direct inhibitory effect on PDE isoforms.
-
Protocol:
-
Use a fluorescence-based PDE assay kit.
-
Screen the compound against a panel of recombinant human PDE isoforms (especially PDE3A and PDE3B).
-
Incubate the enzyme with the fluorescently labeled substrate (cAMP or cGMP) in the presence of varying concentrations of the compound.
-
Measure the fluorescence to determine the rate of substrate hydrolysis.
-
Calculate the IC50 values.
-
Step 2: Megakaryocyte Differentiation Assay
-
Objective: To evaluate the effect of the compound on megakaryocyte maturation in a cellular model.
-
Protocol:
-
Culture a human megakaryoblastic cell line (e.g., MEG-01) or primary human CD34+ hematopoietic stem cells.
-
Induce megakaryocytic differentiation using thrombopoietin (TPO).
-
Treat the differentiating cells with a dose range of the compound.
-
After several days of culture, assess megakaryocyte maturation by flow cytometry, measuring the expression of surface markers such as CD41 and CD61, and analyzing ploidy levels.
-
A dose-dependent decrease in the percentage of mature, high-ploidy megakaryocytes would support the hypothesis.
-
Postulated Mechanism of Action III: Anti-Tuberculosis Activity via QcrB Inhibition
The imidazo[1,2-a]pyridine scaffold has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[5][10][11]
Scientific Rationale
Several studies have identified the b subunit of the ubiquinol cytochrome c reductase (QcrB) as the molecular target of anti-tubercular imidazo[1,2-a]pyridines.[10][11] QcrB is a crucial component of the electron transport chain, which is essential for cellular respiration and ATP synthesis in Mtb. Inhibition of QcrB disrupts energy production, leading to bacterial death. It is plausible that this compound shares this mechanism of action.
Proposed Molecular Interaction
The compound is hypothesized to bind to a pocket within the QcrB subunit, disrupting the electron flow from ubiquinol to cytochrome c.
Figure 3: Postulated inhibition of the Mtb electron transport chain.
Experimental Validation Workflow
Step 1: Whole-Cell Mtb Growth Inhibition Assay
-
Objective: To determine the minimum inhibitory concentration (MIC) against Mtb.
-
Protocol:
-
Culture Mtb (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9).
-
Use a microplate-based assay (e.g., Microplate Alamar Blue Assay).
-
Add serial dilutions of the compound to the wells containing the bacterial culture.
-
Incubate for several days.
-
Add a redox indicator (Alamar Blue) and measure the color change or fluorescence. Viable bacteria will reduce the indicator.
-
The MIC is the lowest concentration of the compound that prevents this change.
-
Step 2: Target Identification via Resistant Mutant Generation
-
Objective: To identify the molecular target through genetic analysis.
-
Protocol:
-
Culture a large population of Mtb in the presence of the compound at a concentration several times the MIC.
-
Isolate colonies that grow, as they are spontaneously resistant mutants.
-
Perform whole-genome sequencing on these resistant mutants and compare them to the wild-type strain.
-
Identify single nucleotide polymorphisms (SNPs) that are common among the resistant isolates. A recurring mutation in the qcrB gene would provide strong evidence that it is the target.
-
Summary and Future Directions
While the precise mechanism of action for this compound remains to be definitively established, the rich pharmacology of the imidazo[1,2-a]pyridine scaffold provides a strong foundation for several compelling hypotheses. The proposed mechanisms—inhibition of the PI3K/Akt/mTOR pathway for anti-cancer activity, modulation of megakaryocyte maturation via PDE inhibition for anti-platelet effects, and disruption of the Mtb electron transport chain for anti-tuberculosis activity—are all supported by extensive literature on related compounds.
The experimental workflows detailed in this guide provide a clear and logical path for the systematic investigation of these potential mechanisms. Successful validation of any of these pathways would position this compound as a valuable lead compound for further preclinical and clinical development in the respective therapeutic areas.
References
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Wikipedia. Anagrelide. [Link]
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National Institute of Health. Anagrelide - LiverTox - NCBI Bookshelf. [Link]
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Patsnap Synapse. What is the mechanism of Anagrelide Hydrochloride?. [Link]
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PubMed. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications. [Link]
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RxList. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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National Center for Biotechnology Information. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
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National Center for Biotechnology Information. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
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RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
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PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
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ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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PubMed. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. [Link]
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PLOS ONE. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. [Link]
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PubMed. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. [Link]
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National Center for Biotechnology Information. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
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ResearchGate. (PDF) Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors. [Link]
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MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
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National Center for Biotechnology Information. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (CAS: 127657-46-9), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its prevalence in numerous biologically active molecules.[1] A thorough understanding of the physicochemical characteristics of its derivatives is paramount for optimizing formulation, predicting pharmacokinetic behavior, and ensuring the stability and efficacy of potential drug candidates. This document details the identity of the compound and outlines the established methodologies for determining its critical properties, including solubility, melting point, dissociation constant (pKa), and crystalline structure. While specific experimental data for this hydrochloride salt is not extensively available in public literature, this guide provides field-proven protocols and representative data from closely related analogs to empower researchers in their investigations.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a vital pharmacophore, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2] The acetic acid substituent at the 3-position introduces a key functional group that can influence the molecule's polarity, solubility, and potential for interaction with biological targets. The formation of a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and stability of basic parent compounds. Therefore, a detailed characterization of the physicochemical properties of this compound is a critical step in its journey from a synthesized molecule to a potential therapeutic.
Compound Identification and Structure
A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analyses.
Chemical Structure
The structure of this compound comprises the fused imidazo[1,2-a]pyridine bicyclic system with an acetic acid moiety at the third position of the imidazole ring. The hydrochloride salt is formed by the protonation of a basic nitrogen atom, typically the N1 of the imidazole ring, by hydrochloric acid.
Molecular Formula and Weight
The fundamental identifiers for this compound are summarized in the table below.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O₂ | [3][4][5] |
| Molecular Weight | 212.63 g/mol | [3] |
| CAS Number | 127657-46-9 | [3][4][5] |
| Parent Compound | 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid | [3] |
| Parent CAS Number | 17745-04-9 | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. As a hydrochloride salt, this compound is expected to exhibit enhanced aqueous solubility compared to its free base form.
Importance of Solubility in Drug Development
Aqueous solubility directly impacts the dissolution rate of a drug in the gastrointestinal tract, which is often the rate-limiting step for absorption. Poor solubility can lead to low and variable bioavailability, hindering clinical development. Furthermore, solubility in various organic solvents is crucial for purification, crystallization, and the preparation of different dosage forms.
Experimental Determination of Aqueous Solubility
Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffered solution in a sealed flask. The excess solid is necessary to ensure that equilibrium is reached with the saturated solution.
-
Equilibration: Agitate the flasks at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Melting Point
The melting point is a fundamental thermal property that provides an indication of the purity and identity of a crystalline solid.
Significance of Melting Point
A sharp and defined melting point is characteristic of a pure crystalline compound. Impurities typically depress and broaden the melting range. This property is crucial for quality control during manufacturing and for identifying the solid-state form of the compound.
Experimental Determination of Melting Point
The melting point is determined by heating a small sample of the material and observing the temperature range over which it transitions from a solid to a liquid.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
-
Reporting: Report the melting point as a range. For comparison, related imidazo[1,2-a]pyridine derivatives have reported melting points in the range of 140-250 °C, depending on their substitution patterns.[6]
Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values. This, in turn, influences its solubility, absorption, distribution, and interaction with biological targets.
Ionization Behavior of this compound
This molecule possesses both an acidic functional group (the carboxylic acid) and basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system. Therefore, it is expected to have at least two pKa values. The carboxylic acid will have a pKa in the acidic range, while the protonated imidazole nitrogen will have a pKa in the neutral to slightly acidic range.
Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds.[7][8][9][10]
Protocol: Potentiometric pKa Determination
-
Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[7]
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition. The titration should cover a wide pH range to ensure all ionization events are captured.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often by analyzing the first or second derivative of the curve).[7][9]
Crystal Structure
The three-dimensional arrangement of molecules in the solid state, or crystal structure, can significantly impact a compound's properties, including its stability, solubility, and dissolution rate.
Importance of Crystallography
Different crystal forms of the same compound are known as polymorphs, and they can have different physicochemical properties. Identifying and controlling the crystalline form is a critical aspect of pharmaceutical development to ensure consistent product performance. Single-crystal X-ray diffraction is the gold standard for unequivocally determining the crystal structure.
Experimental Determination of Crystal Structure
While a published crystal structure for this compound has not been identified, the methodology for its determination is well-established.[11][12]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions). This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays scattered by the crystal is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to best fit the experimental data.
-
Structure Analysis: The final refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Stability Profile
The chemical and physical stability of a drug substance is a critical quality attribute that must be thoroughly investigated.
Factors Affecting Stability
The stability of this compound can be influenced by factors such as temperature, humidity, light, and pH. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. The imidazo[1,2-a]pyridine ring system is generally stable, but the acetic acid side chain and the overall molecule can be susceptible to degradation under certain conditions.
Stability Assessment
Forced degradation studies are typically performed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Protocol: Forced Degradation Study
-
Stress Conditions: Subject solutions of the compound to various stress conditions, including:
-
Acidic: e.g., 0.1 M HCl at elevated temperature.
-
Basic: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative: e.g., 3% H₂O₂ at room temperature.
-
Thermal: Heat a solid sample or a solution.
-
Photolytic: Expose a solution to UV and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that no degradation products are co-eluting.
-
Identification of Degradants: If significant degradation is observed, techniques such as mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Summary of Analytical Characterization Techniques
A combination of analytical techniques is essential for the comprehensive characterization of this compound.
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the chemical structure (¹H and ¹³C NMR). |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, and stability analysis. |
| Elemental Analysis | Confirmation of the elemental composition of the compound. |
Conclusion
This technical guide has outlined the critical physicochemical properties of this compound and provided a framework of established experimental protocols for their determination. While specific, publicly available experimental data for this particular salt is limited, the methodologies described herein represent the industry-standard approaches for a comprehensive characterization. A thorough understanding and experimental validation of these properties are indispensable for any researcher or drug development professional working with this promising class of compounds. The insights gained from such studies will undoubtedly facilitate the rational design of formulations and the successful advancement of new therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67780432, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]
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ResearchGate. (n.d.). Drugs possessing imidazo[1,2-a]pyridine unit. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 127657-46-9. Retrieved from [Link]
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged" scaffold, a testament to its ability to interact with a diverse range of biological targets. This guide provides a comprehensive overview of the multifaceted biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy through various mechanisms that target key signaling pathways and cellular processes involved in tumorigenesis and metastasis.
Inhibition of the PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.
One notable example is a series of compounds that act as dual PI3K/mTOR inhibitors. For instance, compound 15a demonstrated potent inhibitory activity against both PI3Kα and mTOR with IC50 values in the nanomolar range, leading to the suppression of cancer cell proliferation both in vitro and in vivo.[1] The mechanism of action involves the compound binding to the ATP-binding pocket of the PI3K and mTOR kinases, thereby blocking the downstream signaling cascade that promotes cell growth and survival.
Caption: PI3K/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its dysregulation is strongly associated with the development of various cancers, particularly colorectal cancer.[2] Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway. These compounds have been shown to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, which are critical for cancer cell proliferation. In vivo studies using a Wnt-reporter zebrafish model have demonstrated the activity of these compounds, suggesting their potential as therapeutic agents for Wnt-driven cancers.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Certain imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[3] For example, compound 6d from a synthesized series exhibited potent anticancer activity against lung cancer cells with an IC50 value of 2.8 µM and was found to inhibit tubulin polymerization with an IC50 of 3.45 µM.[3][4]
Structure-Activity Relationship (SAR) for Anticancer Activity
| Scaffold | Position of Substitution | Substituent | Effect on Activity | Reference Compound | IC50 (µM) | Cell Line | Reference |
| Imidazo[1,2-a]pyridine | C2 | 4-(methylsulfonyl)phenyl | Potent PI3K/mTOR inhibition | 15a | PI3Kα: 0.027, mTOR: 0.13 | - | [1] |
| Imidazo[1,2-a]pyrimidine | C2, C6 | Varied aryl groups | Wnt/β-catenin inhibition | 4c | - | - | |
| Imidazo[1,2-a]pyridine-oxadiazole | - | 4-chlorophenyl | Potent tubulin polymerization inhibition | 6d | 2.8 | A549 (Lung) | [3][4] |
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria, fungi, and mycobacteria.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridines with antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For instance, a series of 2,3,7-trisubstituted imidazo[1,2-a]pyridines showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly potent class of antitubercular agents. These compounds have been shown to target QcrB, a component of the cytochrome bc1 complex, which is essential for cellular respiration in M. tuberculosis. This targeted inhibition leads to a depletion of ATP, ultimately resulting in bacterial cell death.
| Compound Class | Target Organism | Key Substituents for Activity | MIC (µg/mL) | Reference |
| 2,3,7-trisubstituted Imidazo[1,2-a]pyridines | S. aureus, E. coli, C. albicans | Varied aryl and alkyl groups | 1.56 - 12.5 | - |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | Lipophilic biaryl ethers | <0.1 | [4] |
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
COX Inhibition
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. A series of 2-phenyl-3-substituted imidazo[1,2-a]pyridines have been identified as selective COX-2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range and high selectivity indices over COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | 15 | 0.04 | 375 | - |
| Imidazo[1,2-a]pyridine Derivative | 5.8 | 0.08 | 72.5 | - |
Central Nervous System (CNS) Activity: Modulating Neuronal Function
The imidazo[1,2-a]pyridine scaffold is notably present in several marketed drugs that act on the central nervous system, highlighting its importance in this therapeutic area.
GABA-A Receptor Modulation
The most well-known examples of CNS-active imidazo[1,2-a]pyridines are the non-benzodiazepine hypnotics, such as zolpidem and alpidem.[5] These drugs act as positive allosteric modulators of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[6] They exhibit preferential binding to the α1 subunit of the GABA-A receptor, which is thought to mediate their sedative and hypnotic effects.[7][8]
Potential in Neurodegenerative Diseases
Recent research has also explored the potential of imidazo[1,2-a]pyridine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[9] Some derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine, which is depleted in Alzheimer's patients.[10] Others have been designed as ligands for detecting β-amyloid plaques, a hallmark of the disease.[11]
Experimental Protocols
General Workflow for Biological Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Expression Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tubulin Polymerization Assay
Principle: This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering) or fluorescence.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a 96-well plate.
-
Compound Addition: Add the imidazo[1,2-a]pyridine derivative at various concentrations to the reaction mixture.
-
Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the change in absorbance versus time to obtain polymerization curves and calculate the IC50 for inhibition of tubulin polymerization.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide array of biological activities. The versatility of its synthesis and the ability to readily introduce diverse substituents allow for the fine-tuning of its pharmacological properties. As our understanding of the molecular basis of diseases deepens, the rational design of novel imidazo[1,2-a]pyridine derivatives targeting specific biological pathways holds immense promise for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers in the field, providing a comprehensive overview of the current landscape and the experimental tools necessary to drive future discoveries.
References
[12] Deep, A., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 16(29), 3545-3571. [Link] [5] de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link] [2] Tortorella, P., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link] Tortorella, P., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link] Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link] Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link] [1] Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2949-2966. [Link] [13] Li, Z., et al. (2020). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 18(3), 437-446. [Link] [14] Deep, A., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 16(29), 3545-3571. [Link] [3] Neelima, D., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. [Link] [15] Hayun, et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 247-251. [Link] [9] van der Mey, M., et al. (2017). Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders. Bioorganic & Medicinal Chemistry Letters, 27(17), 3963-3967. [Link] [4] Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 586-611. [Link] [11] Kung, M. P., et al. (2003). Structure-Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-245. [Link] [7] Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251-1254. [Link] [6] Campo, B., et al. (2004). Mechanism of zolpidem modulatory actions at α1β3 and α1β3γ2 GABAA receptors. Neuropharmacology, 46(7), 963-973. [Link] [10] Boppana, S., et al. (2014). Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 23(11), 4793-4803. [Link] [8] Chen, L., et al. (2004). Zolpidem modulates GABA(A) receptor function in subthalamic nucleus. Neuroreport, 15(1), 121-124. [Link]
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The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview of the discovery and development of imidazo[1,2-a]pyridine-based compounds, from fundamental synthetic strategies to their diverse therapeutic applications and the critical structure-activity relationships that govern their efficacy. Marketed drugs such as zolpidem, alpidem, saripidem, and necopidem, primarily prescribed for insomnia and anxiety, underscore the therapeutic success of this chemical motif.[3][4]
Synthetic Strategies: Building the Imidazo[1,2-a]Pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern, more efficient multi-component approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Classical Condensation Reactions
The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone.[5] This reaction, first reported by Tschitschibabin in 1925, involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the haloketone, followed by cyclization and dehydration.[5]
A significant advancement in this methodology was the development of a catalyst- and solvent-free approach by Dong-Jian Zhu and colleagues, who found that reacting α-bromo/chloroketones with 2-aminopyridines at 60°C efficiently yields the desired products.[5]
Modern Synthetic Approaches
In recent years, more sophisticated and efficient methods have been developed to synthesize substituted imidazo[1,2-a]pyridines. These include multi-component reactions and catalyst-driven processes.
Three-Component Coupling: A notable example is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, developed by Chernyak and colleagues.[5] This method allows for the direct and efficient synthesis of a diverse range of imidazo[1,2-a]pyridine derivatives.
Cascade Reactions: Santra and their team developed an iron-catalyzed cascade reaction between nitroolefins and 2-aminopyridines to produce 3-unsubstituted imidazo[1,2-a]pyridines.[5][6] This approach is notable for its use of an inexpensive and environmentally benign iron catalyst.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyridine derivatives, leading to shorter reaction times and improved yields.[5]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The imidazo[1,2-a]pyridine scaffold has been explored for a wide range of therapeutic applications, with numerous derivatives showing potent activity against various diseases.
Antimycobacterial Activity
A significant area of research has been the development of imidazo[1,2-a]pyridine-based compounds for the treatment of tuberculosis (TB).[7][8]
Imidazo[1,2-a]pyridine-3-carboxamides: Moraski and colleagues developed a series of imidazo[1,2-a]pyridine-3-carboxamides that have demonstrated potent antimycobacterial activity.[5][6] Further exploration of the structure-activity relationship (SAR) of this class of inhibitors led to the optimization of their physicochemical properties.[9] A key finding was that bulky and more lipophilic biaryl ethers at specific positions resulted in nanomolar potency against Mycobacterium tuberculosis.[7]
Telacebec (Q203): One of the most promising clinical candidates from this class is Telacebec (Q203), which targets the QcrB subunit of the cytochrome bcc complex, a crucial component of the electron transport chain in M. tuberculosis.[8] The discovery of Q203 was the result of extensive SAR studies on a series of imidazo[1,2-a]pyridine amides.[8]
| Compound | Target | Activity (MIC) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | ≤0.006 μM (MIC90) | [7] |
| Telacebec (Q203) | QcrB subunit of cytochrome bcc | Potent against MDR- and XDR-TB | [8] |
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has also been extensively investigated for its potential in cancer therapy.[10] Derivatives have been shown to inhibit various kinases and other key proteins involved in cancer cell proliferation and survival.[10][11][12]
Targeting Kinases: Imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of several important kinases, including:
-
Platelet-Derived Growth Factor Receptor (PDGFR): A novel class of imidazo[1,2-a]pyridines has been discovered with potent PDGFR activity and oral bioavailability.[13]
-
Epidermal Growth Factor Receptor (EGFR): Hybrid molecules combining the imidazo[1,2-a]pyridine and isoquinoline scaffolds have shown promising inhibitory effects on EGFR kinases.[11]
-
KRAS G12C: Utilizing a scaffold hopping strategy, imidazo[1,2-a]pyridine has been used as a core to develop covalent inhibitors of the KRAS G12C mutant, a key driver in many cancers.[14]
Structure-Activity Relationship Insights: SAR studies have revealed that substitutions at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring are often crucial for anticancer activity.[11]
Neurological Disorders
The initial success of imidazo[1,2-a]pyridine-based drugs as anxiolytics and hypnotics has spurred further research into their potential for treating other neurological disorders, such as Alzheimer's disease.[3][4]
β-Amyloid Plaque Imaging: A series of imidazo[1,2-a]pyridine derivatives have been developed as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[15] The radioiodinated compound [¹²⁵I]16 (IMPY) has shown excellent in vitro binding affinity and in vivo biodistribution for this purpose.[15] The structure-activity relationship studies indicated that the N,N-dimethylaminophenyl group is a critical structural component for high binding affinity.[15]
Anti-Influenza Agents
Recent research has identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[16] A scaffold hybridization strategy led to the discovery of compounds with sub-micromolar antiviral activity.[16] Structure-activity relationship analysis highlighted the importance of specific substitution patterns on the imidazo[1,2-a]pyridine-3-carboxamide scaffold for enhanced inhibitory potency.[16]
Experimental Protocols
To provide a practical context, this section outlines a general procedure for the synthesis of an imidazo[1,2-a]pyridine derivative and a standard biological assay.
General Synthetic Protocol for Imidazo[1,2-a]pyridines via Condensation
Materials:
-
2-Aminopyridine (1 equivalent)
-
α-Bromoacetophenone (1 equivalent)
-
Ethanol (solvent)
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
Dissolve 2-aminopyridine in ethanol in a round-bottom flask.
-
Add α-bromoacetophenone to the solution.
-
If desired, add sodium bicarbonate to neutralize the HBr formed during the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazo[1,2-a]pyridine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)
Principle: This assay quantitatively measures the proliferation of Mycobacterium tuberculosis. The redox indicator Alamar Blue is blue in its oxidized state and turns pink upon reduction by metabolically active cells.
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Measure the absorbance or fluorescence of each well using a microplate reader.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits a predefined percentage (e.g., 90%) of bacterial growth.
Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research is likely to focus on:
-
Novel Synthetic Methodologies: The development of more efficient, sustainable, and diversity-oriented synthetic routes.
-
Exploration of New Biological Targets: Expanding the therapeutic applications of imidazo[1,2-a]pyridines by screening them against a wider range of biological targets.
-
Advanced Drug Delivery Systems: The formulation of imidazo[1,2-a]pyridine-based drugs into novel delivery systems to enhance their efficacy and reduce side effects.
-
Personalized Medicine: The development of imidazo[1,2-a]pyridine-based diagnostics and therapeutics tailored to specific patient populations.
The proven track record and the ongoing research efforts ensure that the imidazo[1,2-a]pyridine core will remain a cornerstone of medicinal chemistry for years to come, offering the potential for new and improved treatments for a multitude of diseases.
References
[5] Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences [15] Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain | Journal of Medicinal Chemistry - ACS Publications [17] Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal [18] [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions] - PubMed [19] Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors | Journal of Medicinal Chemistry - ACS Publications [9] Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [3] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega [6] Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate [7] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents [20] Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents [1] Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [14] The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents [2] Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate [10] Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy [16] Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [4] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega [8] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [11] Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores - ResearchGate [13] Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC - NIH [12] Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents
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An In-depth Technical Guide to 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide focuses on a key derivative, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride, a versatile synthetic intermediate for the development of novel kinase inhibitors and anti-inflammatory agents. We will delve into its synthesis, chemical properties, and its pivotal role in the generation of potent modulators of critical cellular signaling pathways, including STAT3/NF-κB and PI3K/mTOR. This guide will provide detailed experimental protocols, structure-activity relationship (SAR) insights, and a mechanistic understanding of its biological effects, serving as a comprehensive resource for researchers in the field of drug discovery and development.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Potential
The imidazo[1,2-a]pyridine bicyclic system is a nitrogen-bridged heterocycle that has garnered significant attention from medicinal chemists due to its intriguing chemical properties and diverse pharmacological profile.[1][2] This scaffold is present in several marketed drugs, highlighting its clinical relevance.[1] The inherent structural features of the imidazo[1,2-a]pyridine core allow for versatile functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability has led to the discovery of derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2]
Synthesis of this compound: A Key Synthetic Intermediate
The synthesis of 3-substituted imidazo[1,2-a]pyridines is a well-established area of organic chemistry, with numerous methodologies reported.[3] The target compound, this compound, serves as a crucial building block for introducing a variety of functional groups at the 3-position of the imidazo[1,2-a]pyridine core.
Retrosynthetic Analysis and Synthetic Strategy
A common and efficient approach to the synthesis of 3-substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of our target molecule, a plausible retrosynthetic analysis points to 2-aminopyridine and a suitable four-carbon α-halo-γ-ketoester as the key starting materials. The subsequent hydrolysis of the ester and salt formation would yield the desired product.
Detailed Experimental Protocol: A Self-Validating System
This protocol describes a reliable method for the laboratory-scale synthesis of this compound. Each step is designed to be self-validating through straightforward analytical checks.
Step 1: Synthesis of Ethyl 4-chloro-3-oxobutanoate
-
Rationale: This step prepares the key α-haloketone precursor required for the cyclization reaction. The choice of ethyl ester provides a convenient protecting group for the carboxylic acid functionality.
-
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-chloro-3-oxobutanoate.
-
-
Validation: The product can be characterized by 1H NMR spectroscopy, looking for the characteristic signals of the ethyl group and the methylene protons adjacent to the chlorine and carbonyl groups.
Step 2: Cyclization to form Ethyl 2-(Imidazo[1,2-a]pyridin-3-yl)acetate
-
Rationale: This is the core cyclization step, forming the imidazo[1,2-a]pyridine ring system. The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the pyridine nitrogen.
-
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in a polar aprotic solvent such as ethanol or isopropanol.
-
Add a base, for example, sodium bicarbonate (2.0 eq).
-
To this suspension, add the crude ethyl 4-chloro-3-oxobutanoate (1.2 eq) portion-wise.
-
Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired ester.
-
-
Validation: Successful cyclization can be confirmed by 1H and 13C NMR, which will show the characteristic aromatic signals of the imidazo[1,2-a]pyridine ring system, and mass spectrometry to confirm the molecular weight.
Step 3: Hydrolysis and Salt Formation
-
Rationale: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by the formation of the hydrochloride salt to improve stability and solubility.
-
Procedure:
-
Dissolve the purified ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.
-
-
Validation: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry. The presence of the carboxylic acid proton and the characteristic shifts in the aromatic region upon salt formation will confirm the identity of the product.
Caption: Synthetic workflow for this compound.
Biological Activities of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Derivatives
The acetic acid moiety at the 3-position of the imidazo[1,2-a]pyridine core is a versatile handle for the synthesis of a wide range of derivatives with potent biological activities. This section will focus on two key areas: kinase inhibition and anti-inflammatory effects.
Kinase Inhibition: Targeting Cancer Progression
Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent inhibitors of several important kinases.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting tumor cell proliferation, survival, and metastasis.[4] Derivatives of imidazo[1,2-a]pyridine have been identified as effective STAT3 inhibitors.[4] The acetic acid group of our title compound can be readily converted to amides, which have shown promising activity.
Caption: Inhibition of the STAT3 signaling pathway by imidazo[1,2-a]pyridine derivatives.
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival. Imidazo[1,2-a]pyridine derivatives have been developed as potent dual PI3K/mTOR inhibitors.
Anti-inflammatory Activity: Modulation of the NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory effects by inhibiting the NF-κB pathway.[5]
Caption: Modulation of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationships (SAR) and Quantitative Data
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The this compound provides a scaffold for systematic modification to explore SAR.
| Compound ID | R Group (at 3-position via amide linkage) | Target | IC50 (µM) | Cell Line | Reference |
| Derivative A | 4-Fluorophenyl | STAT3 | 1.2 | AGS (Gastric Cancer) | [4] |
| Derivative B | 3,4-Dimethoxyphenyl | STAT3 | 0.8 | MGC-803 (Gastric Cancer) | [4] |
| Derivative C | 4-(Trifluoromethyl)phenyl | PI3Kα | 0.5 | A549 (Lung Cancer) | N/A |
| Derivative D | 2-Naphthyl | NF-κB | 2.5 | MDA-MB-231 (Breast Cancer) | [5] |
Note: The data presented in this table is illustrative and synthesized from multiple sources on imidazo[1,2-a]pyridine derivatives. Specific IC50 values for direct derivatives of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid may vary and require dedicated experimental validation.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in the synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and inflammation, such as STAT3, PI3K/mTOR, and NF-κB. The synthetic accessibility of the imidazo[1,2-a]pyridine core, coupled with the ease of modification of the 3-acetic acid side chain, provides a robust platform for the generation of extensive chemical libraries for biological screening. Future research in this area should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The exploration of novel therapeutic applications for this privileged scaffold also remains a promising avenue for drug discovery.
References
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (URL: [Link])
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
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Imidazo[1,2-a]pyridine-3-acetic acid | C9H8N2O2 | CID 87284 - PubChem. (URL: [Link])
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) - ResearchGate. (URL: [Link])
-
The synthesis of substituted imidazo[1,2‐a]pyridine‐3‐yl‐acetic acids 7. - ResearchGate. (URL: [Link])
-
(PDF) Chapter 16 Green synthesis of bioactive imidazo[1,2-a]pyridines - ResearchGate. (URL: [Link])
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (URL: [Link])
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Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (URL: [Link])
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Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (URL: [Link])
-
Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed. (URL: [Link])
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This compound | C9H9ClN2O2 | CID 67780432. (URL: [Link])
-
Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher. (URL: [Link])
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF - ResearchGate. (URL: [Link])
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (URL: [Link])
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (URL: [Link])
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in vitro evaluation of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
An In-Depth Technical Guide for the In Vitro Evaluation of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
This document provides a comprehensive framework for the preclinical . The proposed strategy is rooted in a hypothesis-driven approach, leveraging the well-documented biological activities of the core imidazo[1,2-a]pyridine scaffold to guide experimental design. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This "privileged structure" forms the basis of several marketed drugs, including the cardiotonic agent Olprinone, a selective phosphodiesterase 3 (PDE3) inhibitor, and the hypnotic agent Zolpidem.[1] The broad therapeutic relevance of this scaffold, which also extends to anti-inflammatory, antimicrobial, and anticancer applications, necessitates a multi-faceted approach to characterize novel derivatives.[1][2][3][4]
This guide outlines a logical and efficient workflow for the in vitro characterization of this compound (hereafter referred to as "the compound"). Our central hypothesis, based on structural analogy to Olprinone, is that the compound's primary mechanism of action may involve the inhibition of phosphodiesterase (PDE) enzymes.[5][6] The following sections detail the foundational characterization, primary and secondary biochemical screening, and subsequent cell-based functional assays required to elucidate its biological profile.
Section 1: Foundational Physicochemical Characterization
Prior to any biological evaluation, a thorough understanding of the compound's fundamental physicochemical properties is essential. This step ensures data integrity, reproducibility, and proper handling in all subsequent assays.
Rationale: Inaccurate assumptions about solubility or stability can lead to significant artifacts in biological assays. For instance, compound precipitation in an assay buffer can result in a false-negative outcome or artificially low potency measurements. Establishing a baseline of these properties is a self-validating step for all downstream experiments.
Key Parameters:
| Property | Value / Method | Source |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrochloride | [7] |
| CAS Number | 127657-46-9 | [7] |
| Molecular Formula | C₉H₉ClN₂O₂ | [7] |
| Molecular Weight | 212.63 g/mol | [7] |
| Parent Compound | Imidazo[1,2-a]pyridine-3-acetic acid (CAS: 17745-04-9) | [7][8] |
Experimental Protocols
-
Aqueous Solubility Assessment:
-
Method: A kinetic solubility assay using nephelometry or turbidimetry in phosphate-buffered saline (PBS) at pH 7.4.
-
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into PBS to create a range of final concentrations (e.g., 0.1 µM to 200 µM).
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure turbidity using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
-
-
Chemical Stability Assessment:
-
Method: HPLC-UV analysis of the compound's integrity over time in relevant assay buffers.
-
Procedure:
-
Incubate the compound at a standard concentration (e.g., 10 µM) in PBS (pH 7.4) and cell culture medium at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 2, 8, 24 hours).
-
Quench the reaction with an equal volume of acetonitrile.
-
Analyze the samples by HPLC, monitoring the peak area of the parent compound. A decrease in peak area indicates degradation.
-
-
Section 2: Hypothesis-Driven Primary Target Screening
Primary Hypothesis: Based on the structural similarity to Olprinone, the compound is a phosphodiesterase (PDE) inhibitor, with potential selectivity for the PDE3 family.[6][9] PDE3 enzymes hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger. Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in effects such as vasodilation and positive inotropy.[3]
Caption: Hypothesized mechanism of action via PDE3 inhibition.
Experimental Protocol: Fluorogenic PDE3 Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of recombinant human PDE3.
-
Principle: This assay uses a fluorescently labeled cAMP analog as a substrate. In the presence of active PDE3, the substrate is hydrolyzed, leading to a loss of fluorescence. An inhibitor will prevent this hydrolysis, thus preserving the fluorescent signal.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA.
-
Prepare a 2X solution of recombinant human PDE3A enzyme in assay buffer.
-
Prepare a 2X solution of the fluorescent cAMP substrate in assay buffer.
-
Prepare serial dilutions of the test compound and a known PDE3 inhibitor (e.g., Olprinone or Milrinone) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of compound dilution (or DMSO for control) to each well.
-
Add 10 µL of the 2X PDE3A enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the 2X fluorescent cAMP substrate solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction according to the manufacturer's protocol (e.g., by adding a stop solution).
-
Read the fluorescence on a compatible plate reader (e.g., Ex/Em specific to the substrate).
-
-
Data Analysis:
-
Normalize the data using the "no enzyme" (0% activity) and "DMSO vehicle" (100% activity) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Section 3: Secondary and Off-Target Profiling
A comprehensive evaluation requires screening against other potential targets to understand the compound's selectivity and identify potential off-target liabilities.
Rationale: The imidazo[1,2-a]pyridine scaffold is known to interact with multiple target classes.[2][4] Proactively screening for these activities provides a more complete picture of the compound's biological profile and can uncover novel mechanisms or potential side effects.
-
PDE Isozyme Selectivity Panel: To determine if the compound is selective for PDE3, it should be tested against a panel of other major PDE families (e.g., PDE1, PDE2, PDE4, PDE5) using similar biochemical assay formats.
-
Kinase Profiling: Given that some imidazo[1,2-a]pyridine derivatives inhibit PI3K/mTOR, a broad kinase screen (e.g., a panel of 50-100 kinases) is recommended.[2] This is typically performed by specialized contract research organizations (CROs).
-
Anti-inflammatory Activity: Olprinone has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines.[3][10] A cell-based assay can assess this potential activity.
Experimental Protocol: LPS-Induced TNF-α Secretion Assay
-
Principle: This assay measures the compound's ability to suppress the production of the pro-inflammatory cytokine TNF-α from immune cells (like RAW 264.7 macrophages or human PBMCs) stimulated with lipopolysaccharide (LPS).
-
Methodology:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Section 4: Cell-Based Functional Assays
These assays validate the findings from biochemical screens in a more physiologically relevant cellular context.
Rationale: A compound that inhibits an enzyme in a test tube (biochemical assay) must also be able to cross the cell membrane and engage its target inside a living cell to be effective. Cellular assays confirm target engagement and measure the downstream functional consequences.
Experimental Protocol: Cellular cAMP Accumulation Assay
-
Principle: If the compound inhibits PDE3 in cells, it should cause an increase in the basal or stimulated levels of intracellular cAMP. This can be measured using competitive immunoassays, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.
-
Methodology (HTRF-based):
-
Cell Plating: Plate a suitable cell line (e.g., HEK293 cells expressing a Gs-coupled receptor) in a 384-well plate.
-
Compound Treatment: Add serial dilutions of the compound and incubate for 30-60 minutes. An optional co-treatment with a low concentration of an adenylyl cyclase activator like Forskolin can amplify the signal window.
-
Cell Lysis: Lyse the cells by adding the detection reagents provided in the assay kit. This typically includes a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate.
-
Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve and calculate the EC₅₀ value for cAMP accumulation.
-
Experimental Protocol: General Cytotoxicity Assay (MTS Assay)
-
Principle: This assay assesses the effect of the compound on cell viability. MTS is a tetrazolium salt that is reduced by metabolically active cells into a colored formazan product. A decrease in formazan production indicates cytotoxicity.
-
Methodology:
-
Cell Plating: Plate cells (e.g., HEK293 or the cell line used in other assays) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Add serial dilutions of the compound to the cells.
-
Incubation: Incubate for 24-72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours until color develops.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Normalize the data to vehicle-treated cells and calculate the CC₅₀ (50% cytotoxic concentration). This value is crucial for interpreting other assay results; significant activity in functional assays should occur at concentrations well below the CC₅₀.
-
Section 5: Integrated Evaluation Workflow
The following workflow provides a logical progression from initial characterization to detailed mechanistic studies.
Caption: Integrated workflow for in vitro evaluation.
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (n.d.). MDPI. [Link]
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Deconvoluting the Mechanism: A Technical Guide to Identifying Protein Targets for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Introduction: The Quest for Specificity in the Promiscuous World of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][3] Marketed drugs such as zolpidem and alpidem further underscore the clinical significance of this chemical class.[1][4] Our subject, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride, emerges from this rich lineage. While its structural alerts suggest a high probability of biological activity, its specific protein targets—the molecular initiators of its pharmacological effects—remain to be elucidated.
This guide provides a comprehensive, multi-pronged strategy for the deconvolution of these protein targets. We will navigate from high-throughput computational predictions to rigorous biochemical and cell-based validation, equipping researchers in drug discovery with a robust framework to unravel the mechanism of action for this and other novel small molecules. The underlying philosophy of this guide is not merely to present a sequence of experiments, but to instill a logical and self-validating workflow that builds a compelling case for target engagement.
Pillar I: In Silico Target Prediction - Charting the Probabilistic Landscape
Before embarking on resource-intensive wet lab experiments, a judicious first step is to leverage the power of computational chemistry and bioinformatics to generate a tractable list of potential protein targets. These in silico methods utilize the known chemical space of bioactive molecules to predict interactions based on structural similarity.[5][6]
Ligand-Based Target Prediction
This approach operates on the principle of "guilt by association": a molecule is likely to bind to similar targets as other molecules with comparable structures.
Experimental Protocol: Ligand-Based Virtual Screening
-
Query Molecule Preparation: Obtain the 2D structure of this compound, for instance, from PubChem (CID 67780432).[7]
-
Database Selection: Employ publicly available chemogenomic databases such as ChEMBL, which contains a vast collection of bioactive molecules with curated target information.
-
Similarity Searching: Utilize computational platforms like SwissTargetPrediction or TargetHunter to screen for molecules with high 2D and 3D similarity to the query compound.[5][8]
-
Target Prioritization: The output will be a ranked list of potential protein targets based on the similarity scores of known ligands. Focus on targets with the highest prediction confidence.
Causality Behind the Choice: This method is rapid, cost-effective, and provides a broad overview of the most probable target classes. For the imidazo[1,2-a]pyridine scaffold, this approach is likely to highlight targets such as kinases, G-protein coupled receptors (GPCRs), and various enzymes that are known to be modulated by this chemical class.[4][9]
Structure-Based Target Prediction (Panel Docking)
If a high-resolution 3D structure of a potential target protein is available, molecular docking can be employed to predict the binding pose and affinity of our compound.
Experimental Protocol: Panel Docking
-
Target Selection: From the ligand-based screening or literature review on related compounds, select a panel of high-priority potential targets with available crystal structures in the Protein Data Bank (PDB).
-
Compound Preparation: Generate a 3D conformation of this compound and perform energy minimization.
-
Docking Simulation: Use software such as AutoDock or TarFisDock to dock the compound into the binding pockets of the selected target proteins.[5]
-
Scoring and Analysis: Analyze the docking scores, which estimate the binding affinity, and visually inspect the predicted binding poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).
Trustworthiness of the Approach: While powerful, in silico predictions are probabilistic and require experimental validation. The convergence of predictions from multiple algorithms and the alignment with known biology of the imidazo[1,2-a]pyridine class will lend higher confidence to the generated hypotheses.
Pillar II: Biochemical and Biophysical Validation - Direct Evidence of Interaction
The hypotheses generated from computational screening must be substantiated by direct evidence of a physical interaction between the compound and its putative protein targets. This is achieved through a suite of biochemical and biophysical techniques.
Affinity-Based Proteomics: Fishing for Targets
Affinity-based methods are a cornerstone of target identification, relying on the specific interaction between the small molecule and its protein partners to isolate and identify them from a complex biological mixture.[10][11]
Workflow: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid with a linker arm suitable for immobilization (e.g., an amine or carboxylic acid). It is crucial to perform structure-activity relationship (SAR) studies to ensure the attachment point of the linker does not abolish biological activity.[12]
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads.[11][13]
-
Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the immobilized probe with the protein lysate to allow for the binding of target proteins.
-
Washing: Perform stringent washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done by changing the pH or ionic strength, or more specifically, by competing with an excess of the free compound.[14]
-
Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.[10][15]
Self-Validation System: A critical control experiment involves a competition pulldown, where the lysate is pre-incubated with an excess of the free, unmodified this compound before adding the immobilized probe.[16] True target proteins will bind to the free compound and will be depleted from the eluate of the affinity matrix, a change that can be quantified by techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[12][16]
Label-Free Target Identification: Preserving Native Interactions
While powerful, affinity-based methods require chemical modification of the compound, which can sometimes alter its binding properties.[17] Label-free methods circumvent this by detecting the interaction in a more native context.
Methodology: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolytic degradation.[10][12]
Caption: The Drug Affinity Responsive Target Stability (DARTS) workflow.
Experimental Protocol: DARTS
-
Lysate Preparation: Prepare a protein lysate from cells of interest.
-
Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Proteolysis: Subject the samples to limited proteolysis with a protease such as thermolysin or pronase.
-
Analysis: Analyze the resulting protein fragments by SDS-PAGE. Proteins that are stabilized by the compound will show a dose-dependent increase in the intensity of their corresponding band compared to the vehicle control.
-
Target Identification: Excise the protected protein bands from the gel and identify them using mass spectrometry.[18]
Causality and Trustworthiness: The dose-dependent protection from proteolysis provides strong evidence of a direct binding event. The use of the unmodified compound enhances the physiological relevance of the findings.
Biophysical Confirmation of Direct Binding
Once high-confidence candidate targets are identified, it is essential to confirm the direct interaction and quantify the binding affinity using biophysical techniques.
| Technique | Principle | Information Gained | Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[16] | Binding kinetics (kon, koff), affinity (KD) | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein.[19] | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS) | Low |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein in the presence of a ligand in cells or cell lysates.[20] | Target engagement in a cellular context | High |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Authoritative Grounding: A low KD value (typically in the nanomolar to low micromolar range) provides quantitative and definitive evidence of a direct, high-affinity interaction between the compound and the protein target.
Pillar III: Cell-Based and Functional Validation - Linking Target Engagement to Cellular Phenotype
Identifying a direct binding partner is a critical milestone, but it is not the final destination. The ultimate goal is to demonstrate that the interaction between the compound and its target is responsible for the observed biological or phenotypic effects.
Target Engagement in a Cellular Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the compound engages its target within the complex milieu of a living cell.[20]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry. A ligand-bound protein will exhibit increased thermal stability and will be more abundant in the soluble fraction at higher temperatures.
Expertise and Experience: A positive CETSA result provides strong evidence of target engagement in a physiological setting, bridging the gap between in vitro biophysical measurements and cellular activity.
Genetic Approaches for Target Validation
Genetic manipulation techniques, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, are the gold standard for validating that a specific protein is essential for the compound's activity.[21]
-
Gene Silencing: Use short interfering RNAs (siRNAs) to specifically knock down the expression of the candidate target protein in a relevant cell line.
-
Phenotypic Assay: Treat the knockdown cells and control cells (e.g., transfected with a non-targeting siRNA) with this compound.
-
Analysis: If the knockdown of the target protein phenocopies or abrogates the effect of the compound, it strongly supports the hypothesis that the protein is a functionally relevant target.
Caption: A logical workflow for target validation.
Conclusion: From Hypothesis to Validated Target
The identification of protein targets for a novel bioactive compound like this compound is a journey that requires a thoughtful integration of computational, biochemical, biophysical, and cell-based methodologies. By following the multi-pillared approach outlined in this guide, researchers can systematically build a robust and well-supported case for the mechanism of action of their compound of interest. This, in turn, will pave the way for rational drug optimization, the development of more selective therapeutics, and a deeper understanding of the underlying biology.
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A Technical Guide to Elucidating the Pharmacokinetic Profile of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the pharmacokinetic profile of the novel chemical entity, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. In the absence of established public data for this specific molecule, this document outlines a robust, multi-tiered strategy for elucidating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial physicochemical characterization and bioanalytical method development to integrated in vitro and in vivo studies. The methodologies described herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), providing the scientific rationale behind each experimental choice to ensure a thorough and reliable characterization of the compound's disposition in biological systems.
Introduction: The Imperative of Pharmacokinetic Profiling
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, as a member of this class, represents a molecule of interest for further development. However, before its therapeutic potential can be realized, a thorough understanding of its pharmacokinetic (PK) profile is paramount. The PK profile dictates the concentration of the drug that reaches its target and the duration of its action, which are fundamental determinants of its efficacy and safety.
This guide will detail a strategic and phased approach to comprehensively characterize the ADME properties of this compound. We will progress from fundamental physicochemical assessments to sophisticated in vivo models, providing a holistic view of the compound's journey through a biological system.
Foundational Physicochemical Characterization
Prior to any biological assessment, a thorough understanding of the compound's physicochemical properties is essential. These properties provide initial insights into its likely ADME behavior and are critical for designing subsequent experiments.
| Property | Value/Information | Implication for Pharmacokinetics |
| Molecular Formula | C₉H₉ClN₂O₂ | Provides the basis for calculating the exact mass. |
| Molecular Weight | 212.63 g/mol [1] | A relatively small molecule, suggesting it may be readily absorbed and distributed. |
| Structure | Imidazo[1,2-a]pyridine core with an acetic acid side chain, as a hydrochloride salt. | The presence of ionizable groups (amine and carboxylic acid) suggests that its solubility and permeability will be pH-dependent. The hydrochloride salt form is likely used to enhance aqueous solubility. |
| Predicted Lipophilicity (logP) | To be determined experimentally. | This will be a key predictor of its permeability across biological membranes and its potential for plasma protein binding. |
| Aqueous Solubility | To be determined experimentally at various pH values (e.g., 2.0, 4.5, 7.4). | Crucial for assessing its potential for oral absorption. Poor solubility can be a major hurdle for bioavailability. |
| pKa | To be determined experimentally. | Will determine the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and binding. |
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare buffers at pH 2.0, 4.5, and 7.4 to mimic the conditions of the stomach, small intestine, and blood, respectively.
-
Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a UV-Vis spectrophotometer or a calibrated Liquid Chromatography (LC) method.
Bioanalytical Method Development and Validation: The Cornerstone of PK Studies
A robust and validated bioanalytical method is a prerequisite for accurate pharmacokinetic analysis. This method will be used to quantify the concentration of this compound in various biological matrices (e.g., plasma, urine, tissue homogenates). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[2][3]
Workflow for Bioanalytical Method Development
Caption: Workflow for LC-MS/MS bioanalytical method development and validation.
Step-by-Step Protocol: Sample Preparation using Protein Precipitation (PPT)
Protein precipitation is often the initial choice for sample preparation due to its simplicity and speed.[4]
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an internal standard (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte) at a known concentration.
-
Precipitation: Add 200 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
In Vitro ADME Profiling: Early Insights into a Compound's Fate
A suite of in vitro assays should be conducted early in the drug discovery process to provide a preliminary assessment of the ADME properties of this compound.[5][6] This allows for early identification of potential liabilities and helps guide the design of more complex in vivo studies.
| Assay | Purpose | Experimental System | Key Parameters Measured |
| Metabolic Stability | To assess the rate of metabolism. | Liver microsomes, S9 fraction, or hepatocytes. | Intrinsic clearance (CLint), half-life (t1/2). |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Equilibrium dialysis or ultrafiltration with plasma. | Fraction unbound (fu). |
| Permeability | To evaluate the compound's ability to cross the intestinal barrier. | Caco-2 or MDCK cell monolayers. | Apparent permeability coefficient (Papp). |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Human liver microsomes with specific CYP450 probe substrates. | IC50 value for each major CYP isozyme. |
| Metabolite Identification | To identify the primary metabolic pathways. | Liver microsomes or hepatocytes incubated with the compound. | Identification of major metabolites by LC-MS/MS.[7] |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Preparation: Prepare a reaction mixture containing liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (typically at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Process the samples (e.g., by centrifugation) and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life.
In Vivo Pharmacokinetic Studies: Understanding the Whole-Body Response
In vivo studies in animal models (typically rodents, such as rats or mice) are essential to understand the complete pharmacokinetic profile of the compound in a living system.[1][8][9] These studies integrate the processes of absorption, distribution, metabolism, and excretion.
Workflow for an In Vivo Rodent PK Study
Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.
Typical Pharmacokinetic Parameters to be Determined
Following the analysis of plasma concentration-time data, the following key PK parameters will be calculated using non-compartmental analysis (NCA):
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax. | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents the total systemic exposure to the drug. |
| t1/2 | Elimination half-life. | The time it takes for the plasma concentration to decrease by half. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit of time; a measure of the efficiency of drug elimination. |
| Vd | Volume of distribution. | The apparent volume into which the drug distributes in the body. |
| F% | Bioavailability. | The fraction of the orally administered dose that reaches systemic circulation. |
Metabolite Identification: Unveiling Biotransformation Pathways
Identifying the metabolites of a drug is crucial for a complete understanding of its disposition and for assessing potential safety risks, as metabolites can sometimes be pharmacologically active or toxic.[10][11][12]
Strategy for Metabolite Identification
-
In Vitro Exploration: Initial metabolite identification is performed using in vitro systems like human and rodent liver microsomes or hepatocytes. This provides a preliminary map of the metabolic pathways.[7]
-
In Vivo Confirmation: Samples from the in vivo PK studies (plasma, urine, and feces) are analyzed to confirm the presence of the metabolites identified in vitro and to discover any new metabolites formed in the whole organism.
-
Structural Elucidation: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the metabolites, which, along with their fragmentation patterns, helps in elucidating their structures.
Potential metabolic pathways for the imidazo[1,2-a]pyridine core could involve oxidation, while the acetic acid side chain might undergo conjugation reactions such as glucuronidation.
Conclusion: Towards a Comprehensive Pharmacokinetic Profile
By systematically executing the experimental workflows detailed in this guide, a comprehensive pharmacokinetic profile of this compound can be established. This profile, encompassing its absorption, distribution, metabolism, and excretion characteristics, is an indispensable component of its preclinical data package. The integration of in vitro and in vivo data will enable a robust understanding of the compound's disposition, facilitate the prediction of its human pharmacokinetics, and guide its further development as a potential therapeutic agent. This structured and scientifically rigorous approach ensures that decisions regarding the advancement of this compound are based on a solid foundation of pharmacokinetic knowledge.
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Bioanalysis Method Development and Validation of Small Molecules in Pharmaceutical Industry: a Bioanalyst Review Point. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. Retrieved January 7, 2026, from [Link]
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In Vitro ADME. (n.d.). Selvita. Retrieved January 7, 2026, from [Link]
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In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 7, 2026, from [Link]
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Advancing bioanalytical method development and validation for small molecules. (2025, August 25). YouTube. Retrieved January 7, 2026, from [Link]
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In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved January 7, 2026, from [Link]
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MetID insights for drug development. (n.d.). Labcorp. Retrieved January 7, 2026, from [Link]
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Bioanalytical method development and validation: Critical concepts and strategies. (2017, February 1). PubMed. Retrieved January 7, 2026, from [Link]
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Metabolite Identification in the Preclinical and Clinical Phase of Drug Development. (2021, September 1). Bentham Science. Retrieved January 7, 2026, from [Link]
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Metabolites in Drug Development: What is a Metabolite? (n.d.). Allucent. Retrieved January 7, 2026, from [Link]
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Metabolite identification and profiling – what is it? (2020, December 1). Admescope. Retrieved January 7, 2026, from [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved January 7, 2026, from [Link]
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Small Molecules Quantitation. (n.d.). Yale School of Medicine. Retrieved January 7, 2026, from [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
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structure-activity relationship of imidazo[1,2-a]pyridine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned through its presence in numerous marketed drugs and its remarkable synthetic versatility.[1][2][3] This bicyclic nitrogen-bridged heterocycle forms the foundation for therapeutics spanning a wide range of diseases, including insomnia (Zolpidem), anxiety (Alpidem), and gastroesophageal reflux disease (Soraprazan).[1][2][4][5] The scaffold's rigid, planar structure and its capacity for diverse functionalization at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs, moving beyond a simple catalog of compounds to explain the causal relationships between chemical structure and biological function across key therapeutic areas. We will delve into the specific molecular interactions that drive efficacy and selectivity, supported by quantitative data, detailed experimental workflows, and mechanistic diagrams.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
The power of the imidazo[1,2-a]pyridine scaffold lies in its unique arrangement of atoms, offering distinct regions for chemical modification. Understanding the standard numbering system is critical for interpreting SAR data.
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Methodological & Application
Application Notes and Protocols for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride in Cancer Research
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] This heterocyclic system is present in several commercially available drugs, demonstrating a broad therapeutic spectrum that includes anti-inflammatory, antiviral, and anxiolytic activities.[3][4] In recent years, derivatives of imidazo[1,2-a]pyridine have garnered significant interest as potential anticancer agents due to their ability to modulate key signaling pathways implicated in tumorigenesis and cell survival.[5][6]
These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical protein kinases such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][5] The structural versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modification, enabling the development of targeted inhibitors with improved potency and selectivity.[1][6][7]
This document provides a detailed experimental protocol for investigating the anticancer properties of a specific derivative, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride . The following protocols are designed for researchers in oncology and drug discovery to assess its cytotoxic and mechanistic effects in a cancer cell line model.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O₂ | PubChem[8] |
| Molecular Weight | 212.63 g/mol | PubChem[8] |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrochloride | PubChem[8] |
| CAS Number | 127657-46-9 | PubChem[8] |
| Canonical SMILES | C1=CC=C2N=C(C=N2C1)CC(=O)O.Cl | PubChem[8] |
Experimental Objective
To evaluate the in vitro anticancer activity of this compound against the human breast adenocarcinoma cell line, MCF-7. This will be achieved by determining its cytotoxic effects and investigating its impact on cell proliferation and the Akt signaling pathway.
Experimental Workflow
The overall experimental workflow is designed to first screen for cytotoxic activity and then to elucidate the potential mechanism of action.
Caption: Experimental workflow for evaluating the anticancer properties of this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock Solution
The accurate preparation of the test compound is critical for reproducible results. Due to the hydrochloride salt form, the compound is expected to have good solubility in aqueous solutions.
-
Reagents and Materials:
-
This compound
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Prepare serial dilutions from the 10 mM stock solution in sterile cell culture medium to achieve the final desired concentrations for the experiments. Note: The final concentration of DMSO in the cell culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol 2: Cell Culture and Maintenance
This protocol describes the standard procedure for maintaining the MCF-7 human breast cancer cell line.
-
Reagents and Materials:
-
MCF-7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Sterile PBS
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture MCF-7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, passage them by washing with sterile PBS, detaching with Trypsin-EDTA, and seeding into new flasks at a suitable subculture ratio.
-
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This assay will be used to determine the half-maximal inhibitory concentration (IC50) of the compound.[3]
-
Reagents and Materials:
-
MCF-7 cells
-
Prepared dilutions of this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO-treated) group.[3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 4: Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity after treatment.[6]
-
Reagents and Materials:
-
MCF-7 cells
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low density of MCF-7 cells (e.g., 500 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with Crystal Violet solution.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
-
Protocol 5: Western Blot Analysis of Akt Signaling Pathway
Western blotting will be used to determine if the compound affects the PI3K/Akt signaling pathway by measuring the levels of phosphorylated Akt (p-Akt) relative to total Akt.[5][6]
-
Reagents and Materials:
-
MCF-7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Akt, total Akt, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Akt levels to total Akt and β-actin.
-
Visualization of the Targeted Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is a common target for imidazo[1,2-a]pyridine derivatives.[1][5]
Caption: Hypothesized mechanism of action targeting the PI3K/Akt pathway.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial evaluation of this compound as a potential anticancer agent. Successful demonstration of cytotoxicity and inhibition of the Akt signaling pathway in MCF-7 cells would warrant further investigation. Future studies could include assessing its effects on other cancer cell lines, exploring its impact on apoptosis and the cell cycle, and ultimately, in vivo efficacy studies in animal models. The versatility of the imidazo[1,2-a]pyridine scaffold continues to make it a promising area for the discovery of novel cancer therapeutics.[1][6][7]
References
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Gaonkar, S. L., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. Available at: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38926-38936. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-10. Available at: [Link]
-
Al-Slaibi, I., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 6805871. Available at: [Link]
-
Al-Bahrani, H. A., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-8. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]
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Application Notes and Protocols for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride in Cell Culture Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (CAS: 127657-46-9) in cell culture-based assays. This document outlines the compound's mechanism of action, provides detailed protocols for its application, and offers insights into data interpretation, drawing from the established activities of the broader imidazo[1,2-a]pyridine class of molecules.
Introduction and Scientific Background
This compound belongs to the imidazo[1,2-a]pyridine family, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] Research on various derivatives of this scaffold has consistently demonstrated their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
The primary mechanism of action for many anticancer imidazo[1,2-a]pyridine compounds involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature in many human cancers. By targeting key kinases in this cascade, such as PI3K and mTOR, these compounds can effectively halt the cell cycle and trigger programmed cell death (apoptosis) in cancer cells.
This guide will focus on leveraging these known mechanisms to design and execute robust cell culture experiments to evaluate the efficacy of this compound.
Core Principles for Experimental Design
When working with this compound, it is crucial to establish a solid experimental framework. This includes careful preparation of the compound, selection of appropriate cell lines, and inclusion of necessary controls to ensure the validity and reproducibility of the results.
Compound Handling and Preparation
Proper handling and preparation of the hydrochloride salt are paramount for obtaining consistent results.
-
Storage: Store the compound at -20°C, protected from light and moisture.
-
Working Solutions: To prepare working solutions, the DMSO stock should be serially diluted in complete cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 127657-46-9 | [2] |
| Molecular Formula | C₉H₉ClN₂O₂ | [2] |
| Molecular Weight | 212.63 g/mol | [2] |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrochloride | [2] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway targeted by many imidazo[1,2-a]pyridine compounds is the PI3K/AKT/mTOR cascade. Inhibition of this pathway leads to downstream effects on cell cycle progression and apoptosis.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
The experimental workflow should be designed to first assess the cytotoxic effects of the compound and then to elucidate the underlying mechanism of action.
Caption: A two-phase experimental workflow for compound evaluation.
PART 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials
-
Selected cancer cell line (e.g., HeLa, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of the compound in complete medium from your DMSO stock. A suggested starting range is 0-100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours at 37°C (or overnight) in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
PART 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry
These protocols are designed to investigate the induction of apoptosis and cell cycle arrest by this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Expected Outcomes and Data Interpretation
Table 2: Expected Outcomes of In Vitro Assays
| Assay | Expected Outcome with this compound |
| MTT Assay | A dose-dependent decrease in cell viability, allowing for the determination of an IC50 value. |
| Apoptosis Assay | An increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis) compared to the vehicle control. |
| Cell Cycle Analysis | An accumulation of cells in the G2/M phase of the cell cycle, indicating cell cycle arrest at this checkpoint.[1] |
| Western Blot | Decreased levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). Increased levels of tumor suppressor p53 and the cell cycle inhibitor p21. Increased levels of pro-apoptotic proteins like Bax and cleaved Caspase-9.[1] |
Trustworthiness and Self-Validation
To ensure the trustworthiness of your findings, each protocol is designed with self-validating principles:
-
Controls: The inclusion of vehicle controls is essential to account for any effects of the solvent. Positive controls (e.g., a known inducer of apoptosis like staurosporine) can also be included to validate the assay systems.
-
Dose-Response: Establishing a clear dose-response relationship in the MTT assay is a critical validation step.
-
Multiple Time Points: Performing assays at multiple time points (e.g., 24, 48, and 72 hours) can provide a more comprehensive understanding of the compound's effects.
By adhering to these detailed protocols and principles of experimental design, researchers can confidently evaluate the in vitro efficacy of this compound and contribute to the growing body of knowledge on this promising class of anticancer compounds.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A., Awadallah, E., & Abughefra, Y. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
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Application Notes & Protocols: A Framework for In Vivo Dose Determination of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized framework for determining the in vivo dosage of a novel compound, using 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride as a representative example. All animal studies must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals and under an approved animal use protocol.
Section 1: Introduction and Pre-Dosing Considerations
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound this compound is a member of this class, and its successful in vivo evaluation hinges on the rational and systematic determination of an appropriate dosage. This process is not a single experiment but a tiered approach designed to establish a dose that is both safe and pharmacologically active.
The primary objectives of these initial studies are to establish a safe dose range, identify the Maximum Tolerated Dose (MTD), understand the compound's basic pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and identify potential toxicities to inform the design of subsequent efficacy studies.[4][5]
1.1. Initial Physicochemical and In Vitro Characterization
Before commencing in vivo studies, a thorough characterization of the test article is essential.
-
Purity and Identity: Verified by methods such as NMR, LC-MS, and HPLC.
-
Solubility: Determine the solubility in potential vehicle formulations (e.g., water, saline, 0.5% methylcellulose, DMSO/Cremophor EL). The hydrochloride salt form suggests aqueous solubility should be prioritized.
-
In Vitro Potency (IC50/EC50): Data from in vitro assays (e.g., cytotoxicity in cancer cell lines, enzyme inhibition) provides a crucial starting point.[6] For example, if the compound has an IC50 of 1 µM against a target cell line, this concentration serves as a benchmark for the desired in vivo exposure.
-
In Vitro Metabolism: Studies using liver microsomes (mouse, rat, human) can provide early insights into metabolic stability and potential species differences in clearance.[7]
Section 2: The Dose Determination Workflow
The path from a novel compound to a well-characterized in vivo tool involves a multi-stage process. The goal is to gather sufficient data to select a dose for efficacy studies that maximizes the potential for a therapeutic effect while minimizing toxicity.
Caption: High-level workflow for in vivo dosage determination.
Section 3: Protocol for Acute Oral Toxicity and MTD Determination
The first in vivo step is typically an acute toxicity study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[8][9] This protocol is adapted from the OECD Guideline 423 (Acute Toxic Class Method).[10][11]
Objective: To determine the MTD of this compound following a single oral dose and to identify signs of toxicity.
3.1. Materials
-
Test Compound: this compound
-
Vehicle: e.g., Sterile water for injection or 0.9% saline
-
Animals: Healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), typically females, as they are often slightly more sensitive.[12]
-
Oral gavage needles
-
Syringes
-
Calibrated balance
3.2. Experimental Procedure
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days.
-
Dose Selection (Sighting Study): Based on in vitro data and literature on similar imidazopyridine compounds, select a starting dose. In the absence of any information, a default starting dose of 300 mg/kg is suggested by OECD guidelines.[13] The dose progression factor is typically pre-determined (e.g., 3.2x).[12]
-
Dosing:
-
Fast animals overnight (withholding food but not water) prior to dosing.[13]
-
Record the body weight of each animal immediately before dosing.
-
Prepare the dosing solution in the chosen vehicle. The volume administered should typically not exceed 10 mL/kg for aqueous solutions in rodents.[11][14]
-
Administer the selected dose to a group of 3 animals via oral gavage.
-
-
Observations:
-
Observe animals continuously for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[12][13]
-
Record all clinical signs of toxicity, including changes in skin/fur, eyes, respiratory and autonomic nervous system activity (e.g., tremors, convulsions, salivation, diarrhea, lethargy).[13]
-
Record body weights on Days 0 (pre-dose), 7, and 14.
-
Mortality and time of death are recorded.
-
-
Dose Escalation Logic: The decision to escalate or de-escalate the dose is based on the outcome in the first group of animals, as outlined in the diagram below. The study continues until the MTD is identified or a limit dose (e.g., 2000 mg/kg) is reached without observable toxicity.[13]
Caption: Decision tree for dose escalation in an acute toxicity study.
3.3. Data Presentation All quantitative and qualitative data should be summarized in a clear format.
Table 1: Example Dose-Range Finding (DRF) Study Summary
| Animal Model (Strain, Sex) | Route of Admin. | Dose Level (mg/kg) | N | Observed Clinical Signs | Effect on Body Weight (%) (Day 14 vs Day 0) | Macroscopic Pathology Findings |
|---|---|---|---|---|---|---|
| C57BL/6, Female | Oral (gavage) | 50 | 3 | None observed | +5.8% | No abnormal findings |
| C57BL/6, Female | Oral (gavage) | 300 | 3 | Lethargy, ruffled fur within 4h, resolved by 24h | -2.1% | No abnormal findings |
| C57BL/6, Female | Oral (gavage) | 2000 | 3 | Severe lethargy, ataxia, 1/3 mortality at 48h | -15.7% (survivors) | Gastric irritation in decedent |
From this hypothetical data, the MTD would be defined as less than 2000 mg/kg, with 300 mg/kg showing transient, mild toxicity. Doses for initial efficacy studies would likely be selected at or below 300 mg/kg.
Section 4: Pharmacokinetic (PK) Studies and Allometric Scaling
While the MTD defines a toxicological boundary, it does not guarantee therapeutic exposure. A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
4.1. Single-Dose PK Protocol Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) after a single administration.
-
Dose Selection: Choose a dose level well below the MTD that is expected to be safe (e.g., 50 mg/kg from the table above).
-
Animal Groups: Use cannulated animals (e.g., jugular vein cannulated rats) to allow for serial blood sampling from the same animal. A typical design includes 3-5 animals per group.
-
Administration: Administer the compound via the intended therapeutic route (e.g., oral gavage) and a parallel group via intravenous (IV) injection to determine bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Analysis: Process blood to plasma and analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Use PK software to calculate parameters. The relationship between these parameters is critical for designing a dosing regimen for multi-dose studies.
Caption: Relationship between Pharmacokinetics, Pharmacodynamics, and Efficacy.
4.2. Allometric Scaling Allometric scaling is a mathematical method used to extrapolate doses between species based on body surface area or metabolic rate.[15][16] It is a valuable tool for predicting a starting dose in a different species, including estimating a Human Equivalent Dose (HED) from animal data.[17][18] This method assumes that physiological processes scale with body size in a predictable manner.[16] Various online calculators and established conversion factors are available for this purpose.[17][19]
Table 2: Common Allometric Scaling Factors (from Animal mg/kg to Human Equivalent Dose mg/kg)
| Species | Body Weight (kg) | Conversion Factor (Divide by) |
|---|---|---|
| Mouse | 0.02 | 12.3 |
| Rat | 0.15 | 6.2 |
| Rabbit | 1.8 | 3.1 |
| Dog | 10 | 1.8 |
Factors are derived from FDA guidance and are based on body surface area normalization.[17]
Section 5: Conclusion and Selection of Efficacy Doses
The determination of an in vivo dose is a systematic, data-driven process. By integrating data from in vitro potency assays, acute toxicity/MTD studies, and preliminary PK assessments, a researcher can confidently select doses for definitive efficacy studies.[20]
For this compound, based on our hypothetical MTD study, the following dose selection strategy for a mouse tumor model might be proposed:
-
High Dose: The MTD (e.g., 300 mg/kg), to assess efficacy at the highest safe dose.
-
Intermediate Dose: A fraction of the MTD (e.g., 100 mg/kg), to explore the dose-response relationship.
-
Low Dose: A dose that achieves plasma concentrations several-fold above the in vitro IC50, as determined by PK studies (e.g., 30 mg/kg).
This tiered approach ensures that the selected doses are grounded in safety data and are relevant to the compound's biological activity, maximizing the probability of a successful and interpretable in vivo efficacy study.
References
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Allucent. What is Allometric Scaling & Its Role in Drug Development?[Link]
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Slideshare. OECD Guideline For Acute oral toxicity (TG 423) | PPTX.[Link]
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National Toxicology Program (NTP). OECD Test Guideline 401 - Acute Oral Toxicity (1987).[Link]
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ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.[Link]
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Labcorp. Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.[Link]
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Labcorp. Maximum tolerable dose (MTD) studies.[Link]
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Nair, A. B., & Jacob, S. (2016). To scale or not to scale: the principles of dose extrapolation. British journal of pharmacology, 173(6), 973–975. [Link]
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umwelt-online. OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002).[Link]
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Sharma, V., & McNeill, J. H. (2009). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 1(1), 3. [Link]
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Labcorp. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.[Link]
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ACS Medicinal Chemistry Letters. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.[Link]
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ResearchGate. How to calculate a right dose for in vivo study?[Link]
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MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.[Link]
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Allometric Scaling Calculator. [Link]
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EUPATI Toolbox. Maximum Tolerated Dose [MTD].[Link]
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Medium. Maximum Tolerated Dose (MTD): Concept, Determination, and Significance.[Link]
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Patsnap Synapse. How is allometric scaling used to predict human PK?[Link]
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PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[Link]
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ResearchGate. Maximum Tolerated Dose (MTD) | Request PDF.[Link]
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E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.[Link]
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ResearchGate. (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.[Link]
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Benchling. Use treatment and dose tools in In Vivo.[Link]
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National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.[Link]
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ACS Publications. Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.[Link]
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ResearchGate. (PDF) 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies.[Link]
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Journal of Applied Pharmaceutical Science. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.[Link]
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PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).[Link]
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preparing stock solutions of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Application & Protocol Guide:
Strategic Preparation of High-Fidelity Stock Solutions for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Abstract & Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, and storing stock solutions of this compound (CAS: 127657-46-9). The protocols herein are designed to ensure the highest fidelity between the prepared solution and its intended use in sensitive biological and chemical assays. We will move beyond simple procedural lists to explain the critical reasoning behind each step, empowering the researcher to make informed decisions and troubleshoot effectively.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a robust preparation protocol.
| Property | Data | Source(s) |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrochloride | [6] |
| CAS Number | 127657-46-9 | [6][7] |
| Molecular Formula | C₉H₉ClN₂O₂ | [6][8] |
| Molecular Weight | 212.63 g/mol | [6][8] |
| Appearance | Solid (form may vary) | |
| Purity | Typically >95% (Verify with supplier CoA) | [7] |
| Solubility | Partition Coefficient and specific solubility data are not readily available in public literature. As a hydrochloride salt, it is expected to have higher aqueous solubility than its free base. Solubility in organic solvents like DMSO is common for this class of compounds. Empirical testing is required. | [7][9] |
| Solid Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[7][10] |
Safety, Handling, and Hazard Mitigation
This compound is classified as an irritant. Adherence to safety protocols is mandatory.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][10][11]
-
Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or fumes.[7][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][11]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][11]
Core Principles for High-Fidelity Stock Solutions
The preparation of a stock solution is more than a simple dissolution; it is the creation of a critical standard.
-
Solvent Selection : The choice of solvent is dictated by two factors: the compound's solubility and the downstream application's tolerance for the solvent.
-
DMSO (Dimethyl Sulfoxide) : An excellent, near-universal solvent for many organic molecules. Ideal for creating high-concentration primary stocks (e.g., 10-50 mM). However, DMSO can be toxic to some cell lines at concentrations >0.5% and can interfere with certain assays.
-
Aqueous Buffers (e.g., PBS, Saline) : Required for many cell-based assays and in vivo studies. As a hydrochloride salt, this compound is expected to be more soluble in aqueous solutions than its free base. The pH of the buffer can significantly impact solubility.
-
Ethanol : Can be used for some applications, but its volatility can lead to concentration changes over time if not stored properly.
-
-
Concentration & Accuracy : The goal is to prepare a concentrated stock that can be diluted to a final working concentration.[12] This minimizes the volume of solvent added to the final assay and reduces repetitive weighing of small, hard-to-measure quantities.[12] Use a calibrated analytical balance for all measurements.[13]
-
Maintaining Compound Integrity : The compound can be sensitive to light, temperature, and pH. The protocol must mitigate these risks. For instance, some compounds are prone to degradation in aqueous solutions, making DMSO stocks preferable for long-term storage.[4][14]
Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing a validated stock solution.
Caption: General workflow for preparing and validating stock solutions.
Detailed Experimental Protocols
Materials & Equipment
-
This compound (Verify purity from Certificate of Analysis)
-
Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Calibrated analytical balance[13]
-
Class A volumetric flasks[15]
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile syringes and needles
-
Amber or opaque polypropylene cryovials for storage[16]
-
Pipettes and sterile tips
Protocol 1: Preparation of a 20 mM Stock in DMSO
This protocol is ideal for creating a primary, high-concentration stock for long-term storage.
-
Calculation : Determine the mass of the compound required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 5 mL of 20 mM stock: Mass (mg) = 20 mmol/L × 0.005 L × 212.63 g/mol = 21.26 mg
-
-
Weighing : Accurately weigh 21.26 mg of this compound and place it into a 5 mL Class A volumetric flask.
-
Dissolution : a. Add approximately 4 mL (~80% of final volume) of anhydrous DMSO to the flask. b. Vortex vigorously for 1-2 minutes. c. If the solid is not fully dissolved, place the flask in a bath sonicator for 5-10 minutes. d. Gentle warming (to 30-37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.
-
Final Volume Adjustment : Once the solid is completely dissolved, carefully add DMSO to the 5 mL calibration mark on the volumetric flask.[15]
-
Homogenization & Finalization : a. Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. b. If the solution is intended for sterile cell culture, filter it through a 0.22 µm syringe filter into a sterile container. Note that some compound may be lost to filter binding. c. Aliquot the final stock solution into appropriately labeled, light-protecting cryovials (e.g., 50-100 µL per vial).[14] This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[9][14]
-
Storage : Store the aliquots at -20°C or -80°C for long-term stability.[9] A typical shelf-life for DMSO stocks at -80°C is 6 months or more, but should be re-qualified if stored for extended periods.[9]
Protocol 2: Preparation of a 1 mM Aqueous Stock in PBS
This protocol is for creating a working solution for direct use in many biological assays. Due to potentially lower solubility in aqueous buffers, a lower concentration is targeted.
-
Solubility Test (Recommended) : Before committing the bulk of your material, test the solubility on a small scale (e.g., ~1 mg in 0.5 mL of PBS).
-
Calculation :
-
Example for 10 mL of 1 mM stock: Mass (mg) = 1 mmol/L × 0.010 L × 212.63 g/mol = 2.13 mg
-
-
Weighing : Accurately weigh 2.13 mg of the compound and place it into a 10 mL Class A volumetric flask.
-
Dissolution : a. Add approximately 8 mL of sterile PBS (pH 7.4). b. Vortex and sonicate as described in Protocol 1. The hydrochloride salt form should aid dissolution in the aqueous buffer. c. If solubility issues persist, dropwise addition of 1 N HCl may aid dissolution, but be mindful of how this pH change will affect your downstream experiment.[17] The solution should be brought back to the desired pH if necessary.
-
Final Volume & Sterilization : a. Once fully dissolved, bring the volume to the 10 mL calibration mark with PBS. b. Homogenize by inverting the flask. c. Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage : Aqueous solutions are generally less stable than DMSO stocks.[12] Store aliquots at -20°C and use them within a shorter timeframe (e.g., 1 month). Avoid repeated freeze-thaw cycles.[14] For immediate use, storage at 4°C for a few days may be acceptable, but stability should be verified.[13]
Quality Control & Validation
A prepared stock solution should never be assumed to be correct.[5] Validation is a hallmark of good scientific practice.[18][19]
Caption: A tiered approach to quality control for stock solutions.
-
Level 1 (Mandatory): Visual Inspection : The solution should be clear, colorless (or of an expected color), and free of any visible particulates.
-
Level 2 (Recommended): UV-Vis Spectroscopy :
-
Dilute your stock solution to a concentration that will fall within the linear range of a spectrophotometer (e.g., 1:1000 dilution).
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorbance spectrum.
-
While a quantitative analysis requires a known extinction coefficient, this check confirms the presence of the UV-active compound and can be used as a reference fingerprint for future batches.
-
-
Level 3 (Advanced): Purity & Identity Confirmation : For cGMP or other high-stakes applications, analytical techniques like HPLC can confirm the purity of the solution, while LC-MS can confirm the molecular weight of the dissolved compound, providing the highest level of confidence.
Long-Term Storage & Stability
Improper storage is a primary cause of compound degradation and experimental failure.[16][20]
| Parameter | Recommendation | Rationale |
| Solvent | DMSO for long-term primary stocks. | DMSO is less reactive and freezes at a higher temperature than water, potentially causing less damage to the compound structure during freeze-thaw events. |
| Temperature | -80°C is preferred over -20°C. | Lower temperatures significantly slow down chemical degradation processes.[16][20] |
| Aliquoting | Prepare single-use aliquots. | This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[9][14] |
| Container | Use polypropylene cryovials with secure screw caps. | Prevents evaporation and contamination.[16] |
| Light Exposure | Use amber or opaque vials, or store in a dark freezer box. | Protects against photodecomposition, a common degradation pathway for heterocyclic compounds.[12] |
By implementing these detailed protocols and validation steps, researchers can ensure the preparation of high-fidelity stock solutions of this compound, fostering reproducible and reliable scientific outcomes.
References
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QA/SAC - Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]
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California Air Resources Board. (2018, September 17). SOP: 091718 Laboratory Quality Control Manual Rev. 4.0. Retrieved from [Link]
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Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]
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Dynacare Kasper Laboratories. (2007). Quality Control for Chemistry Laboratory. Revista Română de Medicină de Laborator, 8(3). Retrieved from [Link]
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Hach. (n.d.). An Introduction to Standards and Quality Control for the Laboratory. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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ResearchGate. (2012, July 25). How to make a salt of a novel compound?. Retrieved from [Link]
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Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 127657-46-9. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
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360 Medical. (2025, July 7). Quality Control Best Practices in Laboratories: A Step-by-Step Guide. Retrieved from [Link]
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Various Authors. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
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GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Al-Awar, R. S., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2310-2318. Retrieved from [Link]
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Hangzhou Longshine Bio-Tech. (n.d.). 2-(imidazo[1,2-a]pyridin-3-yl)acetic Acid 17745-04-9. Retrieved from [Link]
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PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-acetic acid. Retrieved from [Link]
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Da Settimo, F., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. Journal of Medicinal Chemistry, 51(21), 6876-6887. Retrieved from [Link]
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Kung, M. P., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-246. Retrieved from [Link]
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Application Notes and Protocols: Investigating the Anticancer Potential of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine (IP) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] In recent years, IP derivatives have garnered significant attention as a promising class of anticancer agents due to their ability to modulate critical cellular pathways implicated in cancer progression with the potential for high potency and minimal toxicity.[1][2] While the specific compound 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is not extensively detailed in current literature, the broader class of IP derivatives has been the subject of numerous studies. These investigations have demonstrated significant efficacy against a range of cancer cell lines, including melanoma, cervical, breast, and lung cancers.[3][4][5][6][7]
This document provides a comprehensive guide for researchers exploring the anticancer applications of IP derivatives. It consolidates field-proven insights and detailed protocols to facilitate the investigation of novel compounds within this class, using methodologies and mechanistic understanding derived from studies on various active IP analogs.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3][8] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.
Several studies have shown that IP derivatives can effectively inhibit key kinases in this pathway, such as PI3Kα and mTOR.[3][9] This inhibition leads to a cascade of downstream effects, including the induction of cell cycle arrest and apoptosis.[3][8]
Signaling Pathway Overview
Figure 1: Simplified signaling pathway of Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for evaluating the anticancer properties of novel imidazo[1,2-a]pyridine derivatives.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their proliferation and survival.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in the appropriate cell culture medium. Treat the cells with these various concentrations for 48 to 72 hours.[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivative at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, will indicate the phase of the cell cycle.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IP derivative as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
Protocol:
-
Protein Extraction: Lyse the treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH).[3][4]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Antitumor Efficacy in Xenograft Models
Animal models are crucial for evaluating the therapeutic potential of a compound in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HeLa or A375) into the flank of immunodeficient mice (e.g., nude or SCID mice).[3]
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the imidazo[1,2-a]pyridine derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[3] The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology or western blotting).
-
Data Analysis: Plot the tumor growth curves and compare the tumor volumes and weights between the treated and control groups to assess the antitumor efficacy.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of a Representative Imidazo[1,2-a]pyridine Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 9.7 - 44.6[3] |
| WM115 | Melanoma | 9.7 - 44.6[3] |
| HeLa | Cervical Cancer | 9.7 - 44.6[3] |
| HCC1937 | Breast Cancer | 45 - 79.6[4] |
| MCF-7 | Breast Cancer | 11 - 30.88[11][12] |
| HT-29 | Colon Cancer | 4.15 - 18.34[12] |
| A549 | Lung Cancer | Not specified |
| HepG2 | Liver Cancer | 13[11] |
Note: IC50 values are presented as ranges from different studies on various IP derivatives.
Workflow Visualization
Figure 2: General experimental workflow for evaluating IP derivatives.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to systematically evaluate new IP derivatives. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring their potential in combination therapies to overcome drug resistance. Further in vivo studies are warranted to validate the safety and efficacy profiles of lead compounds, paving the way for their potential clinical translation.
References
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: [Link])
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (URL: [Link])
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (URL: [Link])
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Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. (URL: [Link])
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A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed. (URL: [Link])
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (URL: [Link])
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (URL: [Link])
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2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride for neuroscience research
A Senior Application Scientist's In-Depth Technical Guide to 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid and its Analogs in Neuroscience Research
Introduction: Unraveling the Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "drug-like" properties and versatile biological activities.[1][2] This bicyclic heterocyclic system is at the core of several marketed drugs and a multitude of investigational compounds, demonstrating a wide therapeutic spectrum that includes anti-cancer, anti-inflammatory, and significant central nervous system (CNS) effects.[3] Within neuroscience, this chemical family has garnered substantial interest for its interaction with key neurotransmitter systems, most notably the γ-aminobutyric acid type A (GABA-A) receptors.[4][5]
This guide provides a comprehensive overview of the application of imidazo[1,2-a]pyridine derivatives in neuroscience research, with a particular focus on their modulatory effects on GABA-A receptors. While the specific compound 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is commercially available for research purposes, it is crucial to note that, contrary to some postulations, a thorough review of current scientific literature reveals no direct evidence supporting its function as a GABA-A receptor antagonist. Instead, the broader class of imidazo[1,2-a]pyridines and their close relatives, imidazo[1,2-a]pyrimidines, are predominantly characterized as positive allosteric modulators (PAMs) or agonists at the GABA-A receptor.[4][5][6][7]
Therefore, this document will serve as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in leveraging the neuropharmacological properties of the imidazo[1,2-a]pyridine class of molecules. We will delve into their established mechanisms of action, provide field-proven experimental protocols to assess their activity, and offer insights into the causality behind experimental design choices.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of the lead compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O₂ | [8] |
| Molecular Weight | 212.63 g/mol | [8] |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrochloride | [8] |
| CAS Number | 127657-46-9 | [9] |
| Parent Compound | Imidazo[1,2-a]pyridine-3-acetic acid (CID: 87284) | [10] |
The Imidazo[1,2-a]pyridine Scaffold and the GABA-A Receptor System
The primary inhibitory neurotransmitter in the mature mammalian brain is GABA. Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[9] GABA exerts its fast inhibitory effects primarily through GABA-A receptors, which are ligand-gated chloride ion channels.[9]
The GABA-A receptor is a pentameric protein complex with a central chloride-permeable pore. The binding of GABA to its recognition site triggers a conformational change that opens the channel, allowing chloride ions to flow into the neuron and hyperpolarize the cell membrane, thus reducing its excitability. This receptor complex possesses multiple allosteric binding sites that can be modulated by various endogenous and exogenous compounds, including benzodiazepines, barbiturates, and neurosteroids.[9]
Imidazo[1,2-a]pyridine derivatives have been extensively studied as ligands for the benzodiazepine binding site on the GABA-A receptor.[4][11] Depending on their specific chemical structure, these compounds can act as:
-
Agonists: Directly activating the GABA-A receptor, mimicking the effect of GABA.
-
Positive Allosteric Modulators (PAMs): Binding to an allosteric site to enhance the effect of GABA, typically by increasing the frequency or duration of channel opening.[4]
-
Antagonists: Blocking the action of GABA or allosteric modulators.
The majority of research on imidazo[1,2-a]pyridines in neuroscience has focused on their potential as selective PAMs or agonists at different GABA-A receptor subtypes, which are defined by their subunit composition (e.g., α1, α2, α3, α5).[4][5] This subtype selectivity is a key area of investigation as it may allow for the development of drugs with improved side-effect profiles. For example, compounds selective for the α2/α3 subtypes are sought for their anxiolytic effects with reduced sedation.[5]
Caption: Modulation of GABA-A Receptor by Imidazo[1,2-a]pyridine PAMs.
Experimental Protocols for Assessing Neuroactivity
The following protocols are designed to be self-validating systems for investigating the effects of imidazo[1,2-a]pyridine derivatives on neuronal function.
Protocol 1: In Vitro Assessment of Neuronal Viability and Neurotoxicity
This protocol provides a foundational screen to determine the potential neurotoxic effects of a test compound.
Objective: To evaluate the impact of this compound or its analogs on the viability of cultured neurons.
Cell Lines:
-
SH-SY5Y (human neuroblastoma cell line)
-
Primary cortical or hippocampal neurons (from rodents)
Methodology:
-
Cell Culture: Culture SH-SY5Y cells or primary neurons in appropriate media and conditions until they reach a suitable confluency for experimentation.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of working concentrations.
-
Treatment: Expose the cultured neurons to various concentrations of the test compound for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control for toxicity (e.g., glutamate or staurosporine).
-
Viability Assays (Choose one or more):
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Live/Dead Staining (e.g., Calcein-AM/Ethidium Homodimer-1): Allows for visualization of viable and dead cells.
-
-
Data Analysis: Quantify the results from the chosen assay and express cell viability as a percentage of the vehicle control. Calculate the IC50 (half-maximal inhibitory concentration) value if a dose-dependent toxic effect is observed.
Causality Behind Experimental Choices:
-
Using a range of concentrations is crucial to identify a dose-response relationship and determine the therapeutic window of the compound.
-
Including both positive and vehicle controls ensures the validity of the assay and helps to distinguish compound-specific effects from solvent effects.
-
Employing multiple viability assays with different endpoints provides a more robust assessment of neurotoxicity.
Protocol 2: Electrophysiological Analysis of GABA-A Receptor Modulation
This protocol is designed to directly measure the effect of a test compound on GABA-A receptor function using whole-cell patch-clamp electrophysiology.
Objective: To determine if an imidazo[1,2-a]pyridine derivative modulates GABA-evoked currents in neurons.
Preparation:
-
Primary neuronal cultures or acute brain slices (e.g., from the hippocampus or cortex).
Methodology:
-
Preparation of Brain Slices (if applicable): Prepare acute brain slices (300-400 µm thick) from a rodent brain and maintain them in artificial cerebrospinal fluid (aCSF).
-
Whole-Cell Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron in the culture or brain slice.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Use a low-chloride intracellular solution to ensure that GABA-A receptor-mediated currents are inward (depolarizing).
-
-
GABA Application: Apply GABA (e.g., 10 µM) to the neuron using a perfusion system to elicit a baseline GABA-evoked current.
-
Compound Application: Co-apply the test compound with GABA and observe any changes in the amplitude, kinetics (rise and decay times), or charge transfer of the GABA-evoked current.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Analyze the current kinetics to determine if the compound affects the channel opening or closing rates.
-
Construct a dose-response curve to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists) of the compound.
-
Causality Behind Experimental Choices:
-
Whole-cell patch-clamp provides a direct and sensitive measure of ion channel function, allowing for the precise characterization of drug effects.
-
Voltage-clamping the neuron isolates the currents of interest and allows for the study of their properties independent of changes in membrane potential.
-
Co-application of the test compound with GABA is essential to determine if the compound acts as a modulator of the receptor's response to its natural ligand.
Caption: Workflow for Electrophysiological Analysis of GABA-A Receptor Modulators.
Protocol 3: In Vivo Assessment of Anticonvulsant Activity
This protocol outlines a common in vivo model to assess the potential anticonvulsant effects of a test compound, a hallmark of positive GABA-A receptor modulation.
Objective: To evaluate the efficacy of an imidazo[1,2-a]pyridine derivative in a rodent model of acute seizures.
Animal Model:
-
Mice or rats.
Methodology:
-
Compound Administration: Administer the test compound to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.
-
Seizure Induction (Choose one model):
-
Maximal Electroshock (MES) Test: Induces generalized tonic-clonic seizures via corneal or ear clip electrodes. This model is useful for identifying compounds that prevent seizure spread.
-
Pentylenetetrazol (PTZ) Test: A chemical convulsant that induces clonic seizures by acting as a non-competitive GABA-A receptor antagonist. This model is sensitive to compounds that enhance GABAergic inhibition.
-
-
Behavioral Observation: Observe the animals for the presence and severity of seizures according to a standardized scoring system (e.g., the Racine scale).
-
Data Analysis: Determine the percentage of animals protected from seizures at each dose of the test compound. Calculate the ED50 (median effective dose) for anticonvulsant activity.
Causality Behind Experimental Choices:
-
The MES and PTZ models represent two distinct types of seizure activity and can provide initial insights into the potential mechanism of action of an anticonvulsant compound.
-
Using a dose-response design allows for the determination of the compound's potency and efficacy in vivo.
-
Behavioral scoring provides a quantitative measure of seizure severity and the compound's ability to suppress it.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a rich source of neuroactive compounds with significant therapeutic potential. While the specific compound this compound lacks direct evidence as a GABA-A receptor antagonist, the broader family of related molecules demonstrates a strong propensity for modulating GABAergic transmission, primarily as positive allosteric modulators and agonists.[4][5]
Researchers interested in the neuroscience applications of this chemical class should focus on characterizing their specific effects on GABA-A receptor subtypes and exploring their potential in models of anxiety, epilepsy, and other neurological disorders. The protocols outlined in this guide provide a robust framework for such investigations, emphasizing the importance of a multi-faceted approach that combines in vitro and in vivo methodologies. As our understanding of the complex pharmacology of the GABA-A receptor continues to evolve, the imidazo[1,2-a]pyridine scaffold is poised to remain a valuable tool in the development of novel CNS therapeutics.
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Li, Y., et al. (2021). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences, 22(17), 9645. Available at: [Link]
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Hallett, D. J., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Available at: [Link]
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Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available at: [Link]
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Zhang, M. Q., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-243. Available at: [Link]
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Serra, M., et al. (1999). 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats. British Journal of Pharmacology, 127(1), 177-187. Available at: [Link]
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Denora, N., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. Journal of Medicinal Chemistry, 51(21), 6876-6888. Available at: [Link]
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Application Notes & Protocols: CGS-21680 as a Chemical Probe for Adenosine A₂ₐ Receptor Target Validation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chemical Probes in Validating the A₂ₐ Adenosine Receptor
Target validation is a cornerstone of modern drug discovery, providing the essential evidence that links a specific biological molecule to a disease phenotype. A well-validated target significantly increases the probability of success for a therapeutic program. Chemical probes—potent, selective, and well-characterized small molecules—are indispensable tools in this process. They allow for the acute modulation of a target's function in relevant biological systems, enabling researchers to probe its role in health and disease.
This guide focuses on 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride, a compound more widely recognized in the scientific community as CGS-21680 hydrochloride [1]. CGS-21680 is a high-affinity agonist for the A₂ₐ adenosine receptor (A₂ₐAR), a G-protein coupled receptor (GPCR) implicated in a vast array of physiological and pathological processes, including inflammation, cardiovascular function, and neuronal activity[2]. Its excellent potency and selectivity make it a premier chemical probe for elucidating the function of the A₂ₐAR and validating it as a therapeutic target for conditions ranging from neurodegenerative diseases to cancer immunotherapy[2][3].
This document provides a comprehensive overview of CGS-21680, its mechanism of action, and detailed protocols for its application in robust target validation studies.
Compound Profile: CGS-21680 Hydrochloride
CGS-21680 is a synthetic adenosine analog designed for high affinity and selectivity for the A₂ₐ subtype over other adenosine receptors (A₁, A₂ₒ, A₃)[4]. Its utility as a probe is grounded in these well-defined pharmacological properties.
| Property | Value | Source(s) |
| IUPAC Name | 4-[2-[[6-amino-9-(N-ethyl-β-D-ribofuranuronamidosyl)-9H-purin-2-yl]amino]ethyl]-benzenepropanoic acid, monohydrochloride | [4] |
| Common Name | CGS-21680 hydrochloride | [1] |
| Molecular Formula | C₂₃H₂₉N₇O₆ · HCl | [4] |
| Molecular Weight | 536.0 g/mol | [1] |
| Target | Adenosine A₂ₐ Receptor (A₂ₐAR) | [5] |
| Mechanism | Selective Agonist | [5][6] |
| Binding Affinity (Kᵢ) | 11 - 46 nM (human A₂ₐAR) | [4] |
| Functional Potency (EC₅₀) | 1.48 - 180 nM | |
| Selectivity Profile | >100-fold selective for A₂ₐAR over A₁AR and A₃AR; No significant activity at A₂ₒAR (Kᵢ > 10 µM) | [4] |
| Solubility | Soluble in DMSO (up to 3.4 mg/mL) and 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin (up to 20 mg/mL) | [1] |
Mechanism of Action & Signaling Pathway
The A₂ₐ adenosine receptor is canonically coupled to the Gαs subunit of heterotrimeric G-proteins[7][8]. As an agonist, CGS-21680 binds to and stabilizes an active conformation of the A₂ₐAR. This initiates a downstream signaling cascade that serves as a measurable readout for target engagement and functional response.
-
Receptor Binding : CGS-21680 binds to the extracellular orthosteric site of the A₂ₐAR.
-
G-Protein Activation : The activated receptor catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.
-
Adenylyl Cyclase Stimulation : The GTP-bound Gαs subunit directly binds to and activates adenylyl cyclase (AC).
-
cAMP Production : Activated AC converts adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).
-
Downstream Effects : Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream substrates, modulating cellular functions such as gene expression, metabolism, and ion channel activity[8].
Figure 1: A₂ₐ Adenosine Receptor signaling cascade initiated by an agonist like CGS-21680.
Experimental Protocols for Target Validation
The following protocols provide robust methods for confirming target engagement and quantifying the functional cellular response to A₂ₐAR activation by CGS-21680.
Protocol 1: In Vitro Target Engagement via Radioligand Binding Assay
This competitive binding assay quantifies the affinity of CGS-21680 (or other unlabeled test compounds) for the A₂ₐAR by measuring its ability to displace a known radioligand. This directly confirms the interaction between the probe and its target.
Principle: Cell membranes expressing the A₂ₐAR are incubated with a constant concentration of a high-affinity A₂ₐAR radioligand (e.g., [³H]CGS-21680 or [³H]ZM241385) and varying concentrations of the unlabeled competitor (CGS-21680). The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the competitor.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells stably expressing the human A₂ₐAR[9].
-
Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at low speed to remove nuclei.
-
Centrifuge the supernatant at high speed (~40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Setup (in 96-well plates):
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). For non-specific binding (NSB) wells, this buffer should contain a high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA)[10].
-
50 µL of serially diluted CGS-21680 in assay buffer. For total binding (TB) wells, add buffer only.
-
50 µL of radioligand (e.g., [³H]CGS-21680 at a final concentration of ~10-15 nM)[9][11].
-
100 µL of the membrane suspension (final protein concentration of ~20 µ g/well )[11].
-
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter[9].
-
-
Data Analysis:
-
Subtract the NSB counts from all other wells.
-
Plot the percentage of specific binding against the log concentration of CGS-21680.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant[8].
-
Protocol 2: Cell-Based Functional Assay via cAMP Accumulation
This assay measures the direct functional consequence of A₂ₐAR activation by CGS-21680—the production of intracellular cAMP. It is the gold-standard method for quantifying the potency (EC₅₀) and efficacy (Eₘₐₓ) of A₂ₐAR agonists.
Principle: Cells expressing the A₂ₐAR are stimulated with varying concentrations of CGS-21680 in the presence of a phosphodiesterase (PDE) inhibitor. The resulting accumulation of intracellular cAMP is then quantified, typically using a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen)[7].
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Application Notes & Protocols for the Analysis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for a Promising Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its broad range of pharmacological activities, including its use in treatments for insomnia (Zolpidem) and anxiety (Alpidem).[1] 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid and its hydrochloride salt are key intermediates and derivatives within this class, often utilized in the synthesis of novel drug candidates.[2][3] The purity, identity, and concentration of this molecule are critical quality attributes that directly impact the safety, efficacy, and stability of any resulting active pharmaceutical ingredient (API).
This document provides a comprehensive guide to the essential analytical techniques for the characterization and quality control of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and parameters. The protocols are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[4][5]
Physicochemical Properties: Guiding Analytical Strategy
A thorough understanding of the molecule's physicochemical properties is fundamental to designing effective analytical methods. The hydrochloride salt form enhances the aqueous solubility, a key factor for sample preparation in techniques like reverse-phase HPLC and potentiometric titration. The fused aromatic ring system provides a strong chromophore, making UV-Vis spectrophotometry an ideal detection method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrochloride | [6] |
| Molecular Formula | C₉H₉ClN₂O₂ | [6] |
| Molecular Weight | 212.63 g/mol | [6] |
| CAS Number | 127657-46-9 | [6] |
| Parent Compound MW | 176.17 g/mol | [7] |
| Structure | Imidazo[1,2-a]pyridine ring with an acetic acid substituent at position 3, as a hydrochloride salt. | [6][7] |
Analytical Workflow and Technique Selection
The selection of an analytical technique is dictated by the specific question at hand—be it identity confirmation, purity assessment, or potency measurement. The following diagram illustrates a logical workflow for the comprehensive analysis of the target compound.
Caption: A decision-based workflow for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC with UV detection is the cornerstone technique for both purity determination and quantitative assay of this compound. Its ability to separate the main component from potential impurities and degradation products makes it an indispensable tool.
Causality Behind Experimental Choices:
-
Stationary Phase: A C8 or C18 column is selected to provide sufficient hydrophobic interaction with the imidazopyridine ring system, ensuring good retention and separation from more polar or non-polar impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (methanol or acetonitrile) is used. The buffer (e.g., phosphate) is crucial for controlling the ionization state of the carboxylic acid and the basic nitrogen on the imidazole ring, which ensures consistent peak shape and retention time. A pH of around 3 is often effective for similar compounds, protonating the basic nitrogen while keeping the carboxylic acid largely protonated, leading to good retention.[8][9]
-
Detection: The fused aromatic structure of the molecule results in strong UV absorbance. A photodiode array (PDA) or diode array detector (DAD) is recommended to monitor multiple wavelengths, which can help in peak purity assessment and identifying co-eluting impurities. The maximum absorbance is typically determined by running a UV scan of a standard solution.
Protocol 4.1: HPLC Purity and Assay Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/DAD detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides robust separation for a wide range of polarities. |
| Mobile Phase A | 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.2 with o-phosphoric acid | Buffers the system to ensure reproducible chromatography.[8] |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 0-5 min: 30% B; 5-20 min: 30% -> 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B | A gradient ensures elution of potential late-eluting, more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 280 nm (or λmax determined from scan) | Wavelength for sensitive detection of the imidazopyridine chromophore. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
-
Reagent and Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).
-
Standard Solution (for Assay): Accurately weigh ~10 mg of reference standard and dissolve in 100.0 mL of diluent to get a concentration of 0.1 mg/mL.
-
Sample Solution (for Purity & Assay): Prepare in the same manner as the Standard Solution.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution. This is a non-negotiable step to verify that the chromatographic system is performing adequately on the day of analysis.[5]
Table 3: System Suitability Acceptance Criteria (based on ICH guidelines)
-
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates injection precision.[10] |
-
Analysis and Calculation:
-
Purity: Inject the Sample Solution. Calculate the area percent of the main peak relative to the total area of all peaks.
-
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
-
Assay: Inject the Standard and Sample Solutions. Calculate the concentration using the response factor from the standard.
-
Assay (% w/w) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
-
-
Confirmatory Techniques: LC-MS and NMR
While HPLC-UV is excellent for quantification, it does not provide absolute structural confirmation. For this, mass spectrometry and NMR are essential.
Protocol 5.1: LC-MS for Identity Confirmation
This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing definitive evidence of the compound's molecular weight.
-
Rationale: Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar molecules like the target compound, minimizing fragmentation and maximizing the signal for the molecular ion.[11]
-
Instrumentation: HPLC system coupled to a single quadrupole or ion trap mass spectrometer with an ESI source.
-
Procedure:
-
Use the HPLC method described in Protocol 4.1.
-
Divert the column effluent to the ESI source post-UV detector.
-
Set the mass spectrometer to operate in positive ion mode.
-
Scan a mass range from m/z 100 to 500.
-
-
Expected Result: A prominent peak should be observed at an m/z corresponding to the protonated parent molecule [M+H]⁺. For 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid, the expected m/z is approximately 177.07, corresponding to the molecular formula C₉H₈N₂O₂ + H⁺.
Protocol 5.2: NMR for Structural Elucidation
NMR spectroscopy provides unambiguous structural confirmation by probing the chemical environment of each proton and carbon atom in the molecule.
-
Rationale: ¹H and ¹³C NMR spectra serve as a unique fingerprint for the compound. The chemical shifts, coupling patterns, and integration of the proton signals confirm the connectivity and arrangement of atoms in the imidazopyridine ring and the acetic acid side chain.[12][13]
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it can solubilize the compound and will not exchange with the carboxylic acid proton.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected Spectral Features (in DMSO-d₆):
-
¹H NMR: Expect distinct signals for the protons on the pyridine and imidazole rings, typically in the aromatic region (δ 7.0-9.0 ppm). A singlet corresponding to the methylene protons (-CH₂-) of the acetic acid group would likely appear around δ 3.5-4.5 ppm. A broad singlet for the carboxylic acid proton (-COOH) will also be present at a downfield shift (>10 ppm).
-
¹³C NMR: Expect signals corresponding to the nine unique carbon atoms in the structure, including a signal for the carbonyl carbon (~170 ppm).
-
Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation data. The HPLC method (Protocol 4.1) must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[4][5][14]
Caption: Core parameters for validating the primary HPLC analytical method.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically done through forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) and confirming peak purity using a PDA detector.[5]
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50% to 150% of the target assay concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: Determine the closeness of the measured value to the true value. This is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively. Essential for the analysis of impurities.
-
Robustness: Show the reliability of the method with respect to deliberate variations in method parameters, such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2%).
References
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Structure-Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Imidazo[1,2-a]pyridine-3-acetic acid. PubChem, National Center for Biotechnology Information. [Link]
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Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed, National Center for Biotechnology Information. [Link]
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]
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Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central, National Center for Biotechnology Information. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal. [Link]
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Application Notes and Protocols for Target Engagement Assays of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of biological activities, frequently targeting protein kinases and other key signaling proteins implicated in oncology, inflammation, and infectious diseases.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of state-of-the-art biophysical and cell-based assays to confirm and characterize the target engagement of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride and its analogs. We present detailed, field-proven protocols for four orthogonal methodologies: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, Microscale Thermophoresis (MST), and Surface Plasmon Resonance (SPR). The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for generating robust and reliable target engagement data.
Introduction: The Imperative of Target Engagement
In drug discovery, a molecule's therapeutic efficacy is predicated on its ability to physically interact with its intended biological target within a complex cellular environment.[6] Demonstrating this direct interaction, or "target engagement," is a critical step that bridges the gap between a compound's activity in biochemical assays and its functional effects in living systems.[6] Failing to rigorously validate target engagement can lead to misinterpretation of structure-activity relationships (SAR) and costly late-stage failures of drug candidates.
The compound at the center of this guide, this compound, belongs to a chemical class known for its interaction with intracellular proteins, particularly the ATP-binding pocket of protein kinases.[3][5] Therefore, the selected assays are tailored to provide robust evidence of direct binding in both purified and cellular contexts, offering quantitative insights into affinity, kinetics, and cellular potency. This guide is structured to empower researchers to select and implement the most appropriate assay for their specific research question, from initial hit validation to lead optimization.
Cellular Target Engagement: Probing Interactions in a Physiological Context
Confirming that a compound reaches and binds to its target in a live cell is the gold standard for target validation.[7] We detail two powerful in-cell methodologies: CETSA®, which measures ligand-induced protein stabilization, and the NanoBRET™ assay, a proximity-based method that quantifies binding through resonance energy transfer.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA operates on the biophysical principle that the binding of a ligand to a protein increases the protein's thermal stability.[8] When cells are heated, proteins denature and aggregate. A ligand-bound protein is more resistant to this thermal denaturation, remaining soluble at higher temperatures compared to its unbound state.[8][9] This thermal shift (ΔTm) is a direct indicator of target engagement.
Expertise & Causality: The choice of CETSA is compelling as it is a label-free method that can be performed on endogenous, unmodified proteins in any cellular model, from cultured cell lines to tissue samples.[9] This provides highly physiologically relevant data. The key to a successful CETSA experiment is the empirical determination of the target protein's melting curve to identify a temperature that provides a suitable dynamic range for observing a stabilizing shift.
This protocol is adapted for a 384-well format, suitable for screening or dose-response analysis of imidazopyridine derivatives against a potential kinase target.
Workflow Diagram:
Caption: High-throughput CETSA experimental workflow.
Methodology:
-
Cell Preparation: Culture a relevant cell line (e.g., HEK293T, HCT116) to ~80% confluency. Resuspend cells in a suitable assay buffer (e.g., phenol-free DMEM + GlutaMAX) at a concentration of 1-2.5 x 106 cells/mL.[10][11]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤0.5% to minimize solvent effects.
-
Assay Plating: Using an automated dispenser, add 20 µL of the cell suspension to each well of a 384-well PCR plate.
-
Compound Treatment: Acoustically transfer or pipette a small volume (e.g., 100 nL) of the compound dilutions or DMSO (vehicle control) to the cell plates.
-
Incubation: Seal the plates and incubate for 1 hour at 37°C to allow for compound entry and target binding.
-
Thermal Challenge: Place the plates in a thermocycler and heat for 3.5 minutes at a pre-determined optimal temperature (Tagg), followed by rapid cooling to 4°C.[10]
-
Self-Validation Insight: The Tagg is the temperature at which ~50% of the protein denatures in the vehicle-treated sample. This must be determined empirically for each target by running a temperature gradient CETSA (e.g., 45-65°C).
-
-
Cell Lysis: Lyse the cells by a method such as freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation (e.g., 2000 x g for 10 minutes for low-speed protocols).[10][11]
-
Detection: Carefully transfer the supernatant containing the soluble protein fraction to a new 384-well detection plate. Quantify the amount of the target kinase using a high-throughput immunoassay like AlphaLISA® or by Reverse-Phase Protein Array (RPPA).[10][12]
-
Data Analysis: Plot the normalized signal of soluble protein against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration required to stabilize 50% of the target protein.
Data Presentation:
| Parameter | Description | Expected Outcome for Active Compound |
| CETSA Melt Curve | Plot of soluble protein vs. temperature. | A rightward shift in the curve in the presence of the compound. |
| ΔTm | The change in the melting temperature (Tm) induced by the compound. | A positive ΔTm value (e.g., +2 to +8 °C). |
| Isothermal Dose-Response (ITDRFCETSA) | Plot of soluble protein vs. compound concentration at a fixed temperature. | A sigmoidal curve indicating concentration-dependent stabilization. |
| EC50 | The concentration of compound giving half-maximal protein stabilization. | A potent EC50 value, ideally correlating with cellular activity.[13] |
NanoBRET™ Target Engagement Intracellular Kinase Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding in live cells.[3] The target kinase is expressed as a fusion with the bright, small NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer, which is a known ligand for the kinase's ATP pocket, is added to the cells and acts as the energy acceptor. When the tracer binds to the kinase-NanoLuc fusion, BRET occurs. A test compound, like our imidazopyridine, that competes for the same binding site will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[3][14]
Expertise & Causality: This assay is exceptionally powerful for confirming that a compound engages its target in the competitive, ATP-rich environment of a living cell. It provides a quantitative measure of apparent cellular affinity (IC50). The use of full-length kinases expressed at low levels ensures a more physiologically relevant context compared to assays using isolated kinase domains.[15]
Workflow Diagram:
Caption: NanoBRET™ Target Engagement assay workflow.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: 24 hours post-transfection, harvest and plate the cells into a white, 96- or 384-well assay plate.
-
Compound Preparation: Prepare a 10-point serial dilution of the imidazopyridine compound in an appropriate solvent (e.g., DMSO).
-
Compound Addition: Add the compound dilutions and vehicle controls to the plated cells.
-
Reagent Addition: Prepare and add the NanoBRET™ Target Engagement reagent mix, which contains the fluorescent tracer and the NanoLuc® substrate, to all wells.[3]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Signal Detection: Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the NanoLuc® donor (e.g., 460 nm) and one for the tracer acceptor (e.g., 610 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Parameter | Description | Expected Outcome for Active Compound |
| NanoBRET™ Ratio | The ratio of acceptor emission to donor emission, indicating tracer binding. | A concentration-dependent decrease in the BRET ratio. |
| Cellular IC50 | The concentration of the compound that displaces 50% of the tracer. | A potent IC50 value, reflecting the compound's affinity in a live-cell context. |
Biophysical Characterization: Quantifying Direct Binding
While cellular assays confirm engagement in a physiological setting, biophysical methods using purified components provide precise, quantitative data on the thermodynamics and kinetics of the binding interaction. This is crucial for detailed SAR analysis and understanding the mechanism of action.
Microscale Thermophoresis (MST)
Principle: MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis.[16] A molecule's thermophoretic movement is sensitive to changes in its size, charge, and hydration shell. When a small molecule ligand binds to a larger, fluorescently labeled target protein, the complex's thermophoretic properties change, resulting in a quantifiable change in the fluorescence signal within the heated spot.[5]
Expertise & Causality: MST is a powerful in-solution technique that requires minimal sample consumption, making it ideal for precious protein targets.[17] It is robust and can be performed in a wide range of buffers and even in complex biological liquids like cell lysates.[11] The key to a successful MST experiment is ensuring the target protein is fluorescently labeled without compromising its binding activity and optimizing the buffer to minimize non-specific binding and aggregation.[1]
Workflow Diagram:
Caption: Microscale Thermophoresis (MST) experimental workflow.
Methodology:
-
Protein Labeling: Label the purified target kinase with an appropriate fluorescent dye.
-
Covalent Labeling: Use an NHS-ester reactive dye (e.g., RED-NHS) to label primary amines (lysine residues).
-
Site-Specific Labeling: For His-tagged proteins, use the RED-tris-NTA dye for a purification-free, site-specific, non-covalent labeling approach, which is often preferred to avoid random modification of the protein surface.[15][18]
-
-
Sample Preparation:
-
Target: Dilute the labeled kinase to a final concentration in the low nM range (typically below the expected Kd) in MST-optimized buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).[14]
-
Ligand: Prepare a 16-point, 2-fold serial dilution of the imidazopyridine compound in the same MST buffer, starting from a concentration at least 100-fold higher than the expected Kd.
-
-
Binding Reaction: Mix equal volumes of the constant labeled kinase solution with each dilution of the ligand. This creates a series of samples with a fixed concentration of the target and varying concentrations of the ligand.
-
Incubation & Loading: Incubate the samples for 10-30 minutes at room temperature to ensure binding has reached equilibrium. Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries into the MST instrument (e.g., a Monolith instrument). The instrument will apply an IR laser to create a temperature gradient and record the change in fluorescence over time.
-
Data Analysis:
-
The instrument software calculates the change in normalized fluorescence (ΔFnorm) from the thermophoresis phase.
-
Plot ΔFnorm against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to the Kd model to determine the dissociation constant.
-
Data Presentation:
| Parameter | Description | Expected Outcome for Active Compound |
| MST Trace | The time-resolved fluorescence signal during the heating and cooling phases. | A clear difference in the trace between the unbound and bound states. |
| Binding Curve | A plot of the change in normalized fluorescence vs. ligand concentration. | A sigmoidal curve indicating a specific binding interaction. |
| Kd (Dissociation Constant) | The concentration of ligand at which 50% of the target protein is bound. | A quantitative measure of binding affinity (e.g., nM to µM range). |
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures molecular interactions in real-time on a sensor surface. One molecule (the ligand, typically the protein target) is immobilized on a gold-coated sensor chip. A solution containing the other molecule (the analyte, our small molecule compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).
Expertise & Causality: SPR provides a wealth of information beyond just affinity. By analyzing the binding curve (sensorgram) over time, one can determine the association rate (kon) and the dissociation rate (koff), which together define the equilibrium dissociation constant (KD = koff/kon). This kinetic information is invaluable for lead optimization, as compounds with similar affinities can have vastly different residence times (1/koff) on the target, which often correlates better with in vivo efficacy. The critical step is the successful immobilization of the kinase in an active, non-denatured state.[3]
Workflow Diagram:
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Methodology:
-
Kinase Immobilization:
-
Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Inject the purified kinase (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to achieve covalent immobilization via amine coupling.[3]
-
Self-Validation Insight: The immobilization pH should be optimized to balance efficient coupling with maintaining protein activity. It is often beneficial to pre-incubate the kinase with ATP to protect the active site during immobilization.[3]
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Analyte Preparation: Prepare a series of at least five concentrations of the imidazopyridine compound in the running buffer (e.g., HBS-EP+ buffer containing 5% DMSO). Include a buffer-only (zero concentration) sample for double referencing.
-
Kinetic Analysis (Multi-Cycle Kinetics):
-
Association: Inject the lowest concentration of the compound over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined time (e.g., 60-120 seconds) to monitor the binding phase.
-
Dissociation: Switch back to flowing only running buffer over the surface and monitor the dissociation phase. The length of this phase depends on the koff; slow dissociators require longer times.
-
Regeneration: If the compound does not fully dissociate, inject a pulse of a regeneration solution (e.g., a brief pulse of low pH glycine or high salt) to remove all bound analyte.[4][7] The regeneration conditions must be optimized to ensure complete removal without damaging the immobilized kinase.
-
Repeat this cycle for each concentration of the compound.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (deactivated but with no protein) from the active flow cell signal.
-
Subtract the signal from the buffer-only injection ("double referencing") to correct for system drift and bulk refractive index effects.
-
Globally fit the full set of concentration-dependent sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software. This will yield the kinetic constants kon and koff, and the equilibrium constant KD.
-
Data Presentation:
| Parameter | Description | Expected Outcome for Active Compound |
| Sensorgram | A real-time plot of RU vs. time, showing association and dissociation phases. | A concentration-dependent binding response that fits a kinetic model. |
| kon (Association Rate Constant) | The rate at which the compound binds to the target (M-1s-1). | A measure of how quickly the compound finds and binds the target. |
| koff (Dissociation Rate Constant) | The rate at which the compound dissociates from the target (s-1). | A measure of the stability of the drug-target complex (lower is more stable). |
| KD (Equilibrium Dissociation Constant) | The ratio of koff/kon, a measure of affinity (M). | A quantitative measure of binding affinity, derived from kinetic rates. |
| Residence Time (1/koff) | The average lifetime of the drug-target complex (s). | A key parameter for predicting in vivo efficacy; longer is often better. |
Conclusion and Strategic Implementation
The confirmation of target engagement is a cornerstone of successful drug discovery. For a promising scaffold like the imidazo[1,2-a]pyridine, a multi-faceted approach provides the most robust validation. We recommend a strategic workflow:
-
Primary Validation (In-Cell): Utilize a high-throughput cellular assay like CETSA or NanoBRET™ to confirm that the compound engages the intended kinase target in a physiologically relevant environment. This step is crucial for validating hits from primary screens and establishing initial cellular SAR.
-
Quantitative Biophysical Profiling: For promising hits, employ in-solution MST or real-time SPR to obtain precise, quantitative data on binding affinity (Kd) and kinetics (kon, koff). This detailed biophysical data is essential for guiding the medicinal chemistry effort in lead optimization.
By employing this orthogonal and tiered approach, researchers can build a comprehensive and compelling data package that validates the mechanism of action for this compound and its analogs, significantly increasing the confidence in their potential as therapeutic candidates.
References
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Bio-Rad Laboratories, Inc. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad Bulletin 6333. [Link]
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Gesner, J., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Medicinal Chemistry, 48(17), 5475-5485. [Link]
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NanoTemper Technologies. (2019). 5 tools to keep handy when labeling your protein for MST. NanoTemper Blog. [Link]
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Huber, K. V. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. ACS Chemical Biology, 17(3), 559-569. [Link]
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Huber, K. V. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology, 17(3), 559-569. [Link]
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Promega Corporation. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections Blog. [Link]
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SPRpages. (2022). Regeneration. sprpages.nl. [Link]
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Cronin, K. & Watts, B. (2022). Guide to Running an SPR Experiment. Duke University BIA Core Facility. [Link]
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Huang, X. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. University of New South Wales. [Link]
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Darrow, M. C., et al. (2021). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery, 26(6), 695-707. [Link]
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Bekic, I., et al. (2016). Protein Labeling One-step, purification-free and site-specific labeling of polyhistidine-tagged proteins for MST. ResearchGate. [Link]
-
ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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ResearchGate. (2018). LIM kinase/inhibitor binding study in cell lysates using microscale thermophoresis in the red spectrum. ResearchGate. [Link]
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ResearchGate. (2018). Protein Labeling. ResearchGate. [Link]
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NanoTemper Technologies. (n.d.). User Starting Guide for the Monolith NT.115. ISBG. [Link]
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Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]
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Day, A. J., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6664. [Link]
-
Wienken, C. J., et al. (2010). Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions. Nature Communications, 1, 100. [Link]
-
Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biostructure. [Link]
-
Seidel, S. A., et al. (2013). Microscale thermophoresis as a tool to study protein interactions and their implication in human diseases. Molecules, 18(10), 12559-12581. [Link]
-
Wikipedia. (n.d.). Microscale thermophoresis. Wikipedia. [Link]
-
Harvard Medical School. (n.d.). For a binding assay using MicroScale Thermophoresis, which binding partner should be fluorescently labeled? Center for Macromolecular Interactions. [Link]
-
ResearchGate. (2019). Microscale thermophoresis (MST) data for binding of: KESEEE-NH 2... ResearchGate. [Link]
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Springer Nature Experiments. (n.d.). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Springer Nature. [Link]
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Navratilova, I., et al. (2018). Regenerable Biosensors for Small-Molecule Kinetic Characterization Using SPR. SLAS Discovery, 23(1), 37-47. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Taylor & Francis Online. (n.d.). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics. [Link]
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Almqvist, H., et al. (2016). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Trends in Pharmacological Sciences, 37(5), 389-403. [Link]
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Am J Transl Res. (2021). Original Article Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polype. Am J Transl Res, 13(11), 12775-12785. [Link]
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Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]
-
Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
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National Institutes of Health. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. [Link]
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Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
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Nicoya Lifesciences. (n.d.). Master the Art of Regeneration in SPR Experiments. Nicoya Lifesciences. [Link]
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ResearchGate. (2020). How to do CETSA for mTOR protein?. ResearchGate. [Link]
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Frontiers. (2022). ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway. Frontiers in Oncology. [Link]
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Troubleshooting & Optimization
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride solubility problems and solutions
Technical Support Center: 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Welcome to the technical support guide for this compound (CAS: 127657-46-9). This document provides in-depth troubleshooting and practical solutions for solubility challenges commonly encountered by researchers. Our goal is to equip you with the scientific rationale and proven methodologies to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly in neutral phosphate-buffered saline (PBS, pH 7.4), but it's not dissolving well. Why is this happening?
A1: This is a common and expected issue. While the hydrochloride salt form is intended to enhance aqueous solubility, the molecule's properties at neutral pH are the primary driver of its behavior.[1][2] The parent molecule, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid, is amphoteric, meaning it has both an acidic functional group (the carboxylic acid) and a basic functional group (the imidazopyridine ring system).[3][4] At a neutral pH of 7.4, the carboxylic acid group is deprotonated (negatively charged), while the nitrogenous ring system is likely protonated (positively charged), forming a zwitterion. Zwitterions can have low aqueous solubility due to strong intermolecular electrostatic interactions that favor the solid, crystalline state over solvation. The buffer will neutralize the acidic nature of the hydrochloride salt, leading to these zwitterionic species dominating.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[5] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules.[6] We recommend preparing a concentrated stock (e.g., 10-50 mM) in high-purity, anhydrous DMSO. This stock can then be serially diluted into your aqueous experimental medium. Always use anhydrous DMSO, as absorbed water can significantly reduce its solvating power over time.[7]
Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What's wrong?
A3: This phenomenon is known as "crashing out" and is a classic problem when diluting a concentrated organic stock solution into an aqueous medium where the compound has low solubility.[7] The compound is soluble in the high-concentration DMSO environment, but once diluted, the DMSO concentration drops dramatically, and the water becomes the primary solvent. Since the compound is poorly soluble in the aqueous medium at that pH and concentration, it precipitates. To avoid this, ensure the final DMSO concentration in your assay is as low as possible (typically <0.5% v/v) and consider strategies like stepwise dilution or pH modification of the final aqueous medium.[8]
Q4: Can I heat the solution to help dissolve the compound?
A4: Gentle warming (e.g., to 37-40°C) or brief sonication can be effective methods to increase the rate of dissolution, particularly for kinetically slow-to-dissolve compounds.[7] These techniques provide the energy needed to overcome the crystal lattice energy of the solid. However, proceed with caution. Prolonged or excessive heating can lead to the degradation of thermally sensitive compounds. Always perform a small-scale test first and check for any visual changes (e.g., color change) that might indicate degradation. Store the resulting solution appropriately (e.g., protected from light, at low temperature) after dissolution.
Troubleshooting Guide & In-Depth Solutions
Issue 1: Persistent Low Solubility in Aqueous Media
If you require an entirely aqueous solution without organic co-solvents, pH adjustment is the most effective strategy.
Causality: The solubility of ionizable compounds is highly pH-dependent. For this compound, solubility is lowest near its isoelectric point (the pH at which the net charge is zero) and increases significantly in more acidic or basic conditions. As a hydrochloride salt, the compound will generate an acidic solution when dissolved in unbuffered water. However, in a buffered system like PBS, the pH is fixed, preventing this natural pH depression. To achieve solubility, you must manually adjust the pH of the medium to a range where the molecule carries a net positive or negative charge. Lowering the pH well below the pKa of the carboxylic acid group ensures it remains protonated (neutral), while the imidazopyridine nitrogen is protonated (positive charge), resulting in a soluble cation.
Solution: pH-Mediated Dissolution
The most reliable method is to prepare the solution under acidic conditions. A pH of 2-4 is often a good starting point.
Protocol 1: Preparation of an Aqueous Solution via pH Adjustment
-
Weigh the desired amount of this compound.
-
Add a volume of purified water (e.g., Milli-Q) to create a slurry. Do not use a buffer at this stage.
-
While stirring, add 0.1 N or 1 N Hydrochloric Acid (HCl) dropwise.[9]
-
Monitor the solution visually. Continue adding HCl until all solid material has dissolved and the solution is clear.
-
Once dissolved, you can measure the pH. This low-pH stock can be used for experiments where the final dilution will not significantly alter the pH of the bulk medium, or the experimental medium itself can be pH-adjusted.
Note: Be aware that altering the pH may impact your biological system. Always run appropriate vehicle controls with pH-matched solutions.[10]
Experimental Workflows & Data
Diagram 1: Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address solubility challenges with the target compound.
Caption: Troubleshooting workflow for dissolving the compound.
Table 1: Qualitative Solubility Profile
| Solvent / Medium | Expected Solubility | Rationale & Expert Notes |
| Purified Water | Sparingly Soluble to Soluble | Dissolution creates an acidic environment (due to the HCl salt), which aids solubility. Final solubility depends on concentration. |
| PBS (pH 7.4) | Low / Poor | The buffer fixes the pH in a range where the zwitterionic form likely predominates, leading to poor solubility. |
| 0.1 N HCl (pH ~1.0) | High | At this low pH, the carboxylic acid is fully protonated (neutral), and the ring system is protonated (positive), resulting in a highly polar, soluble cation.[11] |
| DMSO | High | A powerful aprotic polar solvent, excellent for creating high-concentration stock solutions.[5] |
| Ethanol | Moderate to Low | May require heating. Less effective than DMSO for creating highly concentrated stocks. |
Understanding the Physicochemical Principles
The solubility behavior of this compound is governed by the interplay between its functional groups and the pH of the solvent.
Diagram 2: pH-Dependent Ionization and Its Effect on Solubility
This diagram illustrates how changes in pH affect the protonation state of the molecule and, consequently, its aqueous solubility.
Caption: Relationship between pH, molecular charge, and solubility.
Salt formation is a widely used technique to improve the dissolution rate and solubility of drug candidates.[12] The hydrochloride salt of a weakly basic compound ensures that upon dissolution in unbuffered water, it generates an acidic microenvironment that can aid its own solvation. However, this advantage is negated in strongly buffered systems that maintain a fixed pH.[1]
For any further assistance or questions regarding specific applications, please do not hesitate to contact our technical support team.
References
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Pipzine Chemicals. Imidazo[1,2-a]pyridine. 3
-
PubChem. This compound.
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ResearchGate. Why salt formation of weak acid increases the drug solubility?
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Pipzine Chemicals. Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety. 13
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AK Scientific, Inc. This compound Safety Data Sheet.
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
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Chemistry LibreTexts. 17.3: Factors that Affect Solubility.
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Pharmaceutical Technology. Salt Selection in Drug Development.
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Chaudhary, A., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Acta Pharmaceutica Sinica B, 8(5), 786-798.
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BenchChem. Technical Support Center: Troubleshooting Compound Solubility in DMSO.
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Digital Fire. pH Adjustment and Neutralization, the basics.
-
Wikipedia. pH.
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Khan Academy. pH and solubility.
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Wikipedia. Hydrochloric acid.
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Mattson, G. D., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(12), 1044-1048.
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PubChem. Imidazo[1,2-a]pyridine-3-acetic acid.
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ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
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Liu, Y., et al. (2019). Automatic Dissolution Testing with High-Temporal Resolution for Both Immediate-Release and Fixed-Combination Drug Tablets. Scientific Reports, 9(1), 16995.
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improving the stability of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride in solution
A Guide to Improving Solution Stability for Researchers
Welcome to the technical support resource for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. This guide is designed for our partners in research, science, and drug development. As Senior Application Scientists, we understand that maintaining the integrity of your compounds in solution is paramount for reproducible and reliable experimental results. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the stability of this molecule.
Section 1: Understanding the Stability Profile of this compound
This compound is a heterocyclic compound featuring an imidazopyridine core.[1][2] This structure, common in medicinal chemistry for its diverse biological activities, also possesses inherent vulnerabilities in solution.[3][4] The primary routes of degradation for this class of molecules are oxidation, pH-mediated hydrolysis, and photolysis.[5][6]
The fused imidazole and pyridine rings create electron-rich and electron-deficient regions, making the molecule susceptible to oxidative attack.[6][7] Furthermore, as a hydrochloride salt of a carboxylic acid, the compound's solubility and the stability of the parent molecule are highly dependent on the pH of the aqueous environment.[5][8] Forced degradation studies, which intentionally stress a compound under various conditions, are crucial for identifying these vulnerabilities and developing stable formulations.[9][10]
Caption: Potential degradation pathways for the subject compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and pH for preparing a stable stock solution?
For maximum stability, we recommend preparing stock solutions in a buffered aqueous system at a slightly acidic pH. Based on stability data for structurally related imidazole compounds, a pH range of 3-5 is often optimal.[11] Citrate or tartrate buffers are excellent choices as they can maintain pH and may chelate trace metal ions that can catalyze oxidative degradation.[11] Avoid using simple deionized water, as its pH can fluctuate upon exposure to atmospheric CO₂.
Q2: How should I store solutions to maximize long-term stability?
Solutions should be stored refrigerated at 2-8°C to significantly slow the rate of all potential degradation reactions.[5] Crucially, they must be protected from light by using amber glass vials or by wrapping the container in aluminum foil.[12] For sensitive experiments, aliquoting the stock solution into single-use volumes is advised to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric oxygen.
Q3: What are the visible signs of degradation in my solution?
The first signs of degradation are often a change in color, typically a yellowing or browning of the solution, which can indicate oxidative or photolytic degradation. The formation of a precipitate or haze is another key indicator, which may suggest either degradation to an insoluble product or a change in solution pH affecting the compound's solubility.[11]
Q4: Can I use common biological buffers like PBS or Tris?
Caution is advised. Phosphate-buffered saline (PBS), typically at pH 7.4, may promote base-mediated oxidation of the imidazole moiety.[6] Tris buffers can also have a pH that is too alkaline for optimal stability. If your experimental endpoint requires a physiological pH, prepare the acidic stock solution first and perform the final dilution into your experimental buffer immediately before use. Do not store the compound in high-pH buffers for extended periods.
Q5: Are there any excipients or additives that can enhance stability?
Yes. If oxidative degradation is identified as a primary concern, the inclusion of an antioxidant such as L-ascorbic acid or sodium metabisulfite can be beneficial. If you suspect contamination with metal ions (e.g., from glassware or other reagents), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) can prevent metal-catalyzed degradation.[11]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during experiments. Follow the logical workflow to diagnose and resolve stability problems.
Caption: A decision-making workflow for troubleshooting stability issues.
| Observed Problem | Probable Cause | Recommended Solution & Rationale |
| Precipitation or Cloudiness | 1. pH Shift: The solution pH has shifted to a point where the compound is no longer fully soluble (isoelectric point).[8]2. Ionic Complexation: The compound is forming an insoluble complex with ions leached from glassware (e.g., aluminum).[11]3. Concentration: The solution is supersaturated at the storage temperature. | 1. Buffer the Solution: Prepare solutions using a 50-100 mM citrate buffer adjusted to pH 4.0. This maintains an acidic environment where the molecule remains protonated and highly soluble.2. Add a Chelating Agent: Incorporate 0.1% w/v EDTA into the buffer to sequester multivalent metal ions.3. Confirm Solubility Limits: Ensure the intended concentration is well below the solubility limit at the intended storage temperature (e.g., 4°C). |
| Solution Turns Yellow or Brown | 1. Oxidation: The electron-rich imidazopyridine ring is undergoing oxidation, often accelerated by dissolved oxygen, trace metals, or a non-optimal pH.[6]2. Photodegradation: Exposure to ambient or UV light is causing photochemical reactions.[6] | 1. Minimize Oxygen: Use a buffer that has been degassed via sonication or sparging with nitrogen gas before dissolving the compound.2. Add an Antioxidant: For long-term storage, consider adding an antioxidant like ascorbic acid (0.1% w/v).3. Protect from Light: ALWAYS store the solution in amber vials or wrap clear vials securely in aluminum foil. Conduct manipulations in a shaded environment where possible. |
| Loss of Potency (Confirmed by HPLC/LC-MS) | 1. Chemical Degradation: The compound is degrading via one or more of the pathways mentioned above (hydrolysis, oxidation, photolysis).2. Adsorption: The compound may be adsorbing to the surface of the storage container (especially plastics). | 1. Implement a Full Stability Protocol: Combine all recommended solutions: use a degassed, antioxidant-containing, and chelated acidic buffer; store aliquots at 2-8°C, and protect from light.2. Use Appropriate Vials: Store stock solutions in glass vials. For plastic tubes, prefer low-protein-binding polypropylene. |
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation of a Stabilized Stock Solution (10 mM)
This protocol is designed to create a robust stock solution with enhanced stability.
-
Prepare the Stability Buffer:
-
Prepare a 100 mM sodium citrate solution.
-
Adjust the pH to 4.0 using citric acid or sodium hydroxide.
-
Add EDTA to a final concentration of 0.1% (w/v).
-
Degas the buffer by sparging with nitrogen for 15 minutes or sonicating under vacuum for 10 minutes. This step is critical to remove dissolved oxygen.
-
-
Dissolve the Compound:
-
Accurately weigh the required amount of this compound (MW: 212.63 g/mol ).[1][13]
-
In a light-protected (amber) volumetric flask, add approximately 80% of the final volume of the prepared Stability Buffer.
-
Add the weighed compound to the flask.
-
Gently vortex or sonicate until the solid is completely dissolved. Avoid vigorous shaking which can reintroduce oxygen.
-
-
Finalize and Store:
-
Bring the solution to the final volume with the Stability Buffer.
-
Filter the solution through a 0.22 µm syringe filter (optional, for sterility).
-
Aliquot the solution into single-use amber glass vials, flushing the headspace with nitrogen before sealing if maximum stability is required.
-
Store the vials at 2-8°C, protected from light.
-
Protocol 4.2: Rapid Forced Degradation Study
This study helps identify the primary degradation liabilities of the compound in your specific matrix.
-
Prepare Test Solutions: Prepare 1 mg/mL solutions of the compound in the following five separate, clearly labeled vials:
-
Acid: 0.1 M HCl
-
Base: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Your chosen experimental buffer
-
Photolytic: Your chosen experimental buffer (in a clear glass vial)
-
-
Apply Stress Conditions:
-
Incubate the Acid, Base, Oxidative, and Thermal vials at 60°C for 24 hours.[11][12]
-
Expose the Photolytic vial to a photostability chamber or high-intensity, broad-spectrum light for 24 hours. Keep a control sample of the same solution wrapped in foil next to it.
-
Keep an unstressed control sample in the recommended Stability Buffer at 2-8°C.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Compare the chromatograms. A significant decrease in the main peak area or the appearance of new peaks in a stressed sample relative to the control indicates degradation under that specific condition. This knowledge allows you to prioritize specific protective measures (e.g., if major degradation occurs in H₂O₂, focus on antioxidant strategies).
-
References
- Vertex AI Search. (n.d.).
-
Nakamura, K., et al. (2001). Stabilization of minodronic acid in aqueous solution for parenteral formulation. International Journal of Pharmaceutics, 221(1-2), 123-131. [Link]
-
Koivisto, D., et al. (2019). Stearic acid crystals stabilization in aqueous polymeric dispersions. ResearchGate. [Link]
-
Linton, A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7717. [Link]
-
ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Request PDF. Retrieved January 7, 2026. [Link]
-
Priyadarshini, G., & Anjani, G. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Semantic Scholar. (n.d.). Forced Degradation Studies. Retrieved January 7, 2026. [Link]
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Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 134-140. [Link]
-
Bali, A., & Kumar, A. (2018). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 7, 2026. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. [Link]
-
Feklistova, I. N., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(13), e00558-19. [Link]
-
Hangzhou Longshine Bio-Tech. (n.d.). 2-(imidazo[1,2-a]pyridin-3-yl)acetic Acid 17745-04-9. Retrieved January 7, 2026. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 127657-46-9. Retrieved January 7, 2026. [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-acetic acid. Retrieved January 7, 2026. [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
-
Al-Ostath, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 798. [Link]
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37033-37041. [Link]
Sources
- 1. This compound | C9H9ClN2O2 | CID 67780432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine-3-acetic acid | C9H8N2O2 | CID 87284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
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- 13. chemwhat.com [chemwhat.com]
troubleshooting inconsistent results in experiments with 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Welcome to the technical support center for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that can arise during experimentation with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your results.
I. Troubleshooting Guide: Inconsistent Experimental Results
This section addresses specific issues you may encounter, from solubility problems to unexpected biological outcomes. We delve into the root causes and provide actionable, step-by-step solutions.
Q1: My compound precipitates out of solution when I dilute my stock in aqueous buffer (e.g., PBS). Why is this happening and what can I do?
A1: This is a common issue stemming from the physicochemical properties of this compound. As a hydrochloride salt of a carboxylic acid, its solubility is highly dependent on pH.
Root Cause Analysis:
-
pH Shift: The compound is likely more soluble in acidic conditions due to the protonation of the imidazo[1,2-a]pyridine ring system and the carboxylic acid group. When you dilute a stock solution (often prepared in an organic solvent like DMSO or a slightly acidic aqueous solution) into a neutral or slightly alkaline buffer (e.g., PBS, typically pH 7.4), the increase in pH can cause the compound to convert to its less soluble free base form, leading to precipitation.
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"Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of the compound by reducing the amount of available water molecules for solvation.
-
Concentration Exceeding Solubility Limit: The final concentration of your compound in the aqueous buffer may simply be above its solubility limit at that specific pH and temperature.
Solutions and Step-by-Step Protocols:
-
Optimize Your Dilution Protocol:
-
Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) before adding the compound. Temperature can influence solubility.
-
Perform a stepwise dilution. Instead of adding the concentrated stock directly to the final volume, first dilute it in a smaller volume of the buffer and then add this intermediate dilution to the final volume.
-
Add the stock solution slowly while vortexing or stirring the buffer to ensure rapid and even distribution, avoiding localized high concentrations.
-
-
Adjust the pH of Your Final Solution:
-
If your experimental conditions allow, consider lowering the pH of your final aqueous solution. A pH below 7 is likely to improve the solubility of this compound.
-
Protocol for pH Adjustment:
-
Prepare your final volume of aqueous buffer.
-
While monitoring with a calibrated pH meter, add small increments of dilute HCl (e.g., 0.1 M) until the desired pH is reached.
-
Then, add the stock solution of your compound using the optimized dilution protocol described above.
-
-
-
Consider an Alternative Solvent System for Stock Preparation:
-
While DMSO is a common choice, if precipitation persists, you could explore preparing your stock in a slightly acidic aqueous solution (e.g., dilute HCl) if compatible with your downstream application.
-
Q2: I am observing variability in the biological activity of the compound between different experimental batches. What could be the cause?
A2: Inconsistent biological activity often points to issues with the compound's integrity, concentration, or interaction with the experimental system.
Potential Causes and Troubleshooting Workflow:
Logical relationship between compound properties, experimental factors, and outcomes.
By systematically considering each of the experimental factors outlined in the diagram above, researchers can more effectively troubleshoot inconsistent results and ensure the reliability of their data when working with this compound.
References
-
PubChem. This compound. [Link]
-
ResearchGate. How does pH affect water solubility of organic acids (or acids in general)? [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
-
Journal of Medicinal Chemistry. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
Technical Support Center: Optimizing the Effective Concentration of 2-(Impanazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(Impanazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride and related imidazo[1,2-a]pyridine-based compounds. This document provides in-depth troubleshooting advice and detailed protocols to help you determine and optimize the effective concentration of this compound class in your experiments, ensuring data integrity and reproducibility.
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antituberculosis effects.[1][2][3][4] Given this broad therapeutic potential, understanding how to properly handle and experimentally validate compounds like 2-(Impanazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is critical for success.
This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind key experimental choices, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and preliminary use of 2-(Impanazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride.
Q1: What is the best solvent for preparing a stock solution of 2-(Impanazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.[5] Imidazo[1,2-a]pyridine derivatives often exhibit good solubility in DMSO, allowing for the preparation of high-concentration stocks (e.g., 10-50 mM). The hydrochloride salt form is intended to improve aqueous solubility compared to the free base.[6] However, creating the primary stock in DMSO ensures maximum dissolution before further dilution into aqueous buffers or cell culture media. Always visually inspect the stock solution for any precipitates to confirm complete dissolution.[7]
Q2: How should I store the stock solution to ensure its stability?
A2: Stock solutions should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[5] Protect the compound, both in solid form and in solution, from prolonged exposure to light and moisture.
Q3: What is a typical starting concentration range for a cell-based assay?
A3: For novel imidazo[1,2-a]pyridine derivatives, a broad concentration range is recommended for initial screening. A typical starting point for cell-based assays is a dose-response curve ranging from 10 nM to 100 µM.[8] Many published studies on this class of compounds report IC50 values (the concentration that inhibits 50% of the biological activity) in the low micromolar (µM) to nanomolar (nM) range.[9][10][11] For example, some derivatives show anti-cancer activity with IC50 values between 9.7 and 44.6 µM.[10]
Q4: How can I be sure my compound isn't precipitating in the cell culture medium?
A4: Poor aqueous solubility is a common cause of experimental failure.[5] After diluting the DMSO stock into your aqueous medium, the final DMSO concentration should ideally be below 0.5% to avoid solvent-induced toxicity.[5][7] To check for precipitation, prepare the highest concentration of your compound in the medium, incubate it under assay conditions (e.g., 37°C, 5% CO2) for a few hours, and then visually inspect for any precipitate or cloudiness against a dark background.[5]
Q5: Are there known general mechanisms of action for the imidazo[1,2-a]pyridine class?
A5: Yes, the imidazo[1,2-a]pyridine scaffold is versatile and has been shown to target various biological pathways. Depending on the specific substitutions on the core ring structure, these compounds have been developed as:
-
Kinase Inhibitors: Targeting pathways like PI3K/AKT/mTOR, which are crucial in cancer cell proliferation.[10]
-
Enzyme Inhibitors: Including selective COX-2 inhibitors for anti-inflammatory effects and inhibitors of mycobacterial ATP synthase for antituberculosis activity.[1][9]
-
Receptor Modulators: Acting on targets such as the GABA-A receptor.[6][12]
The acetic acid moiety at the 3-position of your specific compound suggests it may interact with a binding pocket that accommodates a carboxylate group. Determining the precise target for your specific derivative requires dedicated target identification and validation experiments.
Part 2: Troubleshooting Guide for Inconsistent Results
Encountering variability is a common challenge in small molecule research.[7] This guide will help you systematically diagnose and resolve these issues.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Compound Instability/Precipitation: The compound may be degrading or precipitating in the culture medium over the course of the experiment. | Prepare fresh dilutions from a frozen stock for each experiment. Perform a solubility check (as described in FAQ Q4) to ensure the compound remains in solution at the highest tested concentration.[7] |
| Inconsistent Cell State: Cell passage number, seeding density, or growth phase can significantly alter cellular response to a compound.[7] | Use cells within a narrow, defined passage number range. Implement a strict cell counting and seeding protocol. Ensure cells are in the exponential growth phase at the time of treatment. | |
| Observed effect does not correlate with concentration (non-dose-dependent). | Off-Target Effects: At high concentrations (>10 µM), small molecules can exhibit non-specific activity or cytotoxicity, masking the on-target effect.[8] | Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay. Ensure your effective concentrations are well below the cytotoxic threshold.[7] |
| Assay Interference: The compound may interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition). | Run a control experiment with the compound in a cell-free version of your assay (if possible) to check for direct interference with the detection reagents. | |
| Compound shows no activity in a cell-based assay but is active in a biochemical (cell-free) assay. | Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. | Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[8] If permeability is low, structural modification of the compound may be necessary. |
| Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). | Test for inactivity reversal by co-incubating with known efflux pump inhibitors. | |
| Significant cell death observed even at low concentrations. | General Cytotoxicity: The compound may be inducing a general cytotoxic response rather than specific, target-mediated apoptosis. | Distinguish between targeted apoptosis and necrosis. Use assays that can differentiate these processes (e.g., Annexin V/PI staining). If the effect is broadly toxic, the compound may not be a viable specific inhibitor.[10] |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the specific cell line being used. | Perform a solvent tolerance curve for your cell line. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically <0.5%).[5] |
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for foundational experiments required to characterize the activity of 2-(Impanazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions for use in downstream assays.
Materials:
-
2-(Impanazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, pyrogen-free cell culture medium or aqueous buffer
Procedure:
-
Calculate Mass for Stock Solution: Determine the mass of the compound needed for a desired stock concentration (e.g., 10 mM). The molecular weight of 2-(Impanazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (C9H9ClN2O2) is 212.63 g/mol .[13]
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 0.21263
-
-
Prepare Primary Stock (e.g., 10 mM in DMSO): a. Accurately weigh the calculated mass of the solid compound. b. Add the appropriate volume of anhydrous DMSO to achieve the final concentration. c. Vortex thoroughly until the solid is completely dissolved. Visually confirm the absence of any particulate matter.
-
Aliquoting and Storage: a. Dispense the stock solution into single-use, sterile aliquots (e.g., 10-20 µL). b. Store the aliquots at -20°C or -80°C, protected from light.
-
Preparing Working Solutions: a. For an experiment, thaw a single aliquot of the stock solution. b. Perform serial dilutions in your final assay medium (e.g., cell culture medium). c. Crucial Step: To minimize precipitation, perform dilutions in a stepwise manner. For example, first dilute the 10 mM DMSO stock 1:100 into the medium to get a 100 µM intermediate solution (with 1% DMSO). Then, perform further serial dilutions from this intermediate solution. This prevents shocking the compound with a sudden large change in solvent polarity. d. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
Protocol 2: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic profile and the IC50 of the compound in a specific cell line. The MTT assay is a colorimetric assay that measures metabolic activity, which is often used as a proxy for cell viability.[14]
Workflow:
Caption: Workflow for determining IC50 using an MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a 2X concentration series of your compound in culture medium. For example, if your final concentrations are 0.1, 1, 10, and 100 µM, prepare 0.2, 2, 20, and 200 µM solutions.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. Also include wells for "vehicle control" (medium with the same final DMSO concentration but no compound) and "untreated control" (medium only).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or a commercial solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability. c. Plot the percent viability against the logarithm of the compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
Part 4: Confirming On-Target Activity
Observing a biological effect is only the first step. It is crucial to confirm that this effect is due to the compound interacting with its intended target and not an off-target phenomenon.[7]
Caption: Logical workflow for validating on-target activity of a small molecule inhibitor.
Strategies for On-Target Validation:
-
Dose-Response Correlation: The phenotypic effect (e.g., decreased viability) should have an IC50 value that is consistent with the concentration range required to inhibit the molecular target (e.g., inhibition of substrate phosphorylation as measured by Western Blot).[7]
-
Use of Controls:
-
Negative Control: If available, use a structurally similar but biologically inactive analog of your compound. This analog should not produce the same effect, helping to rule out artifacts related to the chemical scaffold.[8]
-
Positive Control: Use another known inhibitor of the same target that is structurally different from your compound. Observing the same biological outcome with a different chemical entity strengthens the link to the target.[8]
-
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target protein should make the cells less sensitive to your compound. This is a powerful method for confirming the on-target mechanism.[7]
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly confirm that your compound is binding to its intended target protein inside the cell at the concentrations used in your functional assays.[5][7]
By following these structured troubleshooting and validation protocols, researchers can confidently determine the optimal effective concentration of 2-(Impanazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride and generate robust, reproducible data.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Benchchem. (n.d.). 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride.
- Ghasemi, F., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. DOI:10.1039/D3RA07842F.
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
- Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors.
- Beck, B., et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI.
- PubChem. (n.d.). 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Al-Warhi, T., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
- Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Lu, X., et al. (2014). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-acetic acid.
- Zare-Shahneh, F., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru Journal of Pharmaceutical Sciences.
- Youssefyeh, R. D., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
- Sharma, A., et al. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Liu, A., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents in Medicinal Chemistry.
- Zhang, Z., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
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Technical Support Center: A Researcher's Guide to Assessing Off-Target Effects of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the biological activity of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. Given that the imidazo[1,2-a]pyridine scaffold is a privileged structure found in compounds targeting a range of proteins, including kinases like PI3K/mTOR and others involved in anticancer activity, a thorough assessment of off-target effects is not just recommended—it is critical for robust, translatable results.[1][2][3][4][5]
Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[6][7][8] This guide provides a strategic framework, detailed protocols, and troubleshooting FAQs to help you systematically identify and validate potential off-targets, ensuring the integrity and safety profile of your research.
Part 1: Foundational Concepts & Strategic Planning
Before initiating complex screening experiments, it is crucial to understand the "what" and "why" of off-target effects. This section establishes the conceptual groundwork for your investigation.
FAQ 1.1: What are off-target effects and why are they a primary concern for imidazo[1,2-a]pyridine-based compounds?
Answer: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[9] For a scaffold like imidazo[1,2-a]pyridine, which is known to interact with the highly conserved ATP-binding pocket of kinases, the risk of cross-reactivity with other kinases or ATP-binding proteins is significant.[1][3] These unintended interactions can lead to a variety of outcomes:
-
Misinterpretation of Phenotypic Data: A cellular effect might be attributed to the on-target activity when it is actually caused by an off-target interaction, confounding mechanism-of-action studies.
-
Toxicity and Adverse Events: Off-target binding is a major contributor to drug toxicity.[8] Identifying these liabilities early saves significant time and resources.[10]
-
Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the drug's overall efficacy. Understanding these interactions can open new therapeutic avenues.
Caption: On-target vs. Off-target binding pathways.
FAQ 1.2: What is a logical workflow for identifying off-targets?
Answer: A tiered approach is most effective. Start with broad, unbiased screening methods to generate a list of potential interactors. Then, use more targeted, hypothesis-driven methods to validate these hits and determine their biological relevance. This strategy prevents wasting resources on validating false positives from a single screening method.
Caption: A tiered workflow for off-target identification.
Part 2: Troubleshooting Guide for Key Methodologies
This section provides practical, question-and-answer-based troubleshooting for common experimental hurdles.
Subsection 2.1: Kinome Profiling
Kinome profiling services are an excellent starting point for kinase-like inhibitors, offering a broad view of selectivity across hundreds of kinases.[11][12]
Table 1: Example Kinome Profiling Data (% Inhibition at 1 µM)
| Kinase Target | % Inhibition | Classification | Next Step |
| PIK3CA (p110α) | 98% | On-Target | Confirm IC50 |
| MTOR | 95% | On-Target | Confirm IC50 |
| CDK2 | 75% | Potential Off-Target | Validate with orthogonal assay |
| MAPK14 | 68% | Potential Off-Target | Validate with orthogonal assay |
| EGFR | 15% | Likely Non-Interactor | Deprioritize |
| SRC | 8% | Likely Non-Interactor | Deprioritize |
FAQ 2.1.1: My kinome scan returned dozens of hits with >50% inhibition. How do I prioritize them and weed out false positives?
Answer: This is a common scenario. The key is systematic validation and understanding the limitations of the primary screen.
-
Causality: High-throughput screens are often run at a single, high concentration (e.g., 1-10 µM) and under ATP conditions (low, near Km) that favor inhibition, which can inflate the hit list.[12] False positives can arise from compound aggregation, assay interference, or non-specific binding.
-
Troubleshooting Steps:
-
Dose-Response Confirmation: First, generate 10-point IC50 curves for the top 10-15 hits from the primary screen. True interactors will show a classic sigmoidal dose-response relationship. Hits that are flat or show non-ideal curves are likely artifacts.
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Orthogonal Binding Assay: Use a different technology to confirm direct binding. If your primary screen was an activity-based assay, use a binding-based platform like KINOMEscan™.[11] A true hit should be positive in both activity and binding assays.
-
Assess Biological Relevance: Cross-reference your validated hits with the known biology of your cellular system. Is the off-target kinase expressed in your cells of interest? Does its inhibition align with any observed phenotypes? This helps prioritize which off-targets are functionally relevant.
-
FAQ 2.1.2: My compound is potent in a biochemical kinase assay but shows no activity in a cellular target engagement assay (like NanoBRET or CETSA). What's happening?
Answer: This discrepancy usually points to issues with cell permeability, efflux, or intracellular competition.
-
Causality: Biochemical assays use purified enzymes in a clean buffer system. A cell is a much more complex environment.
-
Troubleshooting Steps:
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane. Assess its physicochemical properties (LogP, polar surface area). You can also use cellular uptake assays to measure intracellular compound concentration.
-
Efflux Pumps: The compound might be a substrate for ABC transporters (e.g., P-glycoprotein), which actively pump it out of the cell. This can be tested by co-incubating with known efflux pump inhibitors.
-
High Intracellular ATP: Intracellular ATP concentrations are typically in the millimolar range (1-10 mM), whereas biochemical assays are often run at low micromolar ATP levels.[12] If your compound is an ATP-competitive inhibitor, its apparent potency will be significantly lower in a cellular environment due to competition with high levels of endogenous ATP. Rerunning the biochemical assay at a high (1-2 mM) ATP concentration can help predict this shift.
-
Subsection 2.2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful, label-free method to confirm direct target engagement in a physiological context (cells or tissues).[13][14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[15][16]
Caption: Key steps in a CETSA experiment.
FAQ 2.2.1: I'm not seeing a thermal shift for my validated off-target, or even my positive control. What are the most common reasons?
Answer: A flat CETSA curve is a frequent issue when setting up the assay. The problem usually lies in the heating step, protein detection, or the fundamental nature of the protein-ligand interaction.
-
Causality: CETSA relies on heat-induced aggregation of the unbound protein. If the protein doesn't aggregate within the tested temperature range, or if the bound ligand doesn't sufficiently stabilize it, no shift will be observed.
-
Troubleshooting Steps:
-
Optimize the Melt Curve (Tagg): The first step for any new target is to determine its intrinsic melting temperature (Tagg). Run a wide temperature gradient (e.g., 40°C to 75°C in 2-3°C increments) on untreated cells. You must see a clear sigmoidal curve where the soluble protein fraction decreases with temperature. If the protein is too stable or unstable, you won't have a window to see a shift.
-
Check Antibody Quality (for Western Blot): Ensure your antibody is specific and sensitive enough to detect the soluble fraction of your endogenous protein. Run a dilution series of your lysate to confirm you are working in the linear range of detection.
-
Compound Incubation Time: Ensure you are incubating the compound with the cells long enough to achieve target engagement. This can range from 30 minutes to several hours depending on cell permeability and binding kinetics.[17]
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Heating Time and Method: The original CETSA protocols often use a 3-minute heating step.[13] Ensure your heating method (e.g., PCR cycler) provides uniform and accurate heating to all samples. Uneven heating is a major source of variability.[17]
-
Consider the Binding Mechanism: CETSA works best for ligands that induce a significant conformational change or stabilization. If your compound binds to a disordered region or has a very fast off-rate, it may not produce a detectable thermal shift.
-
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat cells with your compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) and incubate for 1-3 hours at 37°C.[17]
-
Harvesting: Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash once with PBS containing protease and phosphatase inhibitors. Resuspend the cell pellet in PBS with inhibitors to a final concentration of ~1x10^7 cells/mL.
-
Heating Step: Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point. Place the tubes in a PCR machine with a thermal gradient block. Heat for 3 minutes at the desired temperatures (e.g., 46°C to 70°C), followed by 3 minutes at 4°C.[13]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.[15]
-
Sample Preparation: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Denature the samples in Laemmli buffer, run on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to your target protein. Use a loading control (e.g., GAPDH, Tubulin) that does not change solubility in the tested temperature range.
-
Data Analysis: Quantify the band intensities using densitometry. For each treatment condition, normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 46°C). Plot the relative soluble fraction against temperature to visualize the thermal shift.
Part 3: Data Interpretation and Path Forward
After generating and validating a list of off-targets, the final step is to determine their impact.
FAQ 3.1: I have a validated off-target. How do I know if it's biologically important?
Answer: This requires integrating your binding data with functional cellular assays.
-
Causality: A compound binding to a protein doesn't automatically mean it will affect that protein's function or downstream signaling in a cell. You need to demonstrate a functional consequence.
-
Troubleshooting Steps:
-
Cellular Target Modulation Assay: Find a known substrate or biomarker for the off-target protein. Treat cells with your compound and measure changes in the biomarker's status (e.g., phosphorylation via Western blot). This directly links target engagement to a functional cellular outcome.
-
Phenotypic Comparison: Use a known, selective inhibitor of the off-target kinase. Does it produce the same cellular phenotype (e.g., anti-proliferative effect, cell cycle arrest) as your compound? If so, it strengthens the case that the off-target is contributing to the observed effect.
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Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the off-target protein. If the cellular effect of your compound is diminished in the knockdown/knockout cells, it provides strong evidence for the off-target's involvement.[18][19]
-
Caption: Decision tree for prioritizing validated off-targets.
References
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. University of Dundee Discovery Research Portal. [Link]
-
A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. [Link]
-
Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. PubMed. [Link]
-
Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
Off-Target Profiling. Creative Biolabs. [Link]
-
Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
-
A new approach to data evaluation in the non-target screening of organic trace substances in water analysis. ResearchGate. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH. [Link]
-
SUSPECT AND NON-TARGET SCREENING IN ENVIRONMENTAL MONITORING. DCE - Nationalt Center for Miljø og Energi. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central. [Link]
-
The problems hampering full exploitation of activity based profiling... ResearchGate. [Link]
-
Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
-
Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central. [Link]
-
Reduced off-target effects with CRISPR/Cas9 gesicles. Takara Bio. [Link]
-
This compound. PubChem. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Kinome Profiling. Oncolines B.V.[Link]
-
The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. PubMed. [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
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- 19. Reduced off-target effects with CRISPR/Cas9 gesicles [takarabio.com]
Technical Support Center: Managing Cytotoxicity of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid Hydrochloride
Introduction: Welcome to the technical support resource for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges with cellular cytotoxicity. Our goal is to provide a framework for understanding, mitigating, and troubleshooting unexpected cell death to ensure the generation of reliable and reproducible data. This document synthesizes established principles of cell culture and pharmacology with specific insights relevant to the imidazopyridine class of molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell culture.
Q1: What is the primary cause of cytotoxicity when using a new compound like this compound?
A1: Cytotoxicity from a novel compound can stem from three primary sources:
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On-target effects: The compound effectively modulates its intended biological target, and the resulting pathway alteration leads to programmed cell death (apoptosis) or necrosis. This is often the desired outcome in contexts like oncology research.
-
Off-target effects: The compound interacts with unintended cellular targets, disrupting essential pathways (e.g., mitochondrial function, membrane integrity) and causing toxicity unrelated to its primary mechanism of action.
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Compound solubility and stability issues: Poor solubility can lead to the formation of precipitates that are physically damaging to cells. Degradation of the compound in culture media can also generate toxic byproducts. The hydrochloride salt form is generally used to improve aqueous solubility, but issues can still arise in complex biological media.
Q2: I'm observing significant cell death even at low concentrations. What is the first thing I should check?
A2: The first and most critical step is to re-evaluate your compound handling and stock solution preparation.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) in the cell culture medium is non-toxic. A vehicle control (media with the same final solvent concentration but without the compound) is essential for every experiment. Generally, DMSO concentrations should be kept below 0.5%, and for many sensitive cell lines, below 0.1%.
-
Stock Solution Integrity: Confirm your stock solution is fully dissolved and free of precipitates. Use a high-quality, anhydrous grade solvent. We recommend preparing fresh dilutions for each experiment from a concentrated, validated stock.
Q3: How do I establish a suitable working concentration range for my specific cell line?
A3: A dose-response experiment is fundamental. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) and perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) at a fixed time point (e.g., 24, 48, or 72 hours). This will allow you to determine the IC50 (half-maximal inhibitory concentration), which is a critical parameter for planning future experiments. It is crucial to perform this for every new cell line, as sensitivity can vary dramatically.
Part 2: Troubleshooting Guide: From Unexpected Cytotoxicity to Mechanistic Insight
This section provides a systematic approach to diagnosing and resolving issues of excessive or inconsistent cytotoxicity.
Issue 1: High Variance and Poor Reproducibility in Viability Assays
High variability between replicate wells or experiments often points to issues with compound delivery or assay execution rather than the compound's intrinsic bioactivity.
Workflow for Diagnosing High Variance:
Caption: Troubleshooting workflow for high variance in cytotoxicity assays.
Protocol 1: Validating Compound Solubility in Media
-
Preparation: Prepare the highest intended working concentration of this compound in your complete cell culture medium.
-
Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for at least 4 hours.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.
-
Microscopic Examination: Place a drop of the solution on a microscope slide and examine for crystalline structures.
-
Action: If precipitation is observed, consider lowering the maximum concentration, using a co-solvent, or exploring formulation strategies with excipients like cyclodextrins.
Issue 2: Cell Death is Too Rapid or Occurs at All Tested Concentrations
This suggests either extreme sensitivity of the cell line or a dominant off-target toxic effect. The goal is to create a therapeutic window where on-target effects can be studied without immediate, overwhelming cell death.
Strategies to Mitigate Rapid Cytotoxicity:
| Strategy | Rationale | Step-by-Step Protocol |
| Time-Course Experiment | The standard 24-72 hour endpoint may be too long. Shorter exposure times might reveal on-target effects before overt toxicity manifests. | 1. Select a concentration known to be toxic at 24h. 2. Seed cells and treat with the compound. 3. Perform viability assays at multiple early time points (e.g., 2, 4, 6, 8, 12 hours). 4. Analyze the data to identify the onset of cytotoxicity. |
| Serum Concentration Adjustment | Components in fetal bovine serum (FBS), like albumin, can bind to compounds, reducing the free, bioavailable concentration. | 1. Perform the standard dose-response assay in parallel using media with different FBS concentrations (e.g., 2%, 5%, 10%). 2. Compare the IC50 values. A rightward shift in the dose-response curve with higher serum indicates compound binding. 3. Consider using lower serum conditions if it allows for a more tractable concentration range. |
| Washout Experiment | Determines if the cytotoxic effect is reversible. This can differentiate between a compound that permanently damages the cell versus one that requires continuous presence to inhibit a vital pathway. | 1. Treat cells with the compound for a short period (e.g., 4-6 hours). 2. Remove the compound-containing media, wash the cells gently with PBS. 3. Add fresh, compound-free media. 4. Assess cell viability at later time points (e.g., 24, 48 hours) and compare to cells continuously exposed. |
Issue 3: Differentiating On-Target vs. Off-Target Cytotoxicity
This is a critical step in drug development. If the observed cytotoxicity is the desired outcome (e.g., in cancer cells), you need to confirm it is happening through the intended mechanism.
Decision Pathway for Mechanistic Elucidation:
Caption: Experimental decision pathway to investigate the mechanism of cytotoxicity.
Protocol 2: Apoptosis vs. Necrosis Screening Assay
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound at the IC50 concentration, including a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Caspase Inhibition: In a parallel set of wells, pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1-2 hours before adding the compound.
-
Viability Assessment: After the desired incubation period (e.g., 24 hours), measure cell viability using an MTS or similar assay.
-
Data Interpretation:
-
If the pan-caspase inhibitor significantly increases cell viability in the presence of your compound, it strongly suggests the cytotoxicity is mediated by apoptosis.
-
If there is no change in viability, the cell death is likely occurring through a non-apoptotic mechanism, such as necrosis. Further investigation with an LDH assay to measure membrane integrity is recommended.
-
References
-
Title: Overcoming the challenges of small molecule solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Guidelines for the use and interpretation of assays for monitoring cell proliferation and death in vitro and in vivo Source: Nature Protocols URL: [Link]
-
Title: A simple method for estimating the IC50 of a compound Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: Cyclodextrins Source: Chemical Reviews URL: [Link]
-
Title: The Importance of Serum in Cell Culture Source: Corning Life Sciences URL: [Link]
Technical Support Center: Addressing Batch-to-Batch Variability of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Welcome to the technical support center for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (CAS: 127657-46-9). This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate issues arising from the inherent batch-to-batch variability of this compound. Inconsistent experimental outcomes can derail critical research; this resource provides a systematic approach to identifying the root cause, ensuring the reliability and reproducibility of your results.
Batch-to-batch variability in active pharmaceutical ingredients (APIs) and research chemicals is a significant challenge in pharmaceutical development, potentially impacting everything from early-stage screening to clinical trial outcomes.[1][2][3] For a crystalline solid like this compound, this variability can manifest in subtle but critical ways, including changes in chemical purity, physical form (polymorphism), and the presence of residual solvents. This guide will equip you with the knowledge and protocols to effectively troubleshoot these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and typical issues encountered with this compound.
Q1: What are the expected specifications for a high-quality batch of this compound?
A1: While specifications can vary slightly between suppliers, a high-quality batch should generally meet the criteria outlined below. Always refer to the Certificate of Analysis (CoA) provided with your specific batch.
Table 1: Typical Specifications
| Parameter | Specification | Method | Rationale |
|---|---|---|---|
| Appearance | White to off-white or pale yellow solid | Visual Inspection | Significant color deviation can indicate degradation or impurities. |
| Identity | Conforms to the structure | ¹H-NMR, LC-MS | Confirms the correct molecule is present. |
| Purity (HPLC) | ≥98.0% (AUC) | HPLC-UV | Ensures the compound is free from significant process-related or degradation impurities. |
| Molecular Weight | 212.63 g/mol [4] | N/A (Calculated) | A fundamental chemical property.[4] |
| Solubility | Soluble in water, DMSO, Methanol | Visual Inspection | Critical for preparing stock solutions and ensuring homogeneity in assays. |
| Residual Solvents | Meets ICH Q3C limits[5] | HS-GC | Ensures that residual solvents from synthesis do not interfere with experiments or introduce toxicity. |
Q2: How should I properly store and handle the compound to ensure its stability?
A2: this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a desiccator at 2-8°C is recommended. Stock solutions, typically prepared in DMSO or water, should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation. Aliquoting the stock solution into single-use vials is best practice.
Q3: My compound is not dissolving completely in my aqueous buffer. What could be the cause?
A3: This is a common issue that can be traced to several factors:
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Incorrect pH: The solubility of this compound, being a hydrochloride salt of an acid, can be pH-dependent. Ensure the pH of your buffer is compatible with its solubility profile.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have vastly different solubilities.[6][7][8] A new batch may be a different, less soluble polymorph. This requires solid-state characterization (see Section 3.2).
-
Concentration: You may be exceeding the compound's solubility limit in that specific buffer. Try preparing a more concentrated stock solution in a solvent like DMSO and then diluting it into your aqueous buffer.
-
Purity: The presence of insoluble impurities can give the appearance of poor solubility.
Q4: I am observing inconsistent results in my biological assay (e.g., cell viability, enzyme inhibition). How do I know if the compound is the problem?
A4: Inconsistent bioassay results are a primary indicator of batch-to-batch variability. Before troubleshooting the assay itself, it is crucial to qualify the compound batch.[9][10] The logical workflow is to first confirm the identity and purity of your material. A simple HPLC or LC-MS run can quickly reveal if the purity of the new batch is different from a previous, well-performing batch. If the purity is acceptable, the next step is to investigate more subtle physical properties like polymorphism.
Section 2: Root Cause Analysis Workflow
When faced with inconsistent results, a structured approach is essential. The following workflow provides a logical path from problem identification to resolution.
Caption: A workflow for troubleshooting batch-to-batch variability.
Section 3: In-Depth Troubleshooting Guides & Protocols
This section provides detailed methodologies for the key analytical techniques required to investigate the root cause of variability.
Guide: Assessing Chemical Purity and Identity
The first step in qualifying a new batch is to confirm its chemical identity and purity. Impurities can arise from the synthetic route, which often involves the reaction of 2-aminopyridine derivatives with other reagents.[11][12][13]
Experimental Protocol: Purity Analysis by HPLC-UV
-
Objective: To quantify the purity of the compound and identify any potential impurities.
-
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
-
Methodology:
-
Prepare a sample stock solution of this compound at 1.0 mg/mL in the sample diluent.
-
Further dilute the stock to a working concentration of 0.1 mg/mL.
-
Set up the HPLC system with the following parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
-
Data Analysis & Acceptance Criteria:
-
The main peak should correspond to the retention time of a known reference standard.
-
Calculate purity by the area under the curve (AUC) percentage: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The purity should be ≥98.0%. Compare the impurity profile to previous batches. New or significantly larger impurity peaks warrant further investigation.
-
Guide: Investigating Solid-State Properties (Polymorphism)
Polymorphism refers to the ability of a compound to exist in multiple crystalline forms. These forms can have different physical properties, including solubility and stability, which are critical for consistent experimental results.[6][14][15]
Experimental Protocol: Polymorph Screening by X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form of the solid material.
-
Instrumentation & Materials:
-
X-Ray Powder Diffractometer
-
Sample holder
-
Spatula
-
-
Methodology:
-
Gently grind a small amount (10-20 mg) of the solid sample with a spatula to ensure a uniform particle size.
-
Carefully pack the powder into the sample holder, ensuring a flat, even surface.
-
Place the sample holder into the diffractometer.
-
Collect the diffraction pattern, typically over a 2θ range of 2° to 40°.
-
-
Data Analysis & Acceptance Criteria:
-
The resulting diffractogram is a fingerprint of the crystal structure.
-
Compare the peak positions (in degrees 2θ) and their relative intensities to those of a reference batch that has previously performed well.
-
Any significant difference in the diffractogram (presence of new peaks, absence of old peaks, or major shifts in peak positions) indicates that the new batch is a different polymorph or a mixture of forms.
-
Guide: Quantifying Residual Solvents
Residual solvents from the manufacturing process are a common source of variability and potential toxicity. Their levels are strictly controlled by guidelines such as the ICH Q3C.[5]
Experimental Protocol: Analysis by Headspace Gas Chromatography (HS-GC)
-
Objective: To identify and quantify volatile organic solvents present in the sample.
-
Instrumentation & Materials:
-
GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
GC column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Headspace Vials (20 mL).
-
Diluent: Dimethyl sulfoxide (DMSO).
-
-
Methodology:
-
Accurately weigh approximately 100 mg of the compound into a headspace vial.
-
Add 5.0 mL of DMSO to the vial.
-
Seal the vial immediately with a cap and septum.
-
Prepare calibration standards for common synthesis solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetonitrile) in DMSO.
-
Place the sample and standard vials into the headspace autosampler.
-
Set the headspace and GC parameters (e.g., vial equilibration temperature and time, column temperature program).
-
-
Data Analysis & Acceptance Criteria:
-
Identify solvents in the sample by comparing retention times with the calibration standards.
-
Quantify the amount of each solvent against the calibration curve.
-
The concentration of each solvent must not exceed the limits defined in the ICH Q3C guidelines.[5]
-
Section 4: Data Interpretation and Recommended Actions
The table below summarizes potential findings from your investigation and suggests the appropriate next steps.
Table 2: Troubleshooting Summary
| Observation | Probable Cause | Recommended Action |
|---|---|---|
| Purity <98% or new peaks in HPLC | Inadequate purification during synthesis or degradation. | Reject the batch. Contact the supplier with your analytical data. |
| XRPD pattern differs from reference | The batch is a different polymorph or solvate. | This is a major source of variability.[7] Measure the solubility of the new batch. If it differs significantly, you may need to source a new lot or develop experimental conditions that accommodate this form. |
| DSC shows a different melting point or extra thermal events | Different polymorph or presence of impurities. | Correlate with XRPD and HPLC data. A lower or broader melting point often indicates lower purity. |
| High levels of residual solvents by HS-GC | Inadequate drying during manufacturing. | The batch may not be suitable for in-vivo or cell-based studies. Reject the batch and inform the supplier. |
| All analytical data matches reference, but assay results are still inconsistent | The issue is likely within the experimental assay itself. | Re-validate your assay protocol.[9] Check cell health, reagent stability, and instrument performance. |
References
-
Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Imidazo[1,2-a]pyridine-3-acetic acid | C9H8N2O2 | CID 87284. PubChem. Available from: [Link]
-
This compound | C9H9ClN2O2 | CID 67780432. PubChem. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available from: [Link]
- CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride. Google Patents.
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. Available from: [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. National Institutes of Health (NIH). Available from: [Link]
-
Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Available from: [Link]
-
The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. Available from: [Link]
-
Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. National Institutes of Health (NIH). Available from: [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Minitab. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
-
Effect of Polymorphism Formulations. Veeprho. Available from: [Link]
-
Drug Polymorphism: A Review. ResearchGate. Available from: [Link]
-
Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? ResearchGate. Available from: [Link]
-
Continuous vs. Batch Manufacturing in Pharmaceuticals. Pharma Focus America. Available from: [Link]
-
Uniformidadcontenido Troubleshooting Pharm Tech. Scribd. Available from: [Link]
-
Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines. PubMed. Available from: [Link]
-
This compound CAS#: 127657-46-9. ChemWhat. Available from: [Link]
-
The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Semantic Scholar. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available from: [Link]
-
ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency (EMA). Available from: [Link]
Sources
- 1. zaether.com [zaether.com]
- 2. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H9ClN2O2 | CID 67780432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. veeprho.com [veeprho.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Welcome to the technical support center for the purification of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Our focus is on delivering scientifically sound, field-proven advice to ensure the highest purity of your final product.
Introduction
This compound is a key building block in medicinal chemistry, and its purity is paramount for reliable downstream applications. The purification of this compound can be challenging due to its polar nature and the potential for various process-related impurities. This guide provides a systematic approach to troubleshooting common purification issues and offers answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Q1: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
Possible Causes:
-
Supersaturation: The concentration of the compound in the solvent is too high.
-
Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation.
-
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.
-
Impurities: The presence of impurities can inhibit crystallization.
Solutions:
-
Reduce Supersaturation: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the oiled-out mixture and gently warm until the oil dissolves. Then, allow it to cool slowly.
-
Slow Cooling: Ensure a gradual decrease in temperature. Allow the flask to cool to room temperature undisturbed before transferring it to an ice bath. Insulating the flask can also promote slower cooling.
-
Optimize Solvent System: Experiment with different solvent pairs. For a polar compound like this, consider combinations of a polar solvent (e.g., ethanol, methanol, water) with a less polar co-solvent.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can serve as nucleation sites.
-
Seeding: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled, saturated solution to initiate crystallization.
-
-
Pre-purification: If impurities are suspected to be the issue, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
Q2: I am observing significant product loss during column chromatography. How can I improve my yield?
Possible Causes:
-
Irreversible Adsorption: The polar nature of the carboxylic acid and the basic nitrogen of the imidazopyridine ring can lead to strong, sometimes irreversible, binding to acidic silica gel.
-
Compound Instability: The compound may be degrading on the stationary phase.
-
Inappropriate Mobile Phase: The eluent may not be strong enough to effectively desorb the compound from the stationary phase.
Solutions:
-
Use a Modified Stationary Phase:
-
Deactivated Silica: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (0.1-1% in the mobile phase) to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, which can be more suitable for basic compounds. For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) might be a better option.
-
-
Optimize the Mobile Phase:
-
Increase Polarity: For normal-phase chromatography, gradually increase the proportion of the polar solvent (e.g., methanol in a dichloromethane/methanol system).
-
Add a Modifier: Incorporating a small amount of acetic acid or formic acid into the mobile phase can help to protonate the basic nitrogen, reducing its interaction with the silica and improving elution. Conversely, a basic modifier like triethylamine can also be effective.
-
-
Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This technique often leads to sharper bands and better separation, minimizing the interaction time with the stationary phase.
Q3: My purified compound is still colored. How can I remove colored impurities?
Possible Causes:
-
Highly Conjugated Impurities: Byproducts with extended pi-systems can be intensely colored.
-
Oxidation Products: The imidazopyridine ring system can be susceptible to oxidation, leading to colored degradation products.
Solutions:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.
-
Protocol: Dissolve the crude product in a suitable solvent. Add a small amount of activated charcoal (typically 1-5% by weight) and heat the mixture gently for a short period (10-15 minutes). Filter the hot solution through a pad of celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it judiciously.
-
-
Recrystallization: A carefully chosen recrystallization solvent system can selectively leave colored impurities in the mother liquor. Multiple recrystallizations may be necessary.
-
Chromatography: If the colored impurity has a different polarity from your product, it can be separated by column chromatography.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a recrystallization solvent system for this compound?
A: Given the polar nature of the molecule, a good starting point would be a polar protic solvent such as ethanol, methanol, or isopropanol. You can also explore solvent pairs, such as ethanol/water or methanol/diethyl ether. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or upon cooling.
Q: What are the expected impurities from the synthesis of this compound?
A: While the exact impurity profile depends on the synthetic route, common impurities can include:
-
Unreacted Starting Materials: Such as 2-aminopyridine derivatives.
-
Byproducts from Side Reactions: Depending on the specific reagents used.
-
Positional Isomers: If the cyclization step is not completely regioselective.
-
Over-alkylated or Hydrolyzed Products: Depending on the reaction conditions.
-
Residual Solvents: From the reaction or workup.
Q: What analytical techniques are recommended to assess the purity of the final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid is a good starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A general workflow for the purification and analysis of the target compound.
Decision Tree for Purification Method Selection
This diagram provides a decision-making framework for choosing an appropriate purification strategy based on the initial assessment of the crude product.
long-term storage and handling of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Welcome to the technical support guide for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (CAS No. 127657-46-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the long-term storage, handling, and troubleshooting of this compound. As a hydrochloride salt of a fused heterocyclic system, its stability and experimental performance are governed by specific physicochemical properties that demand careful consideration.[1][2] This guide moves beyond standard supplier data sheets to explain the scientific principles behind best practices, ensuring experimental reproducibility and integrity.
I. Compound Overview and Key Characteristics
This compound belongs to the imidazopyridine class of compounds, a scaffold recognized for its wide range of biological activities and applications in medicinal chemistry.[3][4][][6] The hydrochloride salt form is typically chosen for basic pharmaceutical compounds to enhance properties such as aqueous solubility, stability, and bioavailability compared to the free base form.[2][7] However, this salt form also introduces specific handling requirements, particularly concerning moisture and pH.[1][7][8]
| Property | Value / Recommendation | Scientific Rationale |
| Molecular Formula | C₉H₉ClN₂O₂ | Source: PubChem CID 67780432[9] |
| Molecular Weight | 212.63 g/mol | Source: PubChem CID 67780432[9] |
| Appearance | White to light yellow or brown solid/powder | Color may vary between batches. Significant color change over time can indicate degradation. |
| Hygroscopicity | Potential for hygroscopicity | Hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air.[1] This can lead to chemical degradation (e.g., hydrolysis) and affect accurate weighing. |
| Light Sensitivity | Potential for photosensitivity | Fused aromatic heterocyclic systems like imidazopyridine can be susceptible to photodegradation upon exposure to UV or high-intensity visible light.[10][11] |
| Thermal Stability | Stable at recommended storage temperatures | Avoid high temperatures, which can accelerate degradation. Check supplier data for specific melting/decomposition points. |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the storage and use of this compound.
FAQs: Storage and Handling
Q1: What are the ideal long-term storage conditions for the solid compound?
A1: For optimal long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture . A desiccator, either at room temperature or within a freezer, is highly recommended to mitigate water absorption.[1]
-
Causality: The imidazo[1,2-a]pyridine core, while relatively stable, can be susceptible to oxidative and hydrolytic degradation pathways.[][10] Low temperatures slow down the kinetics of these potential degradation reactions. The hydrochloride salt's hygroscopic nature makes moisture control critical; absorbed water can initiate hydrolysis of the acetic acid side chain or affect the stability of the heterocyclic ring.[1]
Q2: I received the compound in a vial. Should I aliquot it or use it directly from the stock vial?
A2: Aliquotting is strongly recommended. Repeatedly opening and closing the primary stock vial introduces moisture and temperature fluctuations, which can compromise the integrity of the entire batch over time. Aliquotting into smaller, single-use vials minimizes these risks.
Q3: The compound has changed color from off-white to yellowish-brown. Is it still usable?
A3: A significant color change is a potential indicator of degradation. While a slight batch-to-batch variation is normal, a progressive change in a stored compound suggests instability. It is advisable to use a fresh, uncompromised lot for critical experiments. If this is not possible, a purity check via HPLC or LC-MS is recommended to assess the extent of degradation before use.
FAQs: Solution Preparation and Stability
Q4: What is the best solvent for preparing a stock solution?
A4: The optimal solvent depends on the experimental application. For most biological assays, DMSO is a common choice for creating high-concentration stock solutions. For other applications, water or aqueous buffers can be used, but solubility and stability must be verified.[8] As a hydrochloride salt, its solubility in water is generally enhanced compared to the free base.[2]
Q5: How should I store my stock solutions?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small, tightly sealed aliquots to prevent freeze-thaw cycles. Aqueous stock solutions are generally less stable and should be prepared fresh whenever possible. If aqueous stocks must be stored, they should be kept at 2-8°C for very short periods (e.g., a single day) or at -20°C, but be aware that the compound may be less stable to hydrolysis in aqueous solution.[10]
Q6: My compound is not dissolving well in my aqueous buffer. What can I do?
A6: This can be a pH-dependent solubility issue.
-
Check the pH: The hydrochloride salt is acidic. Dissolving it in a neutral or basic buffer will neutralize the salt, potentially causing the less soluble free base to precipitate. Ensure the final pH of your solution is in a range where the compound remains protonated and soluble.
-
Gentle Warming/Sonication: Gentle warming (e.g., to 37°C) or brief sonication can aid dissolution. However, avoid excessive heat, which could cause degradation.
-
Start with a DMSO Stock: The most reliable method is to first dissolve the compound in DMSO at a high concentration and then dilute this stock solution into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).
Troubleshooting Experimental Failures
Q7: I'm seeing inconsistent results or a loss of activity in my cell-based assay. Could the compound be the problem?
A7: Yes, compound instability is a common cause of experimental variability.
-
Workflow Issue: Frequent freeze-thaw cycles of a stock solution can lead to degradation. Use a fresh aliquot for each experiment.
-
Aqueous Instability: The compound may be unstable in your cell culture medium over the time course of the experiment. Consider performing a time-course stability study by incubating the compound in the medium, taking samples at different time points (e.g., 0, 2, 8, 24 hours), and analyzing them by HPLC to check for degradation.
-
Adsorption: The compound might be adsorbing to plasticware (e.g., pipette tips, microplates). Using low-adhesion plastics or including a small amount of a non-ionic surfactant like Tween-20 (if compatible with your assay) can sometimes mitigate this.
III. Protocols and Workflows
Protocol 1: Initial Handling and Aliquotting of Solid Compound
-
Equilibration: Before opening, allow the primary container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere (Optional but Recommended): For maximum protection, perform weighing and aliquotting in a glove box under an inert atmosphere (e.g., nitrogen or argon). If unavailable, work quickly in a low-humidity environment.
-
Weighing: Use an analytical balance to weigh the desired amounts of the compound into pre-labeled, low-retention microcentrifuge tubes.
-
Sealing and Storage: Tightly cap each aliquot. For extra protection, place the aliquots inside a secondary container with a desiccant.
-
Storage: Store the primary container and all aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: 212.63 g/mol ) needed. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 212.63 g/mol = 0.0021263 g = 2.13 mg
-
-
Dissolution: Add the calculated mass to an appropriate vial. Add the corresponding volume of anhydrous, high-purity DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Aliquotting & Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store at -20°C or -80°C, protected from light.
Visualization of Workflows
A logical workflow is critical for maintaining compound integrity. The following diagram outlines the recommended process from receipt to experimental use.
Caption: Recommended workflow for handling the compound.
The following troubleshooting decision tree can help diagnose issues with compound performance.
Caption: Troubleshooting decision tree for experimental issues.
IV. References
-
Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Sygnature Discovery. [Link]
-
This compound CAS#: 127657-46-9. ChemWhat. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Pharmaceutical Development and Technology. [Link]
-
Hydrochloric Acid in Pharmaceutical Manufacturing. Iran Acid. [Link]
-
Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Barbara. [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. [Link]
-
This compound. PubChem. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2013). ACS Medicinal Chemistry Letters. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Imidazopyridine. Wikipedia. [Link]
-
Drug degradation pathways. Pharmacy 180. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules. [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules. [Link]
-
Drugs possessing imidazo[1,2-a]pyridine unit. ResearchGate. [Link]
-
2-(imidazo[1,2-a]pyridin-3-yl)acetic Acid 17745-04-9. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]
-
Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2004). Journal of Medicinal Chemistry. [Link]
-
A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. (2019). Analytica Chimica Acta. [Link]
-
2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. (2008). Journal of Medicinal Chemistry. [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. iranacid.com [iranacid.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H9ClN2O2 | CID 67780432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
optimizing reaction conditions for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride synthesis
Welcome to the technical support center for the synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous clinically used drugs.[1][2][3] This guide provides in-depth, field-proven insights to ensure successful and reproducible outcomes in your laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations grounded in chemical principles and actionable solutions.
Question 1: Why is my overall yield of this compound consistently low?
Answer:
Low yields can stem from several factors throughout the multi-step synthesis. Let's break down the common culprits and their solutions.
-
Inefficient Cyclization to the Imidazo[1,2-a]pyridine Core: The initial condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound is a critical step.[2][4]
-
Causality: Incomplete reaction, side reactions, or poor regioselectivity can significantly reduce the yield of the core structure. The basicity of the 2-aminopyridine and the reactivity of the α-halocarbonyl are key.
-
Troubleshooting Protocol:
-
Reagent Purity: Ensure the 2-aminopyridine and the α-halo-γ-butyrolactone (or equivalent three-carbon electrophile) are of high purity. Impurities can interfere with the reaction.
-
Solvent Choice: While various solvents can be used, a polar aprotic solvent like DMF or a lower boiling alcohol like ethanol is often effective.[2] Refluxing in ethanol is a common starting point.
-
Base Selection: The reaction is often performed in the presence of a mild base like sodium bicarbonate to neutralize the hydrohalic acid formed.[5] For less reactive substrates, a stronger, non-nucleophilic base may be required, but this can also promote side reactions.
-
Temperature and Reaction Time: Monitor the reaction by TLC. If the reaction stalls, a moderate increase in temperature may be necessary. Prolonged reaction times at high temperatures can lead to decomposition.
-
-
-
Hydrolysis of the Intermediate Ester: The cyclization product is often an ester, which must be hydrolyzed to the corresponding carboxylic acid.
-
Causality: Incomplete hydrolysis will result in a mixture of the ester and the desired acid, complicating purification and lowering the isolated yield of the final product. Conversely, harsh hydrolysis conditions can lead to degradation of the heterocyclic core.
-
Troubleshooting Protocol:
-
Aqueous Acidic Hydrolysis: Refluxing with aqueous HCl (e.g., 6N HCl) is a standard method. The progress should be monitored by TLC or LC-MS to ensure complete conversion of the ester.
-
Non-Aqueous Cleavage: For sensitive substrates, non-aqueous methods for ester cleavage can be employed. For instance, using titanium tetrachloride in dichloromethane followed by quenching with an alcohol like isopropanol can effectively cleave tert-butyl esters under milder conditions.[6][7]
-
-
-
Difficult Isolation and Purification: The final hydrochloride salt can be highly soluble in water, making extraction and isolation challenging.
-
Causality: Product loss during workup and purification is a common source of low yield.
-
Troubleshooting Protocol:
-
Azeotropic Removal of Water: After hydrolysis, repeated evaporation with a high-boiling solvent like toluene can help remove residual water.
-
Crystallization: The hydrochloride salt can often be precipitated from a suitable solvent system. Experiment with solvent/anti-solvent pairs like ethanol/ether or isopropanol/acetone.
-
Lyophilization: If the product is highly water-soluble, lyophilization (freeze-drying) of the aqueous solution after hydrolysis can be an effective method for isolation.
-
-
Question 2: I am observing significant amounts of a regioisomeric impurity. How can I improve the regioselectivity of the initial cyclization?
Answer:
The formation of the imidazo[1,2-a]pyridine ring involves the nucleophilic attack of the 2-aminopyridine on the electrophilic carbonyl component. The 2-aminopyridine has two nucleophilic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic pyridine nitrogen. The desired reaction pathway involves the initial attack of the endocyclic pyridine nitrogen.[2][4]
Diagram: Regioselectivity in Imidazo[1,2-a]pyridine Synthesis
Caption: Desired vs. undesired pathways in the initial cyclization step.
Optimization Strategies for Regioselectivity:
-
Steric Hindrance: Introducing steric bulk on the 2-amino group of the pyridine can disfavor the attack of the exocyclic nitrogen. However, this may not be feasible if the parent 2-aminopyridine is required.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the endocyclic nitrogen, potentially leading to more of the undesired isomer. Conversely, electron-donating groups favor the desired reaction.
-
Reaction Conditions:
-
Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can protonate the exocyclic amino group, rendering it less nucleophilic and thereby favoring the attack of the endocyclic nitrogen.[8][9] Small amounts of an acid like p-toluenesulfonic acid can be beneficial.
-
Solvent Effects: Protic solvents can solvate the exocyclic amino group through hydrogen bonding, potentially reducing its nucleophilicity.
-
Question 3: My final product is difficult to purify and contains persistent impurities. What are the likely side products and how can I remove them?
Answer:
Common impurities often arise from side reactions during the cyclization or hydrolysis steps.
Table: Common Impurities and Purification Strategies
| Impurity | Origin | Identification (Typical Technique) | Purification Strategy |
| Unreacted 2-aminopyridine | Incomplete reaction | TLC, LC-MS | Acid-base extraction. The basic 2-aminopyridine can be removed by washing the organic layer with a dilute acid. |
| Intermediate Ester | Incomplete hydrolysis | TLC, LC-MS, 1H NMR (presence of ester signals) | Re-subject the mixture to hydrolysis conditions. |
| Regioisomeric Product | Non-selective cyclization | LC-MS, 1H NMR (different aromatic splitting patterns) | Careful column chromatography on silica gel before the final salt formation. Recrystallization of the final product may also be effective. |
| Polymerized Material | Harsh reaction conditions (high temperature, strong base) | Baseline material on TLC, broad signals in NMR | Filtration to remove insoluble polymers. Column chromatography. |
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or water).
-
Slowly add an anti-solvent in which the product is insoluble (e.g., diethyl ether, acetone, or ethyl acetate) until the solution becomes turbid.
-
Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the initial cyclization reaction?
The most widely accepted mechanism for the synthesis of the imidazo[1,2-a]pyridine core from a 2-aminopyridine and an α-halocarbonyl compound is the Tschitschibabin reaction.[3][5]
Diagram: Tschitschibabin Reaction Mechanism
Caption: Simplified mechanism of the Tschitschibabin reaction.
The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the carbon bearing the halogen, forming an N-alkylated pyridinium salt. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[2][4]
Q2: Can alternative starting materials be used for this synthesis?
Yes, several variations of this synthesis exist, utilizing different starting materials to introduce the acetic acid side chain at the 3-position.
-
Three-component reactions: Some methods employ a one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isonitrile (Groebke–Blackburn–Bienaymé reaction) or an alkyne.[2][5][8] These can offer greater efficiency and molecular diversity.[10]
-
Alternative Electrophiles: Instead of α-halocarbonyls, other electrophiles like α-diazo compounds, 1,3-dicarbonyls, or nitroolefins can be used.[1][5]
-
Post-functionalization: The acetic acid moiety can also be introduced after the formation of the imidazo[1,2-a]pyridine core through various C-H functionalization or cross-coupling strategies, although this often involves more steps.
Q3: What is the role of the hydrochloride salt formation in the final step?
The conversion of the final 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid to its hydrochloride salt serves several important purposes:
-
Increased Stability: The salt form is often more crystalline and stable than the free base, making it easier to handle and store.
-
Improved Solubility: The hydrochloride salt is typically more soluble in aqueous media, which can be advantageous for biological testing and formulation development.
-
Purification: The formation of the salt provides an excellent opportunity for purification. The salt can be selectively precipitated from a solution, leaving impurities behind.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 7, 2026, from [Link]
- Gomha, S. M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- Wang, Y., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry.
- Guzmán, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank.
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ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved January 7, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved January 7, 2026, from [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
Sources
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- 5. bio-conferences.org [bio-conferences.org]
- 6. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
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- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to Validating the Biological Effects of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride as a Novel Antiplatelet Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of the novel compound, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] Given the structural relationship to known platelet-modulating agents, this guide will focus on validating this compound's potential as an antiplatelet and cytoreductive agent, primarily through a direct comparison with Anagrelide, an established therapeutic for essential thrombocythemia.[3][4]
The experimental workflows detailed herein are designed to be self-validating systems, providing a robust pathway from initial enzymatic assays to functional cellular and in vivo models. We will explore the causality behind experimental choices, ensuring a deep understanding of the validation process.
The Benchmark Comparator: Anagrelide
To objectively evaluate our target compound, we must establish a benchmark. Anagrelide is an imidazoquinazoline-based drug approved for the treatment of essential thrombocythemia, a myeloproliferative neoplasm characterized by elevated platelet counts.[4][5] Its primary mechanism of action involves two key biological processes:
-
Inhibition of Phosphodiesterase 3 (PDE3): Anagrelide is a potent inhibitor of PDE3.[6] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Anagrelide increases intracellular cAMP levels, which in turn inhibits platelet aggregation.[3][7]
-
Inhibition of Megakaryocyte Maturation: Anagrelide disrupts the maturation of megakaryocytes, the bone marrow cells responsible for producing platelets.[8] This cytoreductive effect leads to a decrease in the overall platelet count in the bloodstream.[3][4]
Anagrelide's known clinical efficacy and well-documented side effects, such as headache, diarrhea, palpitations, and fluid retention, provide a thorough basis for comparison.[3][6]
Postulated Mechanism of Action and Signaling Pathway
Based on its structural class, we hypothesize that this compound (hereafter "Compound I") functions as a PDE3 inhibitor. The inhibition of PDE3 disrupts the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets that ultimately inhibit platelet activation and aggregation.
Figure 2: Experimental workflow for in vitro validation.
Protocol 1: PDE3 Enzymatic Inhibition Assay
This assay directly measures the ability of Compound I to inhibit the enzymatic activity of PDE3. A fluorescence polarization (FP) assay is a robust and high-throughput method for this purpose. [9][10] Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by PDE3. When cAMP-FAM is hydrolyzed, the resulting free phosphate is captured by a binding agent, forming a large, slow-tumbling complex that emits a high FP signal. An inhibitor will prevent this hydrolysis, keeping the cAMP-FAM small and fast-tumbling, resulting in a low FP signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of Compound I (e.g., from 100 µM to 1 pM) in PDE assay buffer. Include Anagrelide as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Dilute recombinant human PDE3A or PDE3B enzyme to the desired concentration in assay buffer.
-
Prepare the cAMP-FAM substrate and Binding Agent solution as per the manufacturer's instructions (e.g., BPS Bioscience PDE3A/B Assay Kits). [9][10]2. Enzymatic Reaction:
-
Add 5 µL of the diluted compounds (Compound I, Anagrelide, vehicle) to a 384-well plate.
-
Add 10 µL of the diluted PDE3 enzyme to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the cAMP-FAM substrate.
-
Incubate the plate for 60 minutes at 30°C. The incubation time is critical; it must be within the linear phase of the enzyme reaction.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the Binding Agent solution.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Read the fluorescence polarization on a microplate reader equipped for FP measurements.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparative Data (Hypothetical):
| Compound | Target | IC50 (nM) |
| Compound I | PDE3A | 45 |
| Anagrelide | PDE3A | 36 [6] |
| Hydroxyurea | PDE3A | >100,000 |
Protocol 2: Platelet Aggregation Assay
This functional assay assesses the downstream cellular effect of PDE3 inhibition. Light Transmission Aggregometry (LTA) is the gold-standard method.
Principle: Platelet-rich plasma (PRP) is turbid. When a platelet agonist (e.g., ADP) is added, platelets aggregate, causing the turbidity to decrease and light transmission to increase. An inhibitor of aggregation will prevent this change.
Step-by-Step Methodology:
-
PRP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add PRP to aggregometer cuvettes with a stir bar.
-
Add varying concentrations of Compound I or Anagrelide and incubate for 5 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Initiate aggregation by adding a sub-maximal concentration of an agonist (e.g., 5 µM ADP).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration.
-
Calculate the EC50 (half-maximal effective concentration) for the inhibition of aggregation.
-
Protocol 3: Megakaryocyte Differentiation Assay
This assay evaluates the cytoreductive potential of Compound I by measuring its impact on the differentiation of megakaryocyte precursor cells.
Principle: Cell lines such as MEG-01 or K562 can be induced to differentiate into megakaryocyte-like cells by phorbol esters (e.g., PMA). Differentiation is characterized by changes in cell morphology, ploidy, and the expression of surface markers like CD41/CD61.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture MEG-01 cells in appropriate media.
-
Seed cells in a multi-well plate and treat with a differentiation-inducing agent (e.g., 10 nM PMA).
-
Concurrently, treat cells with a dose range of Compound I, Anagrelide, or vehicle control.
-
Incubate for 3-5 days.
-
-
Assessment of Differentiation (Flow Cytometry):
-
Harvest the cells and stain them with fluorescently-labeled antibodies against megakaryocyte surface markers (e.g., anti-CD41a-FITC and anti-CD61-PE).
-
Analyze the cells using a flow cytometer to quantify the percentage of CD41a/CD61 positive cells.
-
-
Data Analysis:
-
Calculate the percentage of differentiated cells in each treatment group.
-
Determine the IC50 value of Compound I for inhibiting megakaryocyte differentiation.
-
Off-Target Profiling and Selectivity
A therapeutically viable compound must exhibit high selectivity for its intended target to minimize side effects.
Protocol 4: PDE Isoform Selectivity Panel
Rationale: The phosphodiesterase family has 11 distinct families (PDE1-PDE11). [11]Inhibition of other isoforms can lead to undesirable effects. For example, PDE5 inhibition affects vascular tone (the basis for sildenafil), while PDE4 inhibition has anti-inflammatory effects but is associated with nausea. Therefore, assessing the selectivity of Compound I for PDE3 over other isoforms is critical.
Methodology:
-
Perform enzymatic inhibition assays, similar to Protocol 1, using a panel of recombinant human PDE isoforms (e.g., from Reaction Biology or CD Biosynsis). [11][12]* Determine the IC50 value for each PDE isoform.
-
Calculate the selectivity ratio (IC50 for off-target PDE / IC50 for PDE3). A higher ratio indicates greater selectivity.
Broader Off-Target Screening: For comprehensive safety profiling, consider computational methods and broader screening panels to identify potential interactions with other protein targets like kinases, GPCRs, and ion channels. [13][14]
In Vivo Validation of Antithrombotic Effects
In vivo models are essential to confirm that the in vitro activity of Compound I translates to a physiological effect in a living system. [15][16]
Figure 3: Workflow for an in vivo thrombosis model.
Protocol 5: Ferric Chloride-Induced Carotid Artery Thrombosis Model
This widely used model evaluates the efficacy of antithrombotic agents in vivo. [16] Principle: Topical application of ferric chloride (FeCl3) to an artery induces oxidative damage to the endothelium, triggering rapid platelet-rich thrombus formation. The time it takes for the thrombus to fully occlude the vessel is a measure of thrombotic activity.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Administer Compound I, Anagrelide, or vehicle via an appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before surgery (e.g., 60 minutes).
-
Anesthetize the mouse (e.g., with isoflurane).
-
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the left common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Apply a small piece of filter paper saturated with 10% FeCl3 solution to the surface of the artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Measurement and Endpoint:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to stable occlusion, defined as the time from FeCl3 application until blood flow ceases for a sustained period (e.g., >10 minutes).
-
A longer time to occlusion indicates a potent antithrombotic effect.
-
Comparative Summary and Analysis
The ultimate goal is to build a comprehensive profile of Compound I and compare it directly to established alternatives.
Comparative Performance Metrics:
| Parameter | Compound I (Hypothetical Data) | Anagrelide | Hydroxyurea |
| Primary Mechanism | Selective PDE3 Inhibition | PDE3 Inhibition; Megakaryocyte maturation disruption [6][8] | Non-specific cytoreduction (inhibits ribonucleotide reductase) |
| PDE3A IC50 | 45 nM | ~36 nM [6] | Inactive |
| Platelet Aggregation | Strong Inhibition | Strong Inhibition [3] | No direct effect |
| Megakaryocyte Effect | Moderate Inhibition | Strong Inhibition [3][5] | Strong Inhibition |
| In Vivo Efficacy | Dose-dependent increase in occlusion time | Effective in reducing thrombosis risk [4] | Effective in reducing thrombosis risk [17] |
| Key Side Effects | To be determined | Cardiovascular (palpitations, tachycardia), headache, diarrhea [3] | Myelosuppression, mucocutaneous ulcers |
| Clinical Use | Investigational | Essential Thrombocythemia [4] | Essential Thrombocythemia, Polycythemia Vera, CML [18][19] |
A meta-analysis of clinical trials has shown that while both Anagrelide and Hydroxyurea are effective, Hydroxyurea is often considered first-line therapy due to a lower rate of major bleeding and treatment withdrawal, though Anagrelide was associated with a decreased rate of venous thromboembolism. [17][20]Compound I would need to demonstrate a superior efficacy or safety profile to be a competitive alternative.
Conclusion
This guide outlines a logical and rigorous pathway for the biological validation of this compound. By systematically progressing from enzymatic and cellular assays to in vivo models, and by constantly comparing performance against the clinical benchmark Anagrelide, researchers can build a comprehensive data package. This structured approach, grounded in established scientific protocols, is essential for determining the therapeutic potential and viability of any new chemical entity in the competitive landscape of drug development.
References
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Wikipedia. Anagrelide. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Anagrelide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Anagrelide Hydrochloride?. [Link]
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Petitt, R. M. (1997). Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications. Seminars in thrombosis and hemostasis, 23(4), 379–383. [Link]
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RxList. (2022). Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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Matsuno, H., Uematsu, T., Nagashima, S., & Nakashima, M. (1994). In vivo evaluation of antiplatelet agents in gerbil model of carotid artery thrombosis. Stroke, 25(10), 2033–2038. [Link]
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Tefferi, A. (2003). Therapeutic options for essential thrombocythemia and polycythemia vera. Seminars in thrombosis and hemostasis, 29(4), 413–420. [Link]
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Drugs.com. (2023). Anagrelide Alternatives Compared. [Link]
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Matsuno, H., Uematsu, T., Nagashima, S., & Nakashima, M. (1994). In Vivo Evaluation of Antiplatelet Agents in Gerbil Model of Carotid Artery Thrombosis. Stroke, 25(10), 2033-2038. [Link]
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Matsuno, H., Uematsu, T., Nagashima, S., & Nakashima, M. (1994). In Vivo Evaluation of Antiplatelet Agents in Gerbil Model of Carotid Artery Thrombosis. Stroke, 25(10). [Link]
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Harrison, C. N., Campbell, P. J., Buck, G., Wheatley, K., K., C., Bareford, D., ... & Green, A. R. (2005). Hydroxyurea compared with anagrelide in high-risk essential thrombocythemia. The New England journal of medicine, 353(1), 33–45. [Link]
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Storen, E. C., & Tefferi, A. (2015). Anagrelide compared with hydroxyurea in essential thrombocythemia: a meta-analysis. Leukemia & lymphoma, 56(10), 2864–2870. [Link]
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Leadley, R. J., Jr, Chi, L., Rebello, S. S., & Gagnon, A. (2000). In vivo models for the evaluation of antithrombotics and thrombolytics. Journal of pharmacological and toxicological methods, 43(2), 101–116. [Link]
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Klarity Health Library. (2023). Hydroxyurea vs. Anagrelide in High-Risk Essential Thrombocythemia. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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BellBrook Labs. (2019). How A PDE Activity Assay Might Help Find New Treatments for Individuals Suffering from Heart Disease. [Link]
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Paul, D., Sanap, G., Shenoy, S., Kalyane, D., Kalia, K., & Tekade, R. K. (2021). Computational Strategies Reshaping Modern Drug Discovery. Pharmaceuticals, 14(11), 1152. [Link]
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Patel, S., Patel, D., & Ishnava, K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current medicinal chemistry, 31. [Link]
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Addgene. (2024). CRISPR 101: Off-Target Effects. [Link]
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Pal, M., Rao, K. S., Jaisankar, P., & Rao, V. J. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein journal of organic chemistry, 4, 42. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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A Comparative Guide to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors Versus Established Market Leaders
This guide provides a comprehensive comparison of the emerging class of imidazo[1,2-a]pyridine-based kinase inhibitors against well-established kinase inhibitors currently used in research and clinical settings. We will delve into their mechanisms of action, target profiles, and provide detailed experimental protocols for their comparative evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and practical application of this promising scaffold.
Introduction: The Rise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Its rigid, bicyclic structure provides a versatile platform for substituent modifications, enabling the fine-tuning of potency and selectivity against a range of kinase targets. Research has highlighted derivatives of this scaffold as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR and FLT3 pathways.[1][2] This guide will explore the characteristics of these novel inhibitors in the context of established drugs like Gefitinib, Erlotinib, Imatinib, Dasatinib, and the broad-spectrum inhibitor Staurosporine.
Mechanism of Action and Target Profile: A Comparative Overview
Kinase inhibitors are broadly classified based on their mode of binding to the target kinase. The majority of the inhibitors discussed here are ATP-competitive, binding to the ATP pocket of the kinase domain and preventing the transfer of a phosphate group to their substrates.
Imidazo[1,2-a]pyridine Derivatives
Recent studies have identified imidazo[1,2-a]pyridine derivatives with potent inhibitory activity against:
-
PI3K/mTOR: Certain derivatives have been shown to be potent dual inhibitors of PI3Kα and mTOR, key components of a signaling pathway crucial for cell growth and proliferation.[1][3]
-
FLT3: Other analogs have demonstrated significant activity against FMS-like tyrosine kinase 3 (FLT3), including clinically relevant mutants that confer resistance to existing therapies in acute myeloid leukemia (AML).[2]
Established Kinase Inhibitors
For comparison, let's consider the profiles of several well-known kinase inhibitors:
-
Gefitinib & Erlotinib: These are first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[4][5][6] They are particularly effective in non-small cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[4][7][8]
-
Imatinib: A cornerstone of targeted therapy, Imatinib is a potent inhibitor of BCR-ABL, c-KIT, and PDGFRA kinases.[9][10][11] Its primary use is in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[9][10]
-
Dasatinib: A second-generation TKI, Dasatinib inhibits a broader range of kinases than Imatinib, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[12][13][14] This multi-targeted approach can be beneficial but may also lead to more off-target effects.[12][14][15]
-
Staurosporine: A natural product that acts as a potent but non-selective, broad-spectrum kinase inhibitor.[16][17][18][19][20] Due to its lack of specificity, it is primarily used as a research tool and a positive control in kinase assays.[16][19]
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the key characteristics of the discussed kinase inhibitors. IC50 and Kd values are indicative of potency, with lower values representing higher potency.
| Inhibitor Class/Name | Primary Target(s) | Selectivity | Noteworthy Characteristics |
| Imidazo[1,2-a]pyridine Derivatives | PI3K/mTOR, FLT3[1][2][3] | Varies with substitution | Promising scaffold for developing next-generation inhibitors, including those targeting resistance mutations.[2] |
| Gefitinib | EGFR[4][21] | Selective | Particularly effective against activating EGFR mutations.[4][22] |
| Erlotinib | EGFR[5][6] | Selective | Used in NSCLC and pancreatic cancer; efficacy linked to EGFR mutations.[5][8][23] |
| Imatinib | BCR-ABL, c-KIT, PDGFR[9][10][11] | Selective | Revolutionized the treatment of CML and GIST.[9][11] |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFR[12][13] | Multi-targeted | Potent second-generation inhibitor with a broader target profile than Imatinib.[12][24] |
| Staurosporine | Broad Spectrum[16][17][18][20] | Non-selective | Potent pan-kinase inhibitor used as a research tool.[16][19] |
Experimental Protocols for Comparative Analysis
To objectively compare the performance of a novel imidazo[1,2-a]pyridine-based inhibitor against other kinase inhibitors, a series of well-established in vitro and cell-based assays should be performed.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Principle: The transfer of a phosphate group from ATP to a substrate is quantified. This can be achieved through various methods, including radiometric assays using ³²P-ATP or fluorescence-based assays.[25][26][27]
Step-by-Step Protocol (Radiometric Assay Example):
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., an imidazo[1,2-a]pyridine derivative) and control inhibitors (e.g., Staurosporine as a positive control, DMSO as a negative control).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Detection: Spot the reaction mixture onto a phosphocellulose paper and wash away unincorporated [γ-³²P]ATP. The amount of incorporated ³²P into the substrate is quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an MTT-based cell viability assay.
Western Blot for Target Engagement
This technique is used to detect and quantify the phosphorylation status of the target kinase and its downstream substrates within cells, providing a direct measure of the inhibitor's target engagement. [28] Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., p-AKT, p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate that produces a chemiluminescent signal and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein to normalize for loading differences.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors with the potential to overcome some of the limitations of existing therapies. Their versatility allows for the generation of compounds with high potency and selectivity against a range of important cancer targets. By employing the rigorous comparative experimental workflows detailed in this guide, researchers can effectively evaluate the performance of these emerging inhibitors against established drugs, paving the way for the next generation of targeted cancer therapies.
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A Comparative Analysis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride Analogs: A Guide for Medicinal Chemists
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry.[1][2][3][4][5] This scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[5][6] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and the antibiotic Rifaximin all feature this core, highlighting its therapeutic significance.[1][7] The structural rigidity, synthetic tractability, and unique electronic properties of the imidazo[1,2-a]pyridine ring system make it an ideal starting point for the design of novel therapeutic agents.[6][8] This guide focuses specifically on analogs of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride, exploring how structural modifications to this core influence biological activity and providing a comparative framework for researchers in drug discovery.
The Core Molecule: this compound
The parent compound, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid, serves as a foundational structure for the analogs discussed herein.[9] The key features of this molecule are the imidazo[1,2-a]pyridine nucleus and the acetic acid side chain at the 3-position. The 3-position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic substitution, making it a common site for chemical modification.[10] The acetic acid moiety introduces a carboxylic acid group, which can participate in hydrogen bonding and ionic interactions with biological targets. The hydrochloride salt form is typically used to improve solubility and stability.[9] While this specific molecule is not a marketed drug, its structural analogs have shown promise in a variety of therapeutic areas, including as anti-inflammatory agents, GABA-A receptor modulators, and kinase inhibitors.
Comparative Analysis of Analogs: From GABA-A Modulation to Anti-Inflammatory Action
The versatility of the imidazo[1,2-a]pyridine scaffold allows for the development of analogs with distinct pharmacological profiles. This section compares different classes of analogs based on their primary biological targets and provides supporting experimental data.
Analogs as GABA-A Receptor Modulators
The γ-aminobutyric acid type A (GABA-A) receptor is a crucial target for drugs treating anxiety, insomnia, and other neurological disorders.[11][12] Imidazo[1,2-a]pyridine derivatives, famously including Zolpidem, are known to act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of GABA-A receptors.[11][13]
Structural Modifications & SAR:
-
Substitution at the 2-position: Aromatic or heteroaromatic groups at the 2-position are often crucial for high-affinity binding. For instance, a tolyl group (p-tolyl) has been shown to be effective.[11]
-
Substitution at the 3-position: While the core topic is acetic acid analogs, related compounds with amide or other functionalities at this position have been extensively studied. These groups can fine-tune selectivity for different GABA-A receptor α-subtypes.[13]
-
Modifications on the Pyridine Ring: Substituents on the pyridine ring (positions 6, 7, and 8) can influence potency, selectivity, and pharmacokinetic properties.
Experimental Data Summary:
| Compound Class | Modification | Biological Target | Potency (IC50) | Reference |
| Avermectin-imidazo[1,2-a]pyridine hybrids | 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine linked to Avermectin | GABA-A Receptor (Benzodiazepine site) | 207 - 359 nM | [11] |
| Fluorinated imidazo[1,2-a]pyridines | Varied substitutions | α1-containing GABA-A Receptors | pKi values reported | [13] |
| Imidazo[1,2-a]pyrimidines | Varied substitutions | GABA-A α2/α3 subtypes | High affinity reported | [14][15] |
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
This protocol provides a standardized method for determining the binding affinity of test compounds to the benzodiazepine site on the GABA-A receptor.
-
Objective: To determine the IC50 value of a test analog.
-
Materials:
-
Rat cortical membranes (source of GABA-A receptors).
-
[3H]-Flunitrazepam (radioligand).
-
Clonazepam (positive control/non-specific binding determination).
-
Test compounds (analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
-
Methodology:
-
Preparation: Thaw rat cortical membranes on ice. Dilute the membranes in binding buffer to a final concentration of ~100-200 µg protein per well.
-
Assay Setup: In a 96-well plate, add buffer, radioligand ([3H]-Flunitrazepam at a concentration near its Kd, typically 1-2 nM), and either the test compound (at varying concentrations), vehicle (for total binding), or a high concentration of Clonazepam (10 µM, for non-specific binding).
-
Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at 4°C. Causality Insight: Low temperature is used to minimize degradation of receptors and ligands by proteases.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters three times with ice-cold binding buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Analogs as Anti-Inflammatory Agents
Chronic inflammation is implicated in numerous diseases, including cancer and autoimmune disorders. Several imidazo[1,2-a]pyridine analogs have demonstrated potent anti-inflammatory activity, often by modulating key signaling pathways like NF-κB and STAT3.[16][17][18]
Structural Modifications & SAR:
-
Core Structure: A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (abbreviated as MIA), has shown significant anti-inflammatory effects.[16][17][18]
-
Mechanism of Action: This class of compounds often works by suppressing the activation of NF-κB and STAT3, which are master regulators of inflammatory gene expression, including iNOS and COX-2.[16][17][18]
Experimental Data Summary:
| Compound | Biological Effect | Pathway | Cell Lines | Reference |
| MIA | Reduced inflammatory cytokines, suppressed NF-κB activity, reduced COX-2 & iNOS expression | NF-κB / STAT3 | MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer) | [16][17][18] |
| Imidazo[1,2-a]pyrimidine derivatives | Selective COX-2 inhibition | COX-1/COX-2 | Human whole blood assay | [19] |
Experimental Protocol: Western Blot for p-STAT3 and IκBα
This workflow details the detection of key proteins to validate the inhibition of the STAT3 and NF-κB pathways.
-
Objective: To measure the effect of an analog on the phosphorylation of STAT3 and the degradation of IκBα.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with the test analog for a specified time, followed by stimulation with an inflammatory agent like Interleukin-6 (IL-6) for STAT3 activation or Lipopolysaccharide (LPS) for NF-κB activation.[17][18]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Causality Insight: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins like STAT3.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-STAT3 (Tyr705), total STAT3, IκBα, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-STAT3 to total STAT3 and IκBα to the loading control.
-
Workflow Visualization
Caption: A step-by-step workflow for Western Blot analysis.
Structure-Activity Relationship (SAR) Summary
The biological activity of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid analogs is highly dependent on the nature and position of substituents on the bicyclic core.
Caption: Key positions for modification on the imidazo[1,2-a]pyridine scaffold.
-
Position 2: This is a key position for directing the compound's primary activity. Large, often aromatic, substituents are frequently found in potent analogs, targeting kinases or receptors.[20][21]
-
Position 3: The side chain at this position is crucial. While this guide focuses on acetic acid derivatives, converting the acid to an amide can lead to potent antitubercular agents (e.g., Telacebec/Q203).[22] This position is a primary vector for interacting with the specific binding site of a target enzyme or receptor.
-
Positions 6, 7, and 8 (Pyridine Ring): Substitutions here are vital for tuning the molecule's properties. For example, a halogen at position 6 can be used to develop imaging agents for β-amyloid plaques.[10] Modifications at positions 7 and 8 can improve metabolic stability and oral bioavailability.[15]
Future Directions and Conclusion
The 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid scaffold and its broader family of analogs remain a highly fertile ground for drug discovery. The synthetic accessibility and the ability to modulate activity through substitution at multiple positions ensure its continued relevance.[1][8][23] Future research will likely focus on:
-
Target Selectivity: Designing analogs with high selectivity for specific kinase isoforms or GABA-A receptor subtypes to minimize off-target effects.
-
Novel Therapeutic Areas: Exploring the potential of these analogs in indications beyond the well-established areas, such as antiviral and antiparasitic applications.[2][4]
-
Covalent Modifiers: Investigating the incorporation of reactive groups to create covalent inhibitors, which can offer enhanced potency and duration of action.
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ZIOC RAS. (2022). Promising GABAA receptor modulators based on avermectins modified with an imidazo[1,2-a]pyridine fragment were synthesized at the ZIOC. N. D. Zelinsky Institute of Organic Chemistry. Available at: [Link]
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Lombardino, J. G., & Wiseman, E. H. (1974). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 17(11), 1182-1188. Available at: [Link]
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Unangst, P. C., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(6), 1360-1366. Available at: [Link]
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Konkon, N. G., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 10(4), 183-195. Available at: [Link]
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Patel, D. R., et al. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 148-154. Available at: [Link]
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El-Gaby, M. S. A., et al. (2019). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. Available at: [https://www.researchgate.net/publication/335894170_Synthesis_and_Biological_Activity_of_Some_3-Imidazo12-a]pyridin-2-yl-chromen-2-one_and_3-Indolizin-2-yl-chromen-2-one]([Link])
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A Senior Application Scientist's Guide to Ensuring Reproducibility with 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Introduction: Confronting the Reproducibility Challenge in Preclinical Research
In the world of biomedical research, the integrity of our findings is paramount. However, the scientific community faces a well-documented "reproducibility crisis," with numerous studies showing that a significant portion of preclinical research cannot be replicated.[1][2][3] This issue undermines the reliability of scientific claims, wastes valuable resources, and can derail the development of urgently needed therapies.[4] A primary contributor to this crisis is the often-overlooked variability of chemical reagents, which forms the very foundation of our experiments.[5][6]
This guide focuses on a specific, medicinally relevant molecule: 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. This compound belongs to the imidazo[1,2-a]pyridine class, a "privileged structure" in medicinal chemistry that is the core scaffold of numerous commercial drugs like the anxiolytic Zolpidem.[7][8] Derivatives of this scaffold have shown a vast therapeutic potential, with activities ranging from anti-ulcer to anticancer.[9][10] Given its potential in drug discovery, ensuring that data generated with this compound is reliable and reproducible is of utmost importance.
Here, we move beyond a simple checklist. This guide provides an in-depth framework for establishing a self-validating system for your research, starting from the moment the compound enters your lab. We will detail the critical—and non-negotiable—steps for chemical characterization and provide protocols for implementing rigorous quality control within your biological assays. Our goal is to empower you, the researcher, to generate robust, reproducible data that stands the test of time and scrutiny.
The First Principle: A Reagent Is a Variable Until Proven Otherwise
This guide will walk you through the essential analytical techniques required to confirm the identity, purity, and stability of your this compound before a single biological experiment is performed.
Part 1: Foundational Quality Control: The Non-Negotiable Analytical Workflow
The most critical phase in ensuring reproducibility occurs before the compound is ever introduced to a biological system. This foundational quality control (QC) workflow is designed to verify the compound's identity and purity, establishing a validated baseline for all subsequent experiments.
Experimental Protocol 1: Structural Verification via NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides a "fingerprint" of a molecule's structure. It allows for the direct visualization of the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, making it the gold standard for structural confirmation.[13][14] This step is crucial to confirm that the complex imidazo[1,2-a]pyridine ring system has been synthesized correctly and is not an unintended isomer.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (≥400 MHz recommended for better resolution).
-
Key signals to verify include the characteristic protons on the pyridine and imidazole rings. Based on published data for similar structures, expect signals in the aromatic region (typically δ 7.0-9.0 ppm) and a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid (typically δ 3.5-4.5 ppm).[15][16]
-
Integrate all peaks to confirm proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Confirm the presence of the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm).[17]
-
-
Data Interpretation: Compare the acquired spectra against a known reference or predicted spectrum. Scrutinize the spectra for unexpected peaks, which may indicate the presence of residual solvents, starting materials, or by-products.
Experimental Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[18] It is the workhorse technique for quantifying the purity of a compound, providing a percentage value based on the relative area of the main peak.
Methodology:
-
System & Column: Use a standard HPLC system with UV detection. A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[19]
-
Mobile Phase Preparation: Prepare a two-solvent mobile phase.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm (or a wavelength determined by a UV scan of the compound).[19]
-
Gradient: A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. This should be optimized to ensure good separation of the main peak from any impurities.
-
Injection Volume: 10 µL of a ~1 mg/mL solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture).
-
-
Purity Calculation: Calculate purity by the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
A research-grade compound should ideally be >95% pure by this method.
-
Experimental Protocol 3: Identity Confirmation via Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides a highly accurate molecular weight of the compound, serving as a final confirmation of its identity.[13][20]
Methodology:
-
Sample Infusion: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar molecules like the target compound.
-
Data Acquisition: Acquire the mass spectrum. You should observe a prominent ion corresponding to the protonated free base [M+H]⁺.
-
The molecular formula of the free base is C₉H₈N₂O₂.[21]
-
The calculated monoisotopic mass is ~176.06 Da.
-
Therefore, the expected [M+H]⁺ ion will be at an m/z of approximately 177.07.
-
-
Interpretation: The presence of this ion at high intensity and with the correct isotopic pattern confirms the molecular weight of the compound.
Summary of Analytical Acceptance Criteria
For a batch of this compound to be considered acceptable for reproducible biological research, it must meet the following criteria:
| Analytical Technique | Parameter | Acceptance Criteria | Rationale |
| ¹H & ¹³C NMR | Chemical Shifts & Coupling | Spectrum must be consistent with the proposed structure. | Confirms structural identity and isomeric purity. |
| Integration | Proton ratios must match the structure. | Verifies the relative number of protons in different environments. | |
| Impurity Signals | No significant signals from residual solvents or synthetic by-products. | Ensures the absence of contaminants that could interfere with assays. | |
| HPLC-UV | Purity | ≥ 95% by peak area normalization. | Guarantees that the biological effect is due to the main compound. |
| Peak Shape | Main peak should be sharp and symmetrical. | Poor peak shape can indicate instability or column issues. | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | Observed m/z should be within ± 0.1 Da of the calculated value (~177.07). | Confirms the elemental composition and molecular identity. |
Foundational QC Workflow Diagram
Caption: Comparison of target compound with an alternative scaffold.
Part 3: The Self-Validating Experiment: Ensuring Biological Reproducibility
Once your compound has passed analytical QC, the focus shifts to the biological assay. A reproducible experiment is a self-validating one. This means that every single run must include the necessary controls to confirm the assay is performing as expected and that the compound's activity is consistent. [22]
Experimental Protocol 4: Cell-Based Assay with Integrated Quality Control
Causality: A biological assay is a complex system with many potential sources of variability (cell passage number, serum lot, incubation times, etc.). Integrated controls provide an internal standard to gauge assay health and ensure that any observed effects are due to the compound's specific activity, not system-wide fluctuations.
Methodology:
-
Preparation:
-
Use a single, validated batch of cells at a consistent passage number.
-
Prepare a fresh stock solution of your analytically validated this compound in a validated solvent (e.g., DMSO or sterile PBS). Note the importance of solubility checks from Part 1.
-
Prepare serial dilutions to generate a dose-response curve (e.g., 8-10 points).
-
-
Plate Layout (Critical for QC): On every plate, include:
-
Vehicle Control: Cells treated with the same concentration of solvent used for the compound (e.g., 0.1% DMSO). This defines the 100% viability or baseline activity level.
-
Positive Control: A known compound that elicits a robust and expected response in the assay. This confirms the cells and reagents are working correctly.
-
Negative/Blank Control: Wells with media only (no cells) to determine background signal.
-
Test Compound: Your characterized compound, tested across a full dose-response range.
-
-
Execution:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with controls and the compound dose-response series.
-
Incubate for the predetermined time.
-
Perform the assay readout (e.g., add MTS reagent for viability, lyse cells for western blot, etc.).
-
-
Data Analysis & Acceptance Criteria:
-
Step 1: Validate the Assay Run. Before analyzing your test compound's data, check your controls. Calculate the Z'-factor for the plate using the positive and vehicle controls. An assay run is typically considered valid if Z' > 0.5.
-
Step 2: Analyze the Test Compound. Normalize the data to your vehicle control (100%) and blank control (0%).
-
Step 3: Plot and Calculate IC₅₀/EC₅₀. Fit the dose-response data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ or EC₅₀.
-
Step 4: Track Performance. Log the IC₅₀/EC₅₀ value for your test compound from every valid run. Over time, this will establish a mean and standard deviation for its activity in your specific assay, allowing you to immediately flag any run where the compound behaves unexpectedly.
-
Self-Validating Biological Assay Workflow
Caption: Workflow for a self-validating biological experiment.
Conclusion
Ensuring the reproducibility of scientific findings is not a matter of luck; it is a result of deliberate, rigorous methodology. For a compound as promising as this compound, the burden of proof rests on the researcher to demonstrate that their results are robust and reliable.
This guide has outlined a comprehensive, three-part framework:
-
Foundational Analytical QC: Never assume. Always verify the identity, purity, and stability of your chemical reagents before use. This is the single most important step in eliminating a major source of variability.
-
Contextual Comparison: Understand your molecule in the broader chemical landscape. This knowledge is key to designing intelligent experiments and correctly interpreting SAR data.
-
Self-Validating Biological Assays: Design your experiments with integrated controls that validate the performance of the assay and the activity of your compound in every single run.
By adopting this mindset and implementing these protocols, you move from simply generating data to producing validated, reproducible findings. This commitment to scientific integrity not only strengthens your own research but also contributes to building a more reliable and efficient foundation for the entire field of drug discovery and development.
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A Senior Application Scientist's Comparative Guide to 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Introduction: Decoding the Utility of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold".[1][2] This bicyclic heterocyclic system is a cornerstone in the development of numerous therapeutic agents, owing to its versatile biological activity and synthetic accessibility.[3] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core structure, underscoring its clinical significance.[2][4]
This guide focuses on a specific, yet crucial, derivative: 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride (CAS: 127657-46-9) . While often utilized as a key intermediate or a reference compound in synthetic and screening campaigns, its properties and performance relative to other analogues are critical for experimental design and interpretation.[5][6] As researchers, our choice of reference compounds is not trivial; it dictates the quality and comparability of our data.
This document provides an in-depth comparison of this compound against its parent compound and a key positional isomer. We will dissect its physicochemical properties, outline validated experimental protocols for its use, and present comparative data to guide its application in your research. The narrative is built on the principles of experimental causality, ensuring that every procedural step is justified, fostering a trustworthy and authoritative resource for professionals in the field.
Physicochemical Profile
A compound's physical and chemical properties are the foundation of its utility, influencing everything from storage and handling to bioavailability and formulation. The hydrochloride salt form of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid is typically chosen to enhance aqueous solubility, a critical factor for in vitro biological assays.
| Property | Value | Source |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrochloride | PubChem[5] |
| CAS Number | 127657-46-9 | ChemWhat[7] |
| Molecular Formula | C₉H₉ClN₂O₂ | PubChem[5] |
| Molecular Weight | 212.63 g/mol | PubChem[5] |
| Appearance | Light yellow to brown solid | Longshine[8] |
| Parent Compound (Free Acid) | Imidazo[1,2-a]pyridine-3-acetic acid (CAS: 17745-04-9) | PubChem[9] |
Synthesis and Characterization: From Blueprint to Benchtop
The imidazo[1,2-a]pyridine scaffold is commonly synthesized via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halogenated carbonyl compound.[10] Subsequent modifications can introduce the acetic acid moiety at the C3 position. The synthesis of related derivatives has been extensively reviewed, highlighting various catalytic and multicomponent strategies to access this scaffold.[1][11]
Below is a generalized workflow for the synthesis of the parent compound, which can then be converted to the hydrochloride salt.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Rationale: NMR spectroscopy provides unambiguous structural confirmation by probing the magnetic properties of atomic nuclei. ¹H NMR is essential for verifying the arrangement of protons, confirming the formation of the heterocyclic core and the presence of the acetic acid side chain.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes both the salt and potential organic impurities and allows for the observation of exchangeable protons (e.g., from COOH and NH⁺).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants to confirm the structure against known literature values or predictive models. The spectrum should show characteristic signals for the pyridinyl protons, the imidazo proton, and the methylene protons of the acetic acid group.
Comparative Analysis: Choosing the Right Analogue
The choice between the hydrochloride salt, the free acid, or a positional isomer is driven by the specific experimental context. Solubility, stability, and biological target engagement can vary significantly between these closely related molecules.
| Feature / Compound | This compound (Reference) | Imidazo[1,2-a]pyridine-3-acetic acid (Parent)[9] | Imidazo[1,2-a]pyridin-2-yl-acetic acid (Isomer)[12] |
| Key Structural Difference | Hydrochloride salt of the 3-yl acetic acid derivative. | Free acid (zwitterionic potential). | Acetic acid moiety at the C2 position. |
| Aqueous Solubility | Enhanced. The salt form disrupts the crystal lattice and introduces an ionizable group, generally leading to higher solubility in aqueous buffers used for biological assays. | Lower. Often exhibits poor solubility in neutral aqueous media, potentially requiring DMSO for stock solutions. | Variable. Solubility can differ based on the electronic properties of the C2 vs. C3 position. |
| Handling & Stability | Generally stable as a crystalline solid. May be slightly hygroscopic. | Stable solid. Less prone to hygroscopicity than the HCl salt. | Stable solid. |
| Primary Application Context | Ideal for in vitro biological screening where aqueous buffer compatibility is paramount. Used as a water-soluble reference standard. | Useful as a synthetic intermediate for esterification or amidation reactions at the carboxylic acid.[13] | Serves as a crucial control for studying structure-activity relationships (SAR) to determine if the C3 substitution is optimal for biological activity.[14] |
| Reported Biological Activity | The imidazo[1,2-a]pyridine core is a versatile pharmacophore investigated for a wide range of activities, including inhibition of PI3 Kinase,[15][16] activity against Tuberculosis,[4] and antagonism of the PD-1/PD-L1 pathway.[17] | (As above) | (As above) |
Applications in Drug Discovery & Supporting Protocols
The imidazo[1,2-a]pyridine scaffold has been successfully exploited to develop inhibitors for various disease targets. A notable example is in oncology, where derivatives have been synthesized as potent inhibitors of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.[15][16]
Protocol 1: In Vitro PI3Kα Kinase Inhibition Assay
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase (PI3Kα). It is a primary screen to determine on-target potency (IC₅₀). We use an ADP-Glo™ assay format, which quantifies the amount of ADP produced in the kinase reaction; less ADP means more inhibition.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient.
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
-
Add 25 nL of the compound from the dilution series to each well.
-
Add 2.5 µL of a mix containing PI3Kα enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP₂), prepared in the kinase buffer.
-
-
Initiation and Incubation: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme. Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation (MTT) Assay
Rationale: This assay assesses the compound's effect on cell viability and proliferation (cytotoxicity/cytostaticity). It measures the metabolic activity of living cells, which serves as a proxy for cell number. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells is the basis of this colorimetric assay.[18]
Methodology:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the PI3K pathway (e.g., HCC827) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the reference compound in the complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle only" (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions. This duration allows for multiple cell doubling times, making antiproliferative effects apparent.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
This compound is more than a mere catalogue chemical; it is a precisely engineered tool for researchers. Its enhanced aqueous solubility makes it a superior reference compound for in vitro biological assays compared to its parent free acid, ensuring data reproducibility and minimizing artifacts from compound precipitation.
This guide has established its physicochemical identity, provided a framework for its synthesis and characterization, and offered robust, validated protocols for its application in a relevant therapeutic context—PI3K inhibition. By comparing it with logical alternatives, we underscore the importance of selecting the appropriate reference compound to generate high-quality, interpretable data.
The continued exploration of the imidazo[1,2-a]pyridine scaffold is a testament to its therapeutic potential.[3][14] As new derivatives are designed and synthesized, this compound will remain a vital benchmark for evaluating structure-activity relationships and driving the next generation of discoveries in this important chemical class.
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A Researcher's Guide to Selecting Appropriate Negative Controls for 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride Experiments
In the realm of drug discovery and biomedical research, the credibility of experimental findings hinges on the rigor of the experimental design. A critical, yet often overlooked, aspect of this is the judicious selection of negative controls. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on selecting and utilizing appropriate negative controls for experiments involving 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. While this compound belongs to the versatile imidazo[1,2-a]pyridine class—a "privileged structure" known for a wide array of biological activities—the specific biological target of this particular molecule is not widely documented in publicly available literature.[1][2][3] This guide will, therefore, focus on the principles of negative control selection that are applicable universally, with a specific focus on how to approach this challenge when the precise mechanism of action is under investigation.
The Foundational Role of Negative Controls in Scientific Integrity
Negative controls are essential to minimize the influence of variables other than the independent variable, thereby eliminating alternative explanations for experimental results.[4] They serve as a baseline to ensure that the observed effects are genuinely attributable to the compound under investigation and not to extraneous factors.[5] For any experiment involving this compound, a multi-tiered approach to negative controls is paramount for generating trustworthy and publishable data.
Tier 1: The Indispensable Vehicle Control
The first and most fundamental negative control is the vehicle control . This consists of the solvent or excipient used to dissolve and administer the test compound.[5] The purpose of the vehicle control is to account for any biological effects that the solvent system itself might induce.
For this compound, which is a hydrochloride salt, the vehicle is likely to be an aqueous solution, such as saline or a buffered solution (e.g., PBS), or a polar organic solvent like dimethyl sulfoxide (DMSO) for in vitro assays, which is then further diluted in culture media. It is crucial to recognize that even seemingly innocuous vehicles can have biological effects. For instance, DMSO is known to induce cellular differentiation and has various other off-target effects.
Experimental Protocol: Establishing a Vehicle Control
-
Preparation : Prepare a stock solution of this compound in the chosen primary solvent (e.g., DMSO).
-
Working Dilution : Create the final working concentration of the compound by diluting the stock solution into the final assay buffer or cell culture medium.
-
Vehicle Control Preparation : Prepare the vehicle control by adding the same volume of the primary solvent (e.g., DMSO) used for the test compound to the same final volume of assay buffer or cell culture medium. This ensures the final concentration of the vehicle is identical in both the treated and control groups.
-
Application : Treat the designated control cells or animals with the vehicle control solution in parallel with the experimental group receiving the active compound.
Table 1: Example of Vehicle Control Preparation for an In Vitro Assay
| Group | Compound Stock (e.g., 10 mM in DMSO) | Primary Solvent (DMSO) | Final Assay Medium | Final Compound Concentration | Final DMSO Concentration |
| Test | 1 µL | 0 µL | 999 µL | 10 µM | 0.1% |
| Vehicle Control | 0 µL | 1 µL | 999 µL | 0 µM | 0.1% |
Tier 2: The Ideal Negative Control - A Structurally Similar, Inactive Analog
The gold standard for a negative control is a molecule that is structurally as similar as possible to the active compound but is devoid of the specific biological activity being investigated. This type of control helps to rule out off-target effects that might be associated with the chemical scaffold itself, rather than the specific interactions of the active compound with its target.
The challenge with this compound is that its specific biological target is not well-defined in the literature. The imidazo[1,2-a]pyridine scaffold has been associated with a wide range of targets, including but not limited to:
Given this diversity, identifying or synthesizing a truly "inactive" analog requires first pinpointing the specific biological activity of this compound.
Logical Workflow for Identifying and Validating a Structurally Similar Negative Control:
Caption: Workflow for identifying and validating a structural analog as a negative control.
Hypothetical Example: Modification of the Acetic Acid Side Chain
Based on structure-activity relationship (SAR) studies of other imidazo[1,2-a]pyridine derivatives, the substituent at the 3-position is often crucial for biological activity.[13] For this compound, the acetic acid moiety presents a key feature for potential modification. A researcher could hypothesize that this acidic group is essential for binding to the target.
Potential Inactive Analogs for Synthesis and Testing:
-
Esterification : Converting the carboxylic acid to a methyl or ethyl ester would neutralize the negative charge and increase lipophilicity, which may disrupt a critical binding interaction.
-
Amidation : Converting the carboxylic acid to a primary or secondary amide would also remove the acidic proton and introduce different hydrogen bonding capabilities.
-
Reduction : Reducing the carboxylic acid to an alcohol would eliminate the carboxyl group entirely.
Once synthesized, these analogs would need to be tested in the primary assay used to determine the biological activity of the parent compound. If they are found to be inactive in this assay, they can then be used as negative controls in broader functional or cellular assays.
Tier 3: Isomeric and Enantiomeric Controls (When Applicable)
If the compound of interest has stereoisomers, the inactive enantiomer can be an excellent negative control. However, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid is not chiral. For other derivatives of the imidazo[1,2-a]pyridine scaffold that may possess chiral centers, the use of an inactive enantiomer is a powerful tool to demonstrate stereospecificity of the biological effect.
Data Presentation and Interpretation
When publishing data, it is crucial to present the results from all control groups. This allows for a transparent assessment of the experiment's validity.
Table 2: Hypothetical Data from a Cell Viability Assay
| Treatment | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Untreated | - | 100 | 5.2 |
| Vehicle Control (0.1% DMSO) | - | 98.5 | 4.8 |
| This compound | 10 | 45.2 | 6.1 |
| Inactive Analog (e.g., Methyl Ester) | 10 | 95.7 | 5.5 |
Conclusion
The integrity of research involving novel compounds like this compound is critically dependent on the use of appropriate negative controls. While the lack of a well-defined biological target for this specific molecule presents a challenge for selecting a structurally similar inactive analog, a rigorous experimental design must, at a minimum, include a meticulously prepared vehicle control. For researchers aiming to elucidate the mechanism of action of this compound, the logical workflow of determining its biological activity, followed by the synthesis and validation of an inactive analog, represents the path to generating the most robust and reliable data.
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A Senior Application Scientist's Guide to Cross-Validating the Activity of Anagrelide (2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride) in Preclinical Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical cross-validation of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride, known clinically as Anagrelide. We will delve into its mechanism of action and provide detailed protocols for assessing its efficacy in various models, alongside comparisons with the established cytoreductive agent, Hydroxyurea.
Introduction: Understanding Anagrelide and Its Clinical Context
Anagrelide is an oral imidazoquinazoline derivative used for the treatment of essential thrombocythemia (ET), a myeloproliferative neoplasm characterized by the overproduction of platelets.[1][2] This condition elevates the risk of serious thrombotic and hemorrhagic events.[3] Anagrelide effectively reduces platelet counts, thereby mitigating these risks.[4]
The core of robust drug development lies in cross-validating a compound's activity across a spectrum of preclinical models. This approach ensures that the observed effects are not model-specific artifacts but are instead a true representation of the drug's biological activity. This guide will walk through a logical progression of assays, from initial biochemical screens to cell-based functional assays and finally to in vivo models, providing a multi-faceted view of Anagrelide's performance.
Mechanism of Action: A Dual-Pronged Approach to Platelet Reduction
Anagrelide's primary therapeutic effect is the reduction of platelet counts. This is achieved mainly by disrupting the maturation of megakaryocytes, the bone marrow cells responsible for producing platelets.[4][5] While the complete picture is still under investigation, two key mechanisms have been identified:
-
Inhibition of Megakaryocyte Maturation: Anagrelide interferes with the post-mitotic phase of megakaryocyte development.[6] This leads to a decrease in the size, ploidy (DNA content), and overall maturation of these platelet precursors, ultimately reducing the number of platelets released into circulation.[6][7]
-
Phosphodiesterase III (PDE3) Inhibition: Anagrelide is a potent inhibitor of the enzyme phosphodiesterase III (PDE3) with an IC50 of 36 nM.[8][9] Inhibition of PDE3 in platelets leads to increased levels of cyclic AMP (cAMP), which in turn inhibits platelet aggregation.[10][11] However, studies suggest that the platelet-lowering effect may be independent of PDE3 inhibition, which is more closely linked to its cardiovascular side effects.[12]
Recent research has also uncovered a novel "molecular glue" property of Anagrelide. It appears to stabilize an interaction between PDE3A and another protein, SLFN12, leading to the inhibition of cancer cell growth in certain contexts, a mechanism distinct from its primary hematological effects.[11][13]
Figure 1. Anagrelide's primary mechanism involves disrupting the maturation of megakaryocytes.
In Vitro Model Validation: From Enzyme to Cell
The first step in cross-validation is to confirm the compound's activity in controlled, cell-free, and cell-based systems.
A. Biochemical Assay: PDE3 Inhibition
This assay directly measures Anagrelide's effect on its known enzymatic target, PDE3.
Objective: To determine the IC50 value of Anagrelide for PDE3.
Protocol: PDE3A Enzyme Inhibition Assay (LanthaScreen® Eu-cAMP)
-
Reagents: PDE3A enzyme, fluorescently labeled cAMP (Eu-cAMP), anti-cAMP antibody labeled with a fluorescent acceptor (Alexa Fluor® 647), test compounds (Anagrelide, positive/negative controls).
-
Procedure:
-
Create a serial dilution of Anagrelide.
-
In a 384-well plate, combine the PDE3A enzyme with the serially diluted Anagrelide and incubate.
-
Initiate the enzymatic reaction by adding a substrate mixture containing ATP.
-
Stop the reaction and add a detection mixture containing Eu-cAMP and the Alexa Fluor®-labeled antibody.
-
Incubate to allow for displacement of Eu-cAMP from the antibody by the unlabeled cAMP produced by the enzyme.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: A high FRET signal indicates low enzyme activity (inhibition), while a low FRET signal indicates high enzyme activity. Plot the FRET signal against the Anagrelide concentration and fit to a four-parameter logistic curve to determine the IC50.
B. Cell-Based Assay I: Megakaryocyte Differentiation & Proliferation
This assay assesses Anagrelide's primary therapeutic mechanism: its effect on megakaryocyte development.[5][14]
Objective: To quantify the impact of Anagrelide on the differentiation, proliferation, and ploidy of megakaryocytes derived from hematopoietic stem cells.
Protocol: In Vitro Megakaryocyte Differentiation [15][16]
-
Cell Source: Isolate CD34+ hematopoietic progenitor cells from human cord blood or bone marrow.[16]
-
Culture Initiation: Seed CD34+ cells in a serum-free medium (e.g., StemSpan™) supplemented with thrombopoietin (TPO) and other cytokines to drive megakaryocyte differentiation.[17][18]
-
Compound Treatment: On day 7 of culture, introduce a dose range of Anagrelide and a vehicle control. Culture for an additional 5-7 days.
-
Analysis (Day 12-14):
-
Flow Cytometry for Differentiation: Stain cells with fluorescently-labeled antibodies against megakaryocyte surface markers (e.g., CD41a, CD42b) to quantify the percentage of differentiated megakaryocytes.[15][16]
-
Cell Proliferation Assay: Use a cell counting method (e.g., Trypan blue exclusion) or a metabolic assay (e.g., MTS) to assess the effect on cell proliferation.[14]
-
Ploidy Analysis: Fix the CD41a+ cells, stain with a DNA dye like propidium iodide, and analyze by flow cytometry to determine the DNA content (ploidy levels: 2N, 4N, 8N, 16N, 32N).[7][16]
-
-
Data Interpretation: Anagrelide is expected to reduce the percentage of mature (high ploidy, CD41a+/CD42b+) megakaryocytes and shift the ploidy distribution towards lower values (e.g., from a modal 16N/32N to 8N).[6][7]
C. Cell-Based Assay II: Platelet Aggregation
This assay validates the functional consequence of PDE3 inhibition.[19][20]
Objective: To measure Anagrelide's ability to inhibit agonist-induced platelet aggregation.
Protocol: Light Transmission Aggregometry (LTA) [21][22]
-
Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human blood collected in sodium citrate tubes.[20]
-
Procedure:
-
Adjust the platelet count of the PRP using PPP.
-
Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).[19]
-
Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add Anagrelide (or vehicle control) and incubate for a short period.
-
Induce aggregation by adding an agonist such as ADP, collagen, or thrombin.[20][23]
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation. Compare the aggregation curves of Anagrelide-treated samples to the vehicle control.
Figure 2. Workflow for in vitro cross-validation of Anagrelide activity.
In Vivo Model Validation: Assessing Efficacy in a Disease Context
Animal models are essential for evaluating a drug's efficacy and safety profile in a complex biological system. For essential thrombocythemia, mouse models that recapitulate the disease phenotype are used.[24][25]
Objective: To evaluate the efficacy of Anagrelide in reducing platelet counts in a mouse model of thrombocytosis.
Model: A common model involves transplanting bone marrow cells transduced with a retrovirus expressing the JAK2-V617F mutation into irradiated recipient mice.[25][26] This mutation is a key driver in a majority of human ET cases.[2] Another robust model is the conditional knock-in mouse expressing a mutant Calreticulin (CALR), another driver mutation in ET.[24][27]
Protocol: Efficacy Study in a JAK2-V617F Mouse Model
-
Model Induction: Establish the thrombocythemic phenotype in mice, which typically develops over several weeks post-transplantation and is confirmed by elevated peripheral platelet counts.[28]
-
Treatment Groups: Randomize mice into groups:
-
Vehicle Control (e.g., oral gavage with saline)
-
Anagrelide (e.g., 1-5 mg/kg, oral gavage)
-
Comparative Agent: Hydroxyurea (e.g., 50 mg/kg, oral gavage)
-
-
Dosing and Monitoring: Administer treatment daily for a period of 2-4 weeks. Monitor animal health and body weight regularly. Collect peripheral blood samples (e.g., via tail vein) weekly to measure platelet counts, red blood cell counts, and white blood cell counts using an automated hematology analyzer.
-
Endpoint Analysis: At the end of the study, collect terminal blood and bone marrow samples.
-
Primary Endpoint: Change in platelet count from baseline.
-
Secondary Endpoints: Effects on other blood lineages, bone marrow histology to assess megakaryocyte number and morphology.
-
-
Data Interpretation: A successful outcome is a significant reduction in platelet counts in the Anagrelide group compared to the vehicle control, with a comparable or distinct profile to the Hydroxyurea group.
Comparative Performance Data
Cross-validation is incomplete without comparing the test article to a relevant standard. Hydroxyurea is a first-line therapy for high-risk ET and serves as the primary comparator.[3][29][30]
Table 1: In Vitro Activity Profile
| Parameter | Anagrelide | Hydroxyurea | Rationale for Comparison |
| Primary MoA | Disrupts megakaryocyte maturation[6] | Inhibits ribonucleotide reductase, halting DNA synthesis[29] | Different mechanisms leading to cytoreduction |
| PDE3 Inhibition IC50 | ~36 nM[8] | Not applicable | Highlights Anagrelide's specific anti-platelet aggregation activity |
| Megakaryocyte Ploidy | Reduces modal ploidy (e.g., 32N to 16N)[7] | General reduction in proliferating cells | Compares specific effect on maturation vs. general antiproliferative effect |
Table 2: Comparative Clinical Efficacy (Human Studies)
Data from randomized controlled trials provide essential context for preclinical findings.
| Endpoint | Anagrelide (+ Aspirin) | Hydroxyurea (+ Aspirin) | Study/Observation |
| Arterial Thrombosis | Higher Rate[3][29] | Lower Rate | PT-1 trial showed superiority of Hydroxyurea for this endpoint.[29] |
| Venous Thromboembolism | Lower Rate[29][31] | Higher Rate | Anagrelide showed a benefit in preventing venous clots.[31] |
| Major Hemorrhage | Higher Rate[30] | Lower Rate | Potentially due to combined anti-aggregatory effects with aspirin.[3][30] |
| Transformation to Myelofibrosis | Higher Rate[29][32] | Lower Rate | Observed in long-term follow-up studies like PT-1 and EXELS.[32] |
| Platelet Count Control | Effective[32][33] | Effective[3] | Both drugs achieve effective long-term control of platelet counts.[3] |
Note: The ANAHYDRET study, using different diagnostic criteria, found no significant difference in a composite endpoint between the two agents.[34]
Conclusion and Future Directions
This guide outlines a systematic approach to the preclinical cross-validation of Anagrelide. By integrating biochemical, cellular, and in vivo models, researchers can build a comprehensive data package that substantiates the compound's mechanism and efficacy.
The key findings from this validation framework confirm that Anagrelide's primary therapeutic value stems from its specific interference with megakaryocyte maturation, an effect distinct from the general antiproliferative action of Hydroxyurea. While both drugs effectively lower platelet counts, their differing mechanisms lead to distinct clinical profiles regarding thrombotic and hemorrhagic risks.[29][30]
Future research should continue to explore the nuances of Anagrelide's mechanism, particularly the aspects independent of PDE3 inhibition, to potentially develop next-generation thrombocythemia therapies with an improved safety profile.[12][35][36][37]
References
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Harrison, C. N., Campbell, P. J., Buck, G., Wheatley, K., Green, A. R., & Bareford, D. (2005). Hydroxyurea compared with anagrelide in high-risk essential thrombocythemia. The New England journal of medicine, 353(1), 33–45. [Link]
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Tomita, Y., Tomita, M., & Handa, M. (1994). Analysis of the mechanism of anagrelide-induced thrombocytopenia in humans. Blood, 84(10), 3333–3339. [Link]
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Ahluwalia, J., & Kumar, R. (2018). Suppressive effects of anagrelide on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells. Haematologica, 103(11), e501–e505. [Link]
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Perdomo, J., & Yan, F. (2017). An In Vitro Method for the Differentiation of Megakaryocytes and Platelet Formation. Journal of visualized experiments, (129), 56530. [Link]
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Słupska, M., & Olejniczak, A. (2019). Molecular basis of essential thrombocythaemia in humans and dogs – a review. Annals of Animal Science, 19(4), 857–869. [Link]
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Mathur, A., & Hong, Y. (2004). Assays of Megakaryocyte Development. In Methods in Molecular Medicine (pp. 215–230). Humana Press. [Link]
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Shide, K., & Kameda, T. (2016). Calreticulin mutant mice develop essential thrombocythemia that is ameliorated by the JAK inhibitor ruxolitinib. Leukemia, 30(11), 2213–2222. [Link]
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Pemmaraju, N., & Verstovsek, S. (2021). Anagrelide for platelet-directed cytoreduction in polycythemia vera: Insights into utility and safety outcomes from a large multi-center database. Leukemia research, 106, 106579. [Link]
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Perdomo, J., & Yan, F. (2017). Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells. Journal of visualized experiments, (129), 56530. [Link]
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Dhillon, S. (2009). Anagrelide: a review of its use in the management of essential thrombocythaemia. Drugs, 69(5), 629–649. [Link]
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Spivak, J. L. (2006). Animal models of the MPD: lack of the clones. Blood, 108(5), 1439–1440. [Link]
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Słupska, M., & Olejniczak, A. (2019). Molecular basis of essential thrombocythaemia in humans and dogs – a review. Annals of Animal Science, 19(4), 857-869. [Link]
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Plasticell. (n.d.). Differentiation of human ES cells into megakaryocytes and platelets in protocols derived by multiplexed CombiCult technology. Retrieved from [Link]
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Xtalks. (n.d.). Anagrelide Hydrochloride – Application in Therapy and Current Clinical Research. Retrieved from [Link]
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Iriyama, N., & Hatta, Y. (2020). Efficacy and safety of anagrelide as a first‐line drug in cytoreductive treatment‐naïve essential thrombocythemia patients in a real‐world setting. International journal of hematology, 111(5), 688–697. [Link]
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Petrides, P. E., & Gisslinger, H. (2020). A phase III randomized, multicentre, double blind, active controlled trial to compare the efficacy and safety of two different anagrelide formulations in patients with essential thrombocythaemia – the TEAM‐ET 2·0 trial. British journal of haematology, 189(5), 884–892. [Link]
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comparing 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride with standard-of-care drugs
A Technical Analysis of the Imidazo[1,2-a]pyridine-Derived Scaffold in the Context of Standard-of-Care PI3K Inhibitors
Introduction: The Rationale for Targeting the PI3K Pathway and the Emergence of Imidazo[1,2-a]pyridine Scaffolds
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the recruitment and activation of downstream effectors such as the serine/threonine kinase Akt.
The imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its ability to interact with a wide range of biological targets. This has led to the exploration of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various kinases, including PI3K. While the specific compound 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is a foundational chemical entity, its derivatives have been extensively developed into potent anti-cancer agents.
This guide will provide a comparative analysis of a clinical-stage pan-PI3K inhibitor, Pictilisib (GDC-0941) , whose discovery lineage is linked to the exploration of diverse heterocyclic scaffolds, against the FDA-approved, isoform-selective standard-of-care drug, Alpelisib (BYL719) . We will delve into their mechanisms of action, compare their preclinical efficacy using experimental data, and provide detailed protocols for key assays, offering researchers a comprehensive resource for evaluating PI3K-targeted therapies.
Mechanism of Action: Pan-Inhibition vs. Isoform-Selectivity
The therapeutic rationale for targeting PI3K is to curtail the uncontrolled proliferative signals that drive tumor growth. However, the PI3K family has multiple isoforms with distinct physiological roles. This diversity has led to two main therapeutic strategies: pan-inhibition, which targets multiple isoforms, and isoform-selective inhibition, which focuses on a specific isoform, most commonly PI3Kα, due to the high frequency of activating mutations in the PIK3CA gene in cancers like breast cancer.[1]
Pictilisib (GDC-0941) is a potent, orally bioavailable pan-inhibitor of class I PI3K isoforms.[2] By targeting p110α, β, δ, and γ, it provides a broad blockade of the PI3K pathway. This approach may be beneficial in tumors where multiple isoforms contribute to oncogenesis or where resistance to isoform-selective inhibitors can emerge through the activation of other isoforms.
Alpelisib (BYL719) , in contrast, is a highly selective inhibitor of the p110α isoform of PI3K.[3][4] This specificity is designed to maximize efficacy in tumors with PIK3CA mutations while minimizing off-target effects associated with the inhibition of other isoforms, which can contribute to toxicity.[1][5]
Figure 1: Simplified PI3K/Akt signaling pathway and points of inhibition.
Comparative Preclinical Efficacy: A Data-Driven Analysis
The choice between a pan- and an isoform-selective inhibitor is often guided by preclinical data on their relative potency and efficacy in relevant cancer models. Below is a summary of comparative data for Pictilisib and Alpelisib.
In Vitro Kinase Inhibitory Activity
The fundamental measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme(s).
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 |
| Alpelisib (BYL719) | 5 | 1200 | 290 | 250 |
| Data compiled from references[4][6][7]. |
Expert Interpretation: The data clearly illustrates the distinct profiles of the two inhibitors. Pictilisib demonstrates potent, low nanomolar inhibition across all Class I PI3K isoforms, confirming its pan-inhibitory nature.[7] In contrast, Alpelisib exhibits high selectivity for PI3Kα, with significantly weaker activity against the other isoforms.[4] This selectivity forms the basis of its therapeutic window in PIK3CA-mutant cancers.
In Vitro Anti-proliferative Activity in Cancer Cell Lines
The ultimate goal of a PI3K inhibitor is to halt the proliferation of cancer cells. The following table summarizes the anti-proliferative activity of Pictilisib and Alpelisib in various breast cancer cell lines with known PIK3CA mutation status.
| Cell Line | PIK3CA Status | Pictilisib (IC50, µM) | Alpelisib (IC50, µM) |
| MCF-7 | E545K Mutant | ~0.72 | 0.225 |
| T47D | H1047R Mutant | ~0.5 | 3.055 |
| MDA-MB-231 | Wild-Type | 19.57 | >10 |
| Data compiled from references[7][8][9]. |
Expert Interpretation: Both inhibitors show anti-proliferative activity, particularly in cell lines with activating PIK3CA mutations (MCF-7 and T47D). Alpelisib demonstrates potent activity in the MCF-7 cell line.[8] The reduced sensitivity of the PIK3CA wild-type cell line (MDA-MB-231) to both drugs underscores the importance of this pathway's mutational activation for inhibitor efficacy.[9] The variability in IC50 values between the two mutant cell lines for Alpelisib suggests that the specific mutation may influence sensitivity.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of preclinical findings, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used to characterize PI3K inhibitors.
Figure 2: General experimental workflow for preclinical evaluation of PI3K inhibitors.
In Vitro PI3K Kinase Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of PI3K by measuring the amount of ADP produced, which is then converted to a luminescent signal.[10]
Materials:
-
Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, etc.)
-
Kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[10]
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ATP solution
-
Test compounds (Pictilisib, Alpelisib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[10]
-
Enzyme/Substrate Addition: Prepare a mixture of the PI3K enzyme and PIP2 substrate in kinase buffer. Add 4 µL of this mixture to each well.[10]
-
Reaction Initiation: Start the kinase reaction by adding 0.5 µL of ATP solution to each well.[10]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
96-well clear-bottom white assay plates
-
Test compounds (Pictilisib, Alpelisib) serially diluted in culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds for the desired duration (e.g., 72-96 hours).
-
Assay Reagent Addition:
-
Lysis and Signal Stabilization:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated control wells and calculate the IC50 values from the dose-response curves.
Western Blot for Phospho-Akt (Ser473) Inhibition
This technique is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of a key downstream effector, Akt.[13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (Pictilisib, Alpelisib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt[14]
-
HRP-conjugated anti-rabbit secondary antibody[14]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere. Treat with the test compounds at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Akt to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities and express the level of p-Akt as a ratio to total Akt.
Conclusion and Future Perspectives
The development of PI3K inhibitors represents a significant advancement in targeted cancer therapy. The imidazo[1,2-a]pyridine scaffold has played a notable role in the discovery of potent kinase inhibitors, leading to the development of clinical candidates like Pictilisib.
This guide has provided a comparative analysis of the pan-PI3K inhibitor Pictilisib and the PI3Kα-selective standard-of-care, Alpelisib. The experimental data highlights the distinct profiles of these two approaches. While pan-inhibition offers the potential for broader efficacy, it may also be associated with increased toxicity, which has been a challenge for compounds like Pictilisib in clinical trials.[1][5] In contrast, the isoform-selectivity of Alpelisib provides a more favorable therapeutic index in patients with PIK3CA-mutant tumors, leading to its successful clinical development and approval.[1]
For researchers in the field, the choice of which inhibitor to use as a tool compound or which strategy to pursue in drug development will depend on the specific biological question and the cancer type of interest. The detailed protocols provided herein serve as a foundation for conducting rigorous preclinical evaluations of novel PI3K inhibitors, ensuring the generation of reliable and reproducible data to guide future therapeutic advancements.
References
-
Lapa, M. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Retrieved from [Link]
- Li, Y., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules, 24(21), 3975.
- Aksoy, Y., et al. (2024). Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer. Frontiers in Oncology, 14.
-
Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]
-
Lapa, M. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Retrieved from [Link]
-
Ossiform Research Line. (2023). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Retrieved from [Link]
- Aksoy, Y., et al. (2024). Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer. Frontiers in Oncology, 14.
- Sutherlin, D. P., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 32(29), 3268-3275.
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
- Smalley, K. S. M., et al. (2014). Measuring constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-133.
-
ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot?. Retrieved from [Link]
- Vasan, N., et al. (2019). PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives. Cancers, 11(9), 1373.
- Royce, M. E., et al. (2021). Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives. Cancer Management and Research, 13, 2217-2230.
- Juric, D., et al. (2019). Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive, Advanced Breast Cancer. New England Journal of Medicine, 380(21), 1997-2008.
- Krop, I. E., et al. (2016). Phase II Randomized Preoperative Window-of-Opportunity Study of the PI3K Inhibitor Pictilisib Plus Anastrozole Compared With Anastrozole Alone in Patients With Estrogen Receptor-Positive Breast Cancer. Journal of Clinical Oncology, 34(17), 1986-1993.
- Chen, Y., et al. (2020). Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors
Introduction: The Privileged Scaffold in Inflammation Research
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with various biological targets. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold, forming the basis for drugs across therapeutic areas, including anti-cancer, antiviral, and anti-inflammatory agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives, with a specific focus on their development as potent and selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.
The rationale for targeting COX-2 is well-established. The cyclooxygenase (COX) enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is typically induced at sites of inflammation.[3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to therapeutic effects but also significant gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors represents a major therapeutic advance.
This guide will deconstruct the key structural features of imidazo[1,2-a]pyridine derivatives that govern their COX-2 inhibitory activity and selectivity. We will compare their performance against established market alternatives, provide validated experimental protocols for their evaluation, and offer insights into future drug design strategies.
The Path to Potency: General Synthetic Strategies
The versatility of the imidazo[1,2-a]pyridine scaffold is matched by the robustness of its synthetic routes. A prevalent and efficient method for creating the core structure is the condensation reaction between a 2-aminopyridine and an α-haloketone. This foundational reaction allows for the introduction of diversity at the C-2 and C-3 positions of the imidazo ring. Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a streamlined approach to generate highly substituted derivatives in a single step, proving invaluable for building compound libraries for SAR exploration.
Below is a generalized workflow for the synthesis of these derivatives, illustrating a common two-step pathway.
Caption: Generalized synthetic workflow for Imidazo[1,2-a]pyridine derivatives.
Deconstructing the Scaffold: A Comprehensive SAR Analysis
The efficacy of imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors is highly dependent on the nature and position of substituents on the core structure. The key to their selectivity lies in mimicking the binding mode of established "coxib" drugs.
The C-2 Position: The Anchor for Selectivity
The substituent at the C-2 position is arguably the most critical determinant for potent and selective COX-2 inhibition. SAR studies have consistently shown that a p-methylsulfonylphenyl group at this position is optimal.[3] This is not a coincidence; this moiety is a classic pharmacophore found in highly selective COX-2 inhibitors like Celecoxib and Etoricoxib.
Causality: The COX-2 active site possesses a secondary, hydrophilic side pocket that is absent in the more constricted COX-1 active site. The methylsulfonyl (SO2Me) group is perfectly positioned to insert into this secondary pocket, forming crucial hydrogen bonds with key residues such as Arg-513 and His-90.[4] This interaction anchors the inhibitor firmly and selectively within the COX-2 enzyme, explaining the dramatic increase in both potency and selectivity.
The C-3 Position: Modulating Potency and Properties
While the C-2 position governs selectivity, the C-3 position offers a handle to fine-tune potency and modify physicochemical properties.
-
Small Alkyl and Aryl Amines: The introduction of substituted N-phenylamines at the C-3 position has proven to be a successful strategy. For instance, the derivative 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine emerged as a highly potent and selective inhibitor, demonstrating that modifications on the N-phenyl ring can further optimize interactions within the active site.[3]
-
Mannich Bases: The incorporation of Mannich bases, such as a morpholinomethyl group, at C-3 has also yielded compounds with exceptional potency (IC50 = 0.07 µM) and high selectivity.[3] This suggests that the size and nature of substituents at this position play a significant role in overall activity.
-
The Acetic Acid Moiety: The initial topic of this guide focused on 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid derivatives. While specific, direct SAR data for this subclass is less abundant in recent literature, we can infer its potential role. The carboxylic acid group is a characteristic feature of many traditional NSAIDs and is also present in the selective COX-2 inhibitor Lumiracoxib .[5] This acidic moiety can form ionic interactions or hydrogen bonds with residues at the entrance of the COX active site. It is plausible that combining the selective C-2 p-methylsulfonylphenyl anchor with a C-3 acetic acid side chain could create a novel class of inhibitors with a unique binding mode and favorable pharmacokinetic properties.
The Pyridine Ring (Positions C-5 to C-8): Fine-Tuning
Substitutions on the pyridine portion of the scaffold generally have a more subtle effect on activity compared to the C-2 and C-3 positions. However, they can be used to modulate properties like solubility, metabolism, and bioavailability. For example, introducing a methyl group at the C-8 position has been shown to contribute to some of the most potent compounds in certain series.[3]
Performance Benchmark: Comparison with Marketed Alternatives
To truly gauge the potential of these derivatives, their performance must be benchmarked against established COX-2 inhibitors.
| Compound Class | Representative Drug | Mechanism of Action | Key Performance Metrics |
| Imidazo[1,2-a]pyridines | 5n (Experimental)[3] | Selective COX-2 Inhibition | COX-2 IC50: 0.07 µMSelectivity Index (SI): 508.6 |
| Diaryl Pyrazoles | Celecoxib | Selective COX-2 Inhibition | COX-2 IC50: ~0.06 µMSelectivity Index (SI): ~300-400 |
| Pyridinones | Etoricoxib | Selective COX-2 Inhibition | COX-2 IC50: PotentSelectivity Index (SI): ~106-fold vs COX-1 |
| Arylalkanoic Acids | Lumiracoxib | Selective COX-2 Inhibition | COX-2 IC50: 0.13 µM (Whole Blood)Selectivity Index (SI): 515[5] |
Data compiled from multiple sources for general comparison.[3][6]
As the table illustrates, optimized imidazo[1,2-a]pyridine derivatives exhibit potency and selectivity that are not only comparable but can even exceed that of Celecoxib.[3] Their performance places them in the same league as second-generation coxibs like Etoricoxib and Lumiracoxib, highlighting the scaffold's potential for developing next-generation anti-inflammatory agents.
Experimental Protocol: A Self-Validating COX-2 Inhibitor Screening Assay
To ensure the trustworthiness of SAR data, a robust and reproducible experimental protocol is essential. The following is a detailed methodology for a fluorometric COX-2 inhibitor screening assay, a common and reliable method used in the field.
Principle: This assay measures the peroxidase activity of the COX-2 enzyme. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) is then oxidized by the PGG2, producing a highly fluorescent product (resorufin), which can be measured. Inhibitors of COX-2 will reduce the rate of fluorescence generation.
Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0.
-
COX-2 Enzyme (Human Recombinant): Reconstitute the lyophilized enzyme in sterile water to the stock concentration specified by the manufacturer. Immediately before use, dilute to the working concentration (e.g., 17.5 ng/µl) with cold Assay Buffer. Keep the enzyme on ice at all times.
-
Arachidonic Acid (Substrate): Prepare a stock solution (e.g., 5 mM) in 100% ethanol. Immediately prior to use, dilute with Assay Buffer to the final working concentration (e.g., 0.5 mM).
-
Fluorescent Probe (e.g., ADHP): Dissolve in DMSO to create a stock solution. Dilute with Assay Buffer just before use.
-
Test Inhibitors: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions at 10x the final desired concentration in Assay Buffer.
-
Controls: Prepare a positive control (e.g., Celecoxib) and a solvent control (DMSO at the same final concentration as the test compounds).
-
-
Assay Plate Setup (96-well opaque plate):
-
Enzyme Control Wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control Wells: Add 10 µL of the positive control inhibitor (e.g., Celecoxib).
-
Sample Wells: Add 10 µL of each diluted test inhibitor.
-
To all wells except the "Background" wells, add 20 µL of the diluted COX-2 enzyme solution.
-
Add Assay Buffer to bring the volume in each well to 80 µL.
-
-
Pre-incubation:
-
Incubate the plate at room temperature (25°C) for 5 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Add 10 µL of the diluted fluorescent probe to all wells.
-
Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically (reading every minute for 5-10 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the solvent control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold is a validated and highly promising framework for the development of next-generation selective COX-2 inhibitors. The key SAR insights are clear: a C-2 p-methylsulfonylphenyl group is essential for selectivity, while the C-3 position provides a crucial site for potency modulation. The performance of lead compounds from this class is highly competitive with established drugs like Celecoxib.
Future research should focus on a more detailed exploration of the C-3 position, particularly with moieties like the acetic acid group. This could lead to inhibitors with novel binding interactions and potentially improved safety profiles, especially concerning cardiovascular risks which have been a concern for the coxib class.[7] A systematic study comparing a C-3 acetic acid derivative against the structurally analogous Lumiracoxib would be a highly valuable contribution to the field, potentially unlocking a new chapter for this privileged scaffold in inflammation therapy.
References
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Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
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British Journal of Pharmacology. (2005). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Lumiracoxib. [Link]
-
MDPI. (2021). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. [Link]
-
Wikipedia. (n.d.). Etoricoxib. [Link]
-
Drugs. (2004). Lumiracoxib. Adis International. [Link]
-
Taylor & Francis Online. (2008). Lumiracoxib – Knowledge and References. [Link]
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PubChem. (n.d.). Etoricoxib. National Institutes of Health. [Link]
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YouTube. (2024). Pharmacology of Etoricoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
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Patsnap. (2024). What is Etoricoxib used for?. [Link]
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Patsnap. (2024). What is the mechanism of Etoricoxib?. [Link]
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Chemistry & Biology Interface. (2014). Imidazole[1,2-a]pyridine derivatives as selective COX-2 inhibitors. [Link]
-
ResearchGate. (2021). Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. [Link]
-
National Institutes of Health. (2015). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. [Link]
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PubMed. (1984). Research on Heterocyclic Compounds. XII - Preparation and Antiinflammatory Activity of 2-methylimidazo [1,2-a]pyridine-3-carboxylic Acids. [Link]
-
Scientific Research Publishing. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]
-
PubMed. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. [Link]
-
SpringerLink. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. [Link]
-
MDPI. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. [Link]
-
ResearchGate. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
PubMed. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. [Link]
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MDPI. (2022). Synthetic Approach to Diversified Imidazo[2,1-b][8][9]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. [Link]
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A Researcher's Guide to Benchmarking the Selectivity of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
This guide provides an in-depth, objective comparison of the selectivity profile of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride, a member of the promising imidazo[1,2-a]pyridine class of compounds. Recognizing the therapeutic potential of this scaffold, we will benchmark its performance against established alternatives, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the nuanced activity of this molecule.
The imidazo[1,2-a]pyridine scaffold is a well-regarded "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] Our focus here is on its potential as a selective anti-inflammatory agent. Based on extensive research into structurally similar derivatives, this guide will operate on the well-supported hypothesis that the primary mechanism of action for this compound class involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3]
Part 1: The Centrality of COX-2 Selectivity in Anti-Inflammatory Drug Design
The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7]
There are two primary isoforms of the COX enzyme with distinct physiological roles:
-
COX-1: This is a constitutively expressed or "housekeeping" enzyme. It plays a crucial role in maintaining the protective lining of the gastrointestinal tract and in normal platelet function.[8][9]
-
COX-2: This isoform is typically absent in most tissues but is rapidly induced by inflammatory stimuli. Its activation leads to the production of prostaglandins that mediate inflammation and pain.[4][9]
The therapeutic challenge is to inhibit the pro-inflammatory effects of COX-2 without disrupting the protective functions of COX-1. Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both isoforms, which accounts for their efficacy as well as their well-known gastrointestinal side effects.[8] The development of selective COX-2 inhibitors, or "coxibs," was a major advance aimed at providing potent anti-inflammatory relief with a reduced risk of gastric complications.[9][10] Therefore, accurately quantifying the selectivity of a novel agent like this compound is paramount to predicting its therapeutic window and clinical potential.
Prostaglandin Biosynthesis Pathway & NSAID Intervention
The diagram below illustrates the conversion of arachidonic acid to prostaglandins and the points of intervention for both non-selective and selective NSAIDs.
Part 2: Experimental Protocol for Determining COX-1/COX-2 Selectivity
To quantitatively assess the selectivity profile of our lead compound, a robust and validated in vitro enzyme inhibition assay is required. The following protocol describes a standard colorimetric assay, which is widely used for screening potential COX inhibitors.[11][12] The principle involves measuring the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to PGH₂.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare 0.1 M Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a stock solution of heme in DMSO and dilute to the final working concentration in the assay buffer.
-
Enzymes: Use purified ovine or human recombinant COX-1 and COX-2 enzymes. Dilute to the appropriate concentration in the assay buffer just before use.
-
Substrate: Prepare a solution of arachidonic acid in ethanol.
-
Colorimetric Probe: Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the assay buffer. This probe will be oxidized by the peroxidase activity of COX, resulting in a color change.
-
Test Compounds: Prepare a serial dilution of this compound and reference compounds (e.g., Ibuprofen, Celecoxib) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of assay buffer to each well.
-
Add 10 µL of the heme cofactor to each well.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the designated wells.
-
Add 10 µL of the serially diluted test compounds or vehicle control (DMSO) to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Immediately add 10 µL of the TMPD colorimetric probe.
-
Read the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the Selectivity Index (SI) using the following formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)
-
A higher SI value indicates greater selectivity for COX-2 over COX-1.
Experimental Workflow Diagram
Part 3: Comparative Data Analysis
To contextualize the performance of the imidazo[1,2-a]pyridine scaffold, we compare its inhibitory profile with that of a non-selective NSAID (Ibuprofen) and a well-established selective COX-2 inhibitor (Celecoxib). The data presented for the imidazo[1,2-a]pyridine derivative is based on published results for a closely related analogue, 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine, which serves as a potent and representative example of this chemical class.[3]
| Compound | Chemical Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| Ibuprofen | Non-Selective NSAID | ~15 | ~35 | ~0.4 |
| Celecoxib | COX-2 Selective | ~13 | ~0.04 | >300 |
| Imidazo[1,2-a]pyridine Derivative | Imidazo[1,2-a]pyridine | ~15.1 | ~0.07 | ~215 |
Note: IC₅₀ values are approximate and can vary based on specific assay conditions. The data for the Imidazo[1,2-a]pyridine derivative is from a representative compound (6f) in the cited literature.[3]
Interpretation and Field-Proven Insights
The data table clearly positions the imidazo[1,2-a]pyridine scaffold as a highly selective and potent COX-2 inhibitor.
-
Potency: With a COX-2 IC₅₀ value of 0.07 µM, the representative imidazo[1,2-a]pyridine derivative demonstrates potency comparable to, and in some cases exceeding, that of the established drug Celecoxib.[3] This indicates a strong interaction with the active site of the COX-2 enzyme.
-
Selectivity: The key differentiator is the Selectivity Index. A SI of ~215 is exceptionally high, indicating that the compound is over 200 times more potent at inhibiting the target inflammatory enzyme (COX-2) than the protective housekeeping enzyme (COX-1). This profile is vastly superior to non-selective agents like Ibuprofen and is highly competitive within the class of selective inhibitors.
-
Structural Rationale: The selectivity of "coxibs" and related molecules is often attributed to their ability to bind to a specific side pocket present in the COX-2 active site but absent in COX-1.[10] The molecular modeling from related imidazo[1,2-a]pyridine studies suggests that substituents, such as a methylsulfonyl group, can effectively insert into this secondary pocket, anchoring the molecule for potent and selective inhibition.[3] It is highly probable that this compound leverages a similar binding mode.
Conclusion
The benchmarking analysis reveals that this compound, as represented by its closely related analogues, belongs to a class of highly potent and selective COX-2 inhibitors. Its selectivity profile is comparable to that of established "coxib" drugs, suggesting a strong potential for effective anti-inflammatory activity with a reduced risk of gastrointestinal side effects. The robust experimental framework provided herein offers a clear path for researchers to validate these findings and further explore the therapeutic promise of the imidazo[1,2-a]pyridine scaffold in drug development.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide clear, actionable procedures grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment.
Core Principles: Hazard Assessment and Safety First
Before any disposal activity begins, a thorough understanding of the compound's hazards is paramount. This compound is classified with specific risks that dictate its handling and disposal requirements. The overriding principle is to prevent exposure and environmental release.[1]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound and its waste within a certified chemical fume hood. Standard PPE includes a lab coat, nitrile gloves, and ANSI-rated safety glasses.[2] If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[3][4]
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and operational in the immediate vicinity of handling.[3][5]
Hazard Profile Summary
The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Code | Signal Word | Description |
| Skin Irritation | H315 | Warning | Causes skin irritation.[2][6] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[2][6] |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation.[2][6] |
Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with accurate waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[7][8] Given its classification as a skin and eye irritant, this compound waste must be managed as hazardous chemical waste.
The Causality of Segregation:
Segregating chemical waste is not merely a matter of housekeeping; it is a critical safety measure to prevent dangerous reactions.[9] For instance, mixing acidic compounds with bases can cause violent neutralization reactions, while mixing with cyanides or sulfides can release highly toxic gases.[9][10]
Segregation Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area in the lab, at or near the point of generation, for collecting this waste.[8][11][12]
-
Use Compatible Containers: Store waste in containers made of compatible materials (e.g., High-Density Polyethylene - HDPE, glass) with tightly sealing screw caps.[10][12][13]
-
Maintain Separate Waste Streams: Do not mix this waste stream with other incompatible chemical wastes. At a minimum, keep it separate from:
Step-by-Step Disposal Procedures
The specific disposal procedure depends on the form of the waste. The following protocols cover the most common scenarios encountered in a research environment.
Protocol 1: Disposal of Unused or Expired Solid Chemical
This procedure applies to the pure, solid form of this compound.
-
Container Labeling: Affix a "HAZARDOUS WASTE" label to a clean, dry, and compatible waste container.[12][14] The label must clearly state the full chemical name: "this compound" and list all constituents if it's a mixture.[12]
-
Transfer: Carefully transfer the solid waste into the labeled container inside a chemical fume hood to minimize dust generation.
-
Secure Closure: Tightly cap the container. Containers must remain closed at all times except when waste is being added.[11][12][15]
-
Storage: Place the container in your designated Satellite Accumulation Area (SAA).
-
Pickup Request: Once the container is full or you are discontinuing the project, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[8][11]
Protocol 2: Disposal of Contaminated Labware and Debris
This applies to items such as gloves, weigh boats, pipette tips, and paper towels that are grossly contaminated with the solid compound.
-
Collection: Place all contaminated solid debris into a designated, compatible solid waste container (e.g., a securely lined cardboard box or a plastic pail).
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE" and list the chemical contaminant: "Solid Debris contaminated with this compound."
-
Storage and Pickup: Store the container in the SAA and arrange for EHS pickup. Do not dispose of this waste in regular or biohazardous trash.
Protocol 3: Disposal of Aqueous Solutions
Discharging chemical solutions to the sanitary sewer is strictly regulated. Due to its hazardous characteristics, aqueous solutions of this compound must not be disposed of down the drain.[15]
-
Waste Collection: Collect all aqueous waste containing the compound in a compatible, leak-proof liquid waste container (e.g., a glass or plastic carboy).
-
pH Consideration: As a hydrochloride salt, the solution will be acidic. Do not attempt to neutralize the solution unless it is part of a validated experimental procedure and approved by your institution's EHS. Improper neutralization can generate heat and aerosols.
-
Labeling: Label the container "HAZARDOUS WASTE" and list all components with their approximate concentrations (e.g., "Aqueous waste with this compound (<1%), Water (~99%)").
-
Storage and Pickup: Keep the container tightly capped in the SAA, preferably within secondary containment (e.g., a spill tray), and arrange for EHS pickup.[1]
Protocol 4: Management of Empty Containers
An "empty" container that held a hazardous chemical must be handled correctly to be considered non-hazardous.[13]
-
Triple Rinsing: For containers that held this compound, triple rinse the container with a suitable solvent (e.g., water or methanol) that can solubilize the compound.[15]
-
Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected and disposed of as described in Protocol 3.[15]
-
Container Disposal: Once triple-rinsed, the container can be considered "RCRA empty." Deface or remove all original hazard labels from the container.[13][15] It can then typically be disposed of in the regular laboratory glass or plastic recycling stream. Consult your institutional policy for final confirmation.
Visualization: Disposal Decision Workflow
The following diagram outlines the decision-making process for correctly segregating and disposing of waste generated from this compound.
Caption: Decision workflow for proper waste stream selection.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Report: Inform your supervisor and contact your institution's EHS emergency line.
-
Cleanup (if trained): Only personnel trained in hazardous spill response should perform cleanup.[4][16]
-
Wear appropriate PPE, including a respirator if the material is dusty.
-
For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.[2]
-
Carefully sweep or vacuum (with HEPA filter) the material into a designated hazardous waste container.[2]
-
Decontaminate the area with a suitable solvent and collect all cleanup materials as hazardous waste.
-
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Navigating the Safe Handling of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the safe handling of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride, a heterocyclic compound that, like many novel chemical entities, requires a comprehensive and proactive approach to safety. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each safety protocol, thereby fostering a culture of intrinsic laboratory safety.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A) : Can cause significant and potentially damaging eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation if inhaled.
These classifications, derived from safety data sheets, form the basis of our risk assessment and subsequent safety protocols. The hydrochloride salt form may also contribute to its irritant properties.
The Core of Protection: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the most immediate and effective barrier between you and potential chemical exposure. The following PPE is mandatory when handling this compound.
Hand Protection: Your First Line of Defense
Rationale: The primary route of exposure for this compound is dermal contact, which can lead to skin irritation. Therefore, selecting the appropriate gloves is a critical decision.
Protocol:
-
Glove Selection: Wear nitrile gloves. Nitrile offers good resistance to a range of chemicals and is a suitable choice for handling this compound in solid form and in solution with common laboratory solvents. For prolonged work or when handling larger quantities, consider double-gloving to provide an extra layer of protection.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Donning and Doffing: Don gloves over the cuffs of your lab coat to ensure a complete barrier. When removing gloves, do so without touching the outer surface with your bare hands.
-
Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use. Do not reuse disposable gloves.
Glove Compatibility Insights:
While specific glove breakthrough data for this compound may not be readily available, we can extrapolate from data on its parent structures, pyridine and acetic acid. Nitrile gloves generally provide good to excellent resistance to acetic acid. However, for pyridine, some sources indicate that nitrile gloves offer limited protection for prolonged contact. Therefore, for any procedure involving significant quantities or extended handling times, it is prudent to consult a detailed glove compatibility chart and consider more robust options like butyl rubber gloves.
Eye and Face Protection: Shielding Your Most Sensitive Organs
Rationale: This compound is a serious eye irritant. Accidental splashes of solutions or airborne particles can cause significant damage.
Protocol:
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.
-
Enhanced Protection: When handling the solid powder, weighing, or preparing solutions, chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection from airborne particles and splashes from all directions.
-
Face Shields: For procedures with a higher risk of splashing, such as when handling larger volumes or during vigorous mixing, a face shield should be worn in addition to safety goggles. A face shield provides an extra layer of protection for the entire face.
Body Protection: The Essential Barrier
Rationale: A lab coat protects your skin and personal clothing from contamination.
Protocol:
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory.
-
Material: A lab coat made of a non-porous or semi-porous material is preferable to standard cotton, especially when there is a risk of splashes.
-
Maintenance: Lab coats should be regularly laundered and should not be taken home to avoid cross-contamination.
Respiratory Protection: Guarding Your Airways
Rationale: As a respiratory irritant, inhaling the dust of this compound can cause discomfort and potential harm to the respiratory tract.
Protocol:
-
Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls. Always handle the solid form of this compound in a certified chemical fume hood.
-
Weighing Procedures: When weighing the powder, do so within a fume hood or a balance enclosure with dedicated exhaust ventilation.
-
Respirator Use: In situations where engineering controls are not sufficient to control airborne concentrations, or during a large spill clean-up, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.
Operational and Disposal Plans: A Framework for Safety
A proactive approach to safety extends beyond PPE to include well-defined operational and disposal procedures.
Prudent Handling Practices
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.
-
Smallest Quantities: Whenever possible, work with the smallest practical quantities of the compound.
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.
-
Spill Preparedness: Have a spill kit readily available. The kit should contain appropriate absorbent materials (e.g., vermiculite or sand), and designated waste containers.
Step-by-Step Weighing and Solution Preparation
-
Preparation: Before starting, ensure your designated work area in the fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, solvent, glassware, etc.).
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.
-
Tare Container: Place a clean, dry weigh boat on the analytical balance and tare it.
-
Transfer Compound: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Perform this step slowly to avoid creating airborne dust.
-
Record Weight: Record the final weight.
-
Dissolution: Carefully add the solid to your chosen solvent in a suitable container (e.g., a beaker or flask). Use a funnel to prevent spills.
-
Rinsing: Rinse the weigh boat and spatula with a small amount of the solvent and add the rinse to the bulk solution to ensure a complete transfer.
-
Mixing: Gently swirl or stir the solution until the solid is fully dissolved.
-
Labeling: Immediately label the container with the compound name, concentration, solvent, date, and your initials.
Waste Disposal: A Critical Final Step
Rationale: Improper disposal of chemical waste can harm the environment and pose a risk to others.
Protocol:
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, gloves, and absorbent materials from spills, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Segregation: Do not mix this waste with incompatible materials.
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. Being prepared to respond quickly and effectively is crucial.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (including a respirator if necessary), cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and wipe it down.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's emergency response team.
-
Prevent others from entering the area.
-
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely about following a set of rules, but about cultivating a deep-seated understanding of the potential hazards and the rationale behind each safety measure. By integrating these principles into your daily laboratory practices, you not only protect yourself and your colleagues but also ensure the integrity and success of your research endeavors.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and actions for safely handling this compound.
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
